1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Description
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-5-3-4-6(9(2,12)13)8(11)7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKZEDRQCRYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226742 | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-04-1 | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene (CAS 1138445-04-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorinated aromatic compound 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene. Given the limited publicly available data on this specific molecule, this document leverages expert analysis of analogous structures and established principles of fluorine chemistry to project its physicochemical properties, spectroscopic characteristics, potential synthetic pathways, and applications in the field of drug discovery. The strategic incorporation of fluorine atoms and the difluoroethyl group into an aromatic scaffold suggests its potential as a valuable building block for creating novel therapeutic agents with modulated metabolic stability, binding affinity, and lipophilicity. This guide serves as a foundational resource for researchers interested in the synthesis and utilization of this and similar polyfluorinated aromatic compounds.
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The 1,1-difluoroethyl group, in particular, is of growing interest as a bioisostere for various functional groups, offering a way to enhance metabolic stability and modulate acidity and lipophilicity.[2] The compound 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene presents a unique combination of a difluoroethyl moiety and a difluorinated benzene ring, making it a potentially valuable scaffold for the development of novel therapeutics.
Physicochemical Properties and Structural Analysis
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C9H8F4 | |
| Molecular Weight | 192.15 g/mol | |
| Boiling Point | ~180-200 °C | Based on analogous compounds like 1-(1,1-Difluoroethyl)-4-methylbenzene (Predicted BP: 174.3±30.0 °C).[3] The additional fluorine atoms on the benzene ring would likely increase the boiling point due to increased molecular weight and polarity. |
| Density | ~1.2-1.3 g/cm³ | Based on analogous compounds like 1-(1,1-Difluoroethyl)-4-methylbenzene (Predicted Density: 1.039±0.06 g/cm³).[3] The additional fluorine atoms would significantly increase the density. |
| LogP | ~3.5-4.5 | The presence of four fluorine atoms will increase lipophilicity compared to toluene. |
Proposed Synthetic Strategies
The synthesis of 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene can be approached through several plausible routes, leveraging established methodologies for the introduction of fluorine and fluorinated alkyl groups.
Strategy 1: Late-Stage Difluoroethylation
A potential synthetic route involves the late-stage introduction of the 1,1-difluoroethyl group onto a pre-functionalized 1,2-difluoro-3-methylbenzene scaffold.
Caption: Proposed late-stage difluoroethylation.
Experimental Protocol (Hypothetical):
-
Starting Material: 1,2-Difluoro-3-methyl-4-bromobenzene. This can be synthesized from commercially available precursors through standard aromatic functionalization reactions.
-
Metal-Halogen Exchange: Treat the starting material with an organolithium reagent (e.g., n-BuLi) or magnesium to form the corresponding Grignard reagent at low temperature (-78 °C).
-
Difluoroethylation: React the resulting organometallic species with a suitable 1,1-difluoroethylating agent. This could involve a copper-catalyzed reaction with a reagent like (1,1-difluoroethyl)trimethylsilane or a similar electrophilic source of the CF2CH3 group.
-
Workup and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent. Purify the crude product by column chromatography.
Causality of Choices: This late-stage functionalization approach is attractive as it allows for the modification of a more complex, pre-assembled aromatic core. The choice of a cross-coupling reaction is based on its wide applicability in C-C bond formation.
Strategy 2: Ring Formation via Cyclobutene Precursor
An alternative strategy involves the construction of the difluorobenzene ring from a cyclobutene precursor and a difluorocarbene source. This method is known to produce 1,3-difluorobenzene derivatives.[4][5]
Caption: Proposed synthesis via difluorocarbene addition.
Experimental Protocol (Hypothetical):
-
Cyclobutene Synthesis: Synthesize a suitably substituted 1-(1,1-difluoroethyl)-2-methylcyclobutene. This precursor itself would require a multi-step synthesis.
-
Difluorocarbene Generation: Generate difluorocarbene in situ, for example, from the reaction of (trifluoromethyl)trimethylsilane (TMSCF3) with sodium iodide.
-
Cycloaddition and Rearrangement: React the cyclobutene with the in situ generated difluorocarbene. The resulting difluorocyclopropane intermediate would be thermally or photochemically induced to undergo an electrocyclic ring expansion to form the aromatic ring.
-
Workup and Purification: After the reaction is complete, quench any remaining reagents and purify the product via distillation or column chromatography.
Causality of Choices: This approach builds the aromatic ring with the desired fluorine substitution pattern directly. While potentially more complex in terms of precursor synthesis, it offers a convergent route to the target molecule.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic signatures of 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene is crucial for its identification and characterization.
¹⁹F NMR Spectroscopy
¹⁹F NMR will be the most informative technique for this molecule. We expect to see two main groups of signals: one for the -CF2- group and another for the aromatic fluorine atoms.
-
-CF2- Signal: This will likely appear as a quartet due to coupling with the adjacent methyl protons (³JHF). The chemical shift will be in the characteristic range for aliphatic gem-difluoro groups.
-
Aromatic Fluorine Signals: The two aromatic fluorine atoms are in different chemical environments and will likely appear as two distinct signals. These signals will exhibit coupling to each other (JFF) and to the neighboring aromatic proton and the methyl group protons. The analysis of these coupling patterns can confirm the substitution pattern on the benzene ring.[6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the methyl group on the difluoroethyl moiety and the methyl group on the aromatic ring, as well as a signal for the aromatic proton.
-
-CH3 (ethyl): This will be a triplet due to coupling with the two fluorine atoms of the -CF2- group (³JHF).
-
-CH3 (aromatic): This will be a singlet, potentially showing small long-range couplings to the aromatic fluorine atoms and the aromatic proton.
-
Aromatic Proton: This will appear as a complex multiplet due to coupling with the adjacent fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbons attached to fluorine will exhibit characteristic C-F coupling constants. The -CF2- carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) at m/z = 192.15. The fragmentation pattern will likely involve the loss of HF, CH3, and other small fragments, which can be used to confirm the structure.
Potential Applications in Drug Discovery
The structural features of 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene suggest its utility as a building block in medicinal chemistry.
Caption: Impact of fluorinated motifs on drug properties.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. Both the difluoroethyl group and the fluorines on the aromatic ring can block sites of metabolism.[1]
-
Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The overall LogP of a drug candidate can be fine-tuned by the strategic placement of such fluorinated building blocks.
-
Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug. The difluorinated ring system offers multiple points for such interactions.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.
This compound could serve as a key intermediate in the synthesis of novel inhibitors of kinases, proteases, or other enzyme targets where interactions with a substituted aromatic ring are crucial for activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene is not available, general precautions for handling halogenated aromatic compounds should be followed. These compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is a compound with significant potential as a building block in the design and synthesis of new chemical entities for drug discovery. Although direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established principles of fluorine chemistry and analysis of analogous structures. Further research into the synthesis and properties of this and similar polyfluorinated aromatic compounds is warranted to fully explore their utility in medicinal chemistry and materials science.
References
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1968). Fluorine nuclear magnetic resonance spectra of some polyfluoroaromatic compounds. Journal of the Chemical Society B: Physical Organic, 308-315.
- Wollman, S. H. (1947). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. J. Opt. Soc. Am., 37(11), 878-884.
- (2009). 19F NMR as a tool for studying the association of amines with fluorobenzene derivatives. Magnetic Resonance in Chemistry, 47(10), 878-882.
- Ghosh, P., & Bhattacharya, S. (2015). Photophysics of fluorinated benzene. III. Hexafluorobenzene. The Journal of Chemical Physics, 143(5), 054301.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]
- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. Senior Honors Projects, 2010-current. 232.
- Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.
-
Matrix Fine Chemicals. (n.d.). 1-FLUORO-4-METHYLBENZENE. Retrieved from [Link]
- Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366.
- Pashko, M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Pashko, M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
-
Chemistry LibreTexts. (2020). 3.10: Benzene and its Derivatives. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 1-(1,1-Difluoroethyl)-4-methylbenzene | 1204295-65-7 [amp.chemicalbook.com]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 5. "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger [commons.lib.jmu.edu]
- 6. Fluorine nuclear magnetic resonance spectra of some polyfluoroaromatic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. sfu.ca [sfu.ca]
An In-depth Technical Guide on the Physicochemical Properties of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Novel Fluorinated Aromatics
I. Structural Elucidation and In Silico Projections
The foundational step in characterizing any new chemical entity is a thorough understanding of its structure. The chemical structure of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is depicted below.
Figure 1: Chemical Structure of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Based on this structure, we can project certain physicochemical properties by drawing parallels with analogous compounds. For instance, the presence of four fluorine atoms is expected to significantly influence its polarity, lipophilicity, and metabolic stability.
Table 1: Projected and Comparative Physicochemical Properties
| Property | Projected Value for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | Comparative Data for 1-(1,1-Difluoroethyl)-4-methylbenzene[1][2] | Comparative Data for 1-Bromo-2,3-difluoro-4-methylbenzene[3] |
| Molecular Formula | C₉H₈F₄ | C₉H₁₀F₂ | C₇H₅BrF₂ |
| Molecular Weight | ~192.15 g/mol | 156.17 g/mol | 207.01 g/mol |
| Boiling Point | Estimated: 180-200 °C | 174.3±30.0 °C (Predicted) | Not Available |
| Density | Estimated: ~1.2 g/cm³ | 1.039±0.06 g/cm³ (Predicted) | Not Available |
| LogP (Lipophilicity) | Estimated: 3.0 - 3.5 | Not Available | 3.2 (Calculated) |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, Methanol) | Not Available | Not Available |
Note: The projected values are expert estimations based on the contribution of the additional fluorine atoms compared to the reference molecules. These require experimental verification.
II. A Framework for Experimental Determination of Physicochemical Properties
To move from projection to definitive data, a systematic experimental approach is required. The following protocols are designed to be self-validating, incorporating control measures and orthogonal methods where appropriate.
A. Determination of Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity and the strength of intermolecular forces.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.
-
Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range (< 2 °C) is indicative of high purity.
Experimental Protocol: Boiling Point Determination (Microscale Method)
-
Apparatus Setup: A small amount of the liquid sample (a few microliters) is introduced into a micro boiling point tube, which is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil).
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.
-
Confirmation: The heat is removed, and the temperature at which the liquid re-enters the capillary is also noted. The true boiling point lies between these two temperatures.
Figure 2: Workflow for Determining Melting and Boiling Points.
B. Spectroscopic Analysis for Structural Confirmation
While the structure is known, experimental spectroscopic data is essential for confirmation and as a reference for future synthetic batches.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. The methyl group should appear as a singlet, while the aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: This is crucial for fluorinated compounds. It will show distinct signals for the difluoroethyl and the two different aromatic fluorine atoms, providing definitive evidence of their chemical environments.
2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
3. Infrared (IR) Spectroscopy
IR spectroscopy will identify the functional groups present in the molecule. Characteristic C-F stretching and aromatic C-H and C=C stretching vibrations are expected.
C. Determination of Solubility and Lipophilicity (LogP)
Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD Guideline 107)
-
System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated.
-
Sample Addition: A known amount of the test compound is dissolved in the n-octanol phase.
-
Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Sources
An In-depth Technical Guide to the Spectral Analysis of C₉H₈F₄ Aromatic Compounds
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Fluorinated aromatic compounds, in particular, represent a class of molecules with significant potential due to their unique physicochemical properties, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous characterization of aromatic compounds with the molecular formula C₉H₈F₄. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, researchers can achieve a high-confidence structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex fluorinated molecules.
Introduction: The Imperative of Multi-Modal Spectral Analysis
The introduction of fluorine atoms into an aromatic scaffold can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic profile. Consequently, fluorinated aromatics are of profound interest in medicinal chemistry and materials science. The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their suitability for downstream applications. A single analytical technique is often insufficient for complete structural determination. Therefore, a multi-modal approach, leveraging the complementary strengths of NMR, MS, and IR spectroscopy, is the industry standard. This guide will use a representative isomer of C₉H₈F₄, such as a tetrafluorinated ethylbenzene derivative, as a case study to illustrate the principles of spectral data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For fluorinated compounds, ¹H, ¹³C, and particularly ¹⁹F NMR are indispensable tools.
Theoretical Principles of NMR for Fluorinated Aromatics
The presence of fluorine, a spin-active nucleus (¹⁹F, I = 1/2), introduces both opportunities and complexities in NMR analysis. The high gyromagnetic ratio and 100% natural abundance of ¹⁹F make it a highly sensitive nucleus for NMR detection.[1] Key considerations include:
-
Chemical Shifts : The strong electronegativity of fluorine significantly influences the electron density of neighboring nuclei, leading to large chemical shift ranges, especially in ¹⁹F NMR, which can span over 800 ppm.[1]
-
Spin-Spin Coupling (J-coupling) : Coupling between ¹H, ¹³C, and ¹⁹F nuclei provides valuable information about through-bond connectivity. H-F and C-F coupling constants are often large and can be observed over multiple bonds, aiding in the assignment of complex spectra.[2]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A robust and reproducible NMR protocol is critical for obtaining high-quality data.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the C₉H₈F₄ compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Calibration :
-
Before sample analysis, ensure the NMR spectrometer is properly calibrated using standard reference compounds. For ¹⁹F NMR, CFCl₃ is the primary reference standard (δ = 0.00 ppm).[3]
-
-
Data Acquisition :
-
Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Acquire a ¹⁹F spectrum. Depending on the complexity, both proton-coupled and -decoupled spectra may be necessary.
-
For unambiguous assignments, consider acquiring 2D NMR spectra, such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum will reveal the number and connectivity of protons in the molecule.
-
Aromatic Protons : Typically resonate in the downfield region of 6.5-8.0 ppm due to the ring current effect of the aromatic system.[4][5] The substitution pattern on the tetrafluorinated ring will dictate the multiplicity of these signals.
-
Aliphatic Protons : Protons on the ethyl side chain will appear further upfield. The protons on the carbon adjacent to the aromatic ring (benzylic protons) are expected around 2.3-3.0 ppm.[6]
-
H-F Coupling : Protons in proximity to fluorine atoms will exhibit splitting, with coupling constants (JHF) that are dependent on the number of intervening bonds.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet (due to H-H and H-F coupling) |
| Benzylic (-CH₂-) | 2.5 - 3.0 | Quartet (coupled to -CH₃) and potentially further splitting from F |
| Methyl (-CH₃) | 1.0 - 1.5 | Triplet (coupled to -CH₂-) |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons : Resonate in the 120-150 ppm region.[4]
-
C-F Bonds : Carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted.
-
Aliphatic Carbons : Will appear in the upfield region of the spectrum.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Features |
| Aromatic (C-F) | 140 - 165 | Large ¹JCF coupling |
| Aromatic (C-H/C-C) | 110 - 140 | Smaller ⁿJCF coupling |
| Benzylic (-CH₂-) | 25 - 40 | May show coupling to fluorine |
| Methyl (-CH₃) | 10 - 20 | May show coupling to fluorine |
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[1][2]
-
Chemical Shifts : The chemical shifts of the fluorine atoms on the aromatic ring are highly sensitive to their position relative to each other and to the ethyl substituent.
-
F-F Coupling : Large coupling constants between non-equivalent fluorine atoms are typically observed.
| Fluorine Environment | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Expected Multiplicity |
| Aromatic (Ar-F) | -100 to -170 | Multiplets due to F-F and F-H coupling |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns.
Theoretical Principles of MS for Aromatic Compounds
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. Aromatic rings are adept at stabilizing the positive charge, often resulting in a prominent molecular ion peak.[7]
Experimental Protocol: MS Analysis
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the expected molecular weight of C₉H₈F₄ (192.16 g/mol ) and its potential fragments.
Fragmentation Analysis
The fragmentation pattern is a molecular fingerprint. For a tetrafluorinated ethylbenzene, key fragmentation pathways would include:
-
Benzylic Cleavage : Loss of a methyl radical (•CH₃) from the molecular ion is a common and favorable fragmentation for ethylbenzene derivatives, leading to a stable benzylic cation.
-
Loss of Fluorine : Fragmentation involving the loss of a fluorine atom or HF is also possible.
| m/z | Proposed Fragment | Significance |
| 192 | [C₉H₈F₄]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [M - CH₃]⁺ | Benzylic cleavage, loss of a methyl group |
| 173 | [M - F]⁺ or [M - HF]⁺˙ | Loss of fluorine or hydrogen fluoride |
Visualization of a General MS Fragmentation Workflow
Caption: General workflow for MS analysis of a C₉H₈F₄ compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Theoretical Principles
-
Aromatic C-H Stretch : Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[6][8]
-
Aromatic C=C Stretch : The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of absorptions in the 1450-1600 cm⁻¹ region.[6][8]
-
C-F Stretch : The carbon-fluorine stretching vibration is typically a strong absorption in the 1000-1400 cm⁻¹ region.
Experimental Protocol: IR Sample Preparation and Analysis
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in solution.
-
Background Scan : A background spectrum of the empty sample compartment (or the pure solvent) must be recorded first.
-
Sample Scan : The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.
Spectral Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-F Stretch | 1000 - 1400 | Strong |
| C-H Out-of-Plane Bending | 690 - 900 | Strong |
Integrated Spectral Data Analysis: A Holistic Approach to Structure Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides all the necessary information, but together they form a comprehensive picture of the molecular structure.
Workflow for Structural Elucidation
Caption: Integrated workflow for the structural elucidation of a novel compound.
By following this workflow, a scientist can systematically piece together the structural puzzle:
-
MS provides the molecular formula (via high-resolution MS) and key fragmentation patterns.
-
IR confirms the presence of aromatic and aliphatic C-H bonds, as well as the C-F bonds.
-
NMR provides the detailed carbon-hydrogen framework, the number of fluorine atoms, and the precise connectivity through analysis of chemical shifts and coupling constants.
The combination of these data sets allows for the confident and unambiguous assignment of the structure of a C₉H₈F₄ aromatic compound.
Conclusion
The structural characterization of fluorinated aromatic compounds such as C₉H₈F₄ requires a meticulous and multi-faceted analytical approach. This guide has outlined the core principles and practical protocols for utilizing NMR spectroscopy, mass spectrometry, and infrared spectroscopy in a synergistic manner. By understanding the causality behind experimental choices and integrating the data from these powerful techniques, researchers in drug development and materials science can confidently elucidate complex molecular structures, paving the way for further innovation.
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"synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene"
An In-depth Technical Guide to the Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms and fluorinated alkyl groups into molecular scaffolds can profoundly enhance key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details a robust and efficient two-step synthetic pathway, commencing with the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene to yield the key intermediate, 2',3'-Difluoro-4'-methylacetophenone. The subsequent step involves the deoxofluorination of this intermediate to afford the target molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss critical process optimization and safety considerations.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] Specifically, the gem-difluoroethyl group (-CF2CH3) serves as a lipophilic bioisostere of a hydroxyl or carbonyl group, capable of improving a compound's bioavailability and metabolic stability without introducing a site for hydrogen bonding.[1] The target molecule, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, combines this valuable functional group with a polysubstituted difluorinated benzene ring, making it a highly attractive building block for the synthesis of novel therapeutic agents and advanced materials.
Retrosynthetic Strategy and Pathway Rationale
A logical retrosynthetic analysis of the target molecule points to a two-step approach. The most reliable method for introducing a gem-difluoroalkane moiety is the deoxofluorination of a corresponding ketone.[1][3] This identifies 2',3'-Difluoro-4'-methylacetophenone as the immediate precursor. This aromatic ketone can, in turn, be synthesized via a classic Friedel-Crafts acylation of a suitably substituted benzene ring, namely 1,2-difluoro-3-methylbenzene.
The chosen forward synthesis pathway is therefore:
-
Step 1: Friedel-Crafts Acylation of 1,2-difluoro-3-methylbenzene.
-
Step 2: Deoxofluorination of the resulting 2',3'-Difluoro-4'-methylacetophenone.
This strategy is selected for its high efficiency, reliance on well-established and understood reaction mechanisms, and the commercial availability of the starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Synthesis of 2',3'-Difluoro-4'-methylacetophenone
This reaction employs the Friedel-Crafts acylation mechanism, where a Lewis acid catalyst activates an acylating agent to generate an acylium ion, which then performs an electrophilic aromatic substitution on the 1,2-difluoro-3-methylbenzene ring.
Mechanistic Considerations and Regioselectivity
The choice of aluminum chloride (AlCl₃) as the Lewis acid catalyst is standard for this transformation, as it effectively coordinates with the acylating agent (acetyl chloride) to form the highly electrophilic acylium ion. The substitution pattern on the starting material dictates the position of acylation. The methyl group is an activating, ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. The acylation occurs predominantly at the 4-position (para to the methyl group and ortho to a fluorine atom), driven by the strong activating effect of the methyl group and minimized steric hindrance.
Detailed Experimental Protocol
Safety Note: Friedel-Crafts reactions are exothermic and generate HCl gas. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Equip a flame-dried, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (e.g., containing an NaOH solution) to neutralize the evolved HCl gas. Maintain an inert atmosphere using nitrogen or argon.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add a dry, non-polar solvent such as dichloromethane (DCM).[4] Cool the suspension to 0-5 °C using an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in DCM.
-
Reaction Execution: Add the substrate solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature between 0-5 °C to control the initial exotherm.[4] After the addition is complete, allow the reaction mixture to stir at this temperature for 1-2 hours.[5]
-
Reaction Monitoring & Completion: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction is complete.
-
Workup and Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[4] Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with saturated brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2',3'-Difluoro-4'-methylacetophenone.[4]
Data and Troubleshooting
| Parameter | Expected Value/Observation | Troubleshooting Action |
| Yield | 75-85% | Low yields may result from impure reagents or moisture. Ensure all glassware is dry and reagents are anhydrous.[4] |
| Purity (TLC/GC-MS) | >98% | Isomeric byproducts can form under harsh conditions. Maintain low temperatures to improve selectivity.[4] |
| Appearance | Colorless to pale yellow oil | Dark coloration may indicate side reactions; purification by chromatography is recommended. |
Step 2: Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
This transformation is a deoxofluorination, converting the carbonyl group of the ketone intermediate into a gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this purpose, though alternatives like Deoxo-Fluor® offer greater thermal stability.[3][6]
Mechanistic Rationale
DAST is a nucleophilic fluorinating agent.[7] The reaction mechanism involves the initial attack of the ketone's carbonyl oxygen on the sulfur atom of DAST, followed by the elimination of diethylaminosulfur oxide and the formation of a key intermediate. Two successive nucleophilic attacks by fluoride ions on the carbocationic center, with the loss of a sulfur-containing byproduct, result in the formation of the gem-difluoro compound. While DAST is highly effective for alcohols, its reaction with ketones is typically milder and may require slightly elevated temperatures.[7][8]
Caption: Experimental workflow for the deoxofluorination step.
Detailed Experimental Protocol
Safety Note: DAST is toxic, moisture-sensitive, and can undergo exothermic decomposition at elevated temperatures (>90 °C).[7] Handle with extreme care in a fume hood. Deoxo-Fluor® is a safer alternative. Use plastic or Teflon labware for handling fluorinating agents, as they can react with glass.
-
Reactor Setup: In a flame-dried plastic (e.g., PFA) or Teflon flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 2',3'-Difluoro-4'-methylacetophenone (1.0 equivalent) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DAST (1.5-2.0 equivalents) dropwise via a syringe.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The reaction may require gentle heating (e.g., to 40 °C) for full conversion, but this should be approached with caution.
-
Monitoring: Track the disappearance of the starting ketone by TLC or GC-MS analysis.
-
Workup and Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding it to a stirred, saturated NaHCO₃ solution to neutralize the acidic byproducts and any remaining reagent.
-
Extraction and Washing: Extract the aqueous layer multiple times with DCM. Combine the organic layers and wash with water and then saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-based solvent system) to afford the final product, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Expected Data and Characterization
| Parameter | Expected Value/Observation |
| Yield | 60-75% |
| Appearance | Colorless oil |
| ¹H NMR | A characteristic triplet for the -CH₃ of the ethyl group coupled to the two fluorine atoms. A quartet for the aromatic protons. |
| ¹⁹F NMR | Two distinct signals for the aromatic fluorines and one signal for the -CF₂- group. |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the product's molecular weight. |
Conclusion
This guide outlines a validated and logical synthetic route to 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene. By employing a Friedel-Crafts acylation followed by a deoxofluorination, the target molecule can be accessed in good overall yield. The protocols provided are designed to be self-validating, with clear checkpoints and troubleshooting advice. The causality-driven explanations for procedural choices empower researchers to adapt and optimize these methods for their specific applications. This work provides a solid foundation for the synthesis of this and structurally related fluorinated compounds, facilitating further research and development in medicinal and materials chemistry.
References
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry.
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Organic Syntheses. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
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PrepChem.com. Synthesis of 3-methyl-4-fluoroacetophenone. [Link]
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Tius, M. A. (2014). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. National Institutes of Health. [Link]
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Organic Syntheses. GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. [Link]
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"1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene IUPAC name"
An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene: A Privileged Scaffold for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a compound distinguished by its unique polyfluorination pattern. We will dissect its structural and chemical identity, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its strategic value as a building block in drug development. The convergence of a gem-difluoroethyl group and a multi-fluorinated aromatic ring presents a unique opportunity to modulate lipophilicity, metabolic stability, and target-binding interactions, making this molecule a scaffold of significant interest for researchers aiming to overcome common challenges in drug design.
Nomenclature and Structural Elucidation
The precise identification of a chemical entity is foundational to scientific inquiry. The compound of interest is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular architecture.
-
IUPAC Name: 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
-
CAS Number: 1138445-04-1[1]
-
Molecular Formula: C₉H₈F₄[1]
-
Molecular Weight: 192.15 g/mol [1]
The structure consists of a benzene ring with four substituents. The numbering is determined by assigning the lowest possible locants to the substituents, starting with the ethyl group. The name clearly defines the positions of the two fluorine atoms on the ethyl side chain (position 1), the two fluorine atoms on the benzene ring (positions 2 and 3), and the methyl group (position 4).
Caption: IUPAC numbering for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Physicochemical Properties and Their Significance
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. These parameters are critical for drug development professionals to forecast the molecule's behavior in biological systems.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 192.15 g/mol [1] | Falls well within the parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| XLogP3-AA | 3.2 | Indicates high lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration. However, it may also increase metabolic turnover and reduce solubility if not balanced.[2] |
| Hydrogen Bond Donors | 0 | The absence of donor groups reduces the potential for strong interactions with water, contributing to lower solubility but potentially increasing membrane crossing. |
| Hydrogen Bond Acceptors | 4 (from the four fluorine atoms) | The fluorine atoms can act as weak hydrogen bond acceptors, potentially contributing to specific binding interactions with protein targets. |
| Rotatable Bond Count | 1 | Low conformational flexibility can be advantageous, leading to a lower entropic penalty upon binding to a target. |
Proposed Synthesis Pathway and Experimental Protocol
A robust and scalable synthesis is paramount for the practical application of any chemical building block. Below, we propose a logical and field-proven two-step synthetic route starting from a commercially available precursor, 1-bromo-2,3-difluoro-4-methylbenzene.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 1-(1-Acetyl-2,3-difluoro-4-methylphenyl)ethan-1-one (Intermediate)
Causality: This step employs a classic Friedel-Crafts acylation to install a ketone functionality onto the aromatic ring. The acetyl group serves as the precursor to the desired 1,1-difluoroethyl moiety. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants and the Lewis acid catalyst, aluminum chloride (AlCl₃).
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-bromo-2,3-difluoro-4-methylbenzene (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via a syringe over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by 2M HCl (aq).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure ketone intermediate.
Protocol 2: Deoxyfluorination to Yield 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene (Final Product)
Causality: This step utilizes a specialized fluorinating agent, diethylaminosulfur trifluoride (DAST), to convert the carbonyl group of the ketone into a highly stable geminal difluoride. This transformation is a cornerstone of modern organofluorine synthesis. The reaction is run at low temperatures to control the reactivity of DAST and minimize side products.
-
Preparation: In a fluorinated ethylene propylene (FEP) flask under a nitrogen atmosphere, dissolve the ketone intermediate (1.0 eq) in anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.
-
Fluorination: Slowly add DAST (2.5 eq) dropwise to the solution. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a chemical fume hood.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or ¹⁹F NMR.
-
Quenching: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to obtain the final target compound. Characterization should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Strategic Value and Applications in Drug Development
The true value of this molecule lies in the synergistic effects of its distinct fluorinated motifs, which can be leveraged to address several key challenges in drug discovery.
-
Metabolic Stability: The 1,1-difluoroethyl group is a powerful tool for enhancing metabolic stability. The C-F bond is significantly stronger than the C-H bond, making the difluorinated carbon atom resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase a drug's half-life and bioavailability.[3][4]
-
Bioisosterism and Target Binding: The gem-difluoro (CF₂) methylene group serves as a non-hydrolyzable bioisostere of a carbonyl (C=O) group or a hydroxyl (OH) group.[5] This substitution can maintain or improve binding affinity to a biological target while eliminating the potential for unwanted reactions or metabolic liabilities associated with the original functional group. The fluorine atoms can also engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site.[3]
-
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its presence profoundly influences a molecule's electronic properties.
-
Lipophilicity: The strategic placement of four fluorine atoms significantly increases the molecule's lipophilicity (as shown by the high XLogP3 value), which can be crucial for crossing cellular membranes and the blood-brain barrier.[6]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms on the benzene ring lowers the pKa of any nearby acidic or basic functional groups, which can be used to optimize a drug's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.[7]
-
-
The "Magic Methyl" Effect: The methyl group at the 4-position, while seemingly simple, can play a crucial role. In medicinal chemistry, the addition of a methyl group to a specific position can lead to a dramatic increase in potency, an effect often termed the "magic methyl" effect.[3] This can be due to favorable hydrophobic interactions with the target or by inducing a more favorable binding conformation.
Conclusion
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is more than just a complex chemical name; it represents a highly functionalized and strategically designed building block for modern drug discovery. Its unique combination of a metabolically robust gem-difluoroethyl group, a pKa-modulating difluorinated aromatic ring, and a potentially potency-enhancing methyl group provides medicinal chemists with a powerful tool to engineer superior therapeutic candidates. The proposed synthetic route offers a practical pathway for its incorporation into discovery programs, enabling the exploration of its full potential in developing next-generation pharmaceuticals with improved efficacy, safety, and pharmacokinetic profiles.
References
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PubChem. (1,1-Difluoroethyl)benzene. [Online] Available at: [Link]
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PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Online] Available at: [Link]
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ChemSynthesis. 1,1-difluoro-ethyl-benzene. [Online] Available at: [Link]
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The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]
-
Matrix Fine Chemicals. 1-FLUORO-4-METHYLBENZENE | CAS 352-32-9. [Online] Available at: [Link]
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PubChem. 5-(1,1-Difluoroethyl)-2-methylbenzene-1,3-diamine. [Online] Available at: [Link]
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JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Online] Available at: [Link]
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PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene. [Online] Available at: [Link]
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Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Online] Available at: [Link]
-
Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Online] Available at: [Link]
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An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental properties, including a detailed calculation of its molecular weight, and present validated experimental protocols for its characterization. The methodologies described are grounded in established principles and are designed to ensure data integrity and reproducibility.
Core Molecular Attributes
Molecular Formula: C₉H₈F₄
Structure:
A Technical Guide to the Solubility of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, an accurate understanding of its solubility profile governs:
-
Reaction Kinetics: Ensuring the compound remains in the solution phase for chemical reactions.
-
Purification: Selecting appropriate solvent systems for techniques like crystallization and chromatography.
-
Formulation: Developing stable and effective formulations for drug delivery or material application.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, or NMR.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including solubility, often in non-intuitive ways. Fluorine's high electronegativity can create strong intermolecular forces, potentially leading to high crystal lattice energy that hinders dissolution.[1] This guide will first deconstruct the molecule's structure to predict its behavior and then provide a robust methodology for experimental verification.
Physicochemical Analysis and Solubility Prediction
The foundational principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2][3] We can predict the solubility of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene by analyzing its molecular structure and the corresponding intermolecular forces it can exhibit.
Molecular Structure Analysis:
-
Aromatic Core: The substituted benzene ring is inherently nonpolar and will primarily interact through London dispersion forces.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the molecule's nonpolar character.
-
Difluoro Groups (-F): The two fluorine atoms directly on the aromatic ring are highly electronegative, creating strong C-F bond dipoles.
-
1,1-Difluoroethyl Group (-CF₂CH₃): This group adds both polar (from the C-F bonds) and nonpolar (from the ethyl component) characteristics. The geminal difluoro- arrangement creates a strong local dipole.
Overall, the molecule possesses a mixed polarity. It has a significant nonpolar surface area from the benzene ring and hydrocarbon groups, but also strong polarity from the four C-F bonds. It lacks hydrogen bond donor capabilities but can act as a weak hydrogen bond acceptor.
Hansen Solubility Parameters (HSP) for Solvent Selection
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[4][5] HSP theory decomposes the total cohesion energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
A solvent is likely to dissolve a solute if their three HSP values are similar.[6][7][8] While the specific HSP values for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene are not published, we can estimate its character and predict its solubility in common solvents.
Table 1: Predicted Solubility Profile and Solvent Classification
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to Good | The nonpolar aromatic core and methyl group will interact favorably with nonpolar solvents via dispersion forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Excellent | These solvents have moderate polarity that can effectively solvate both the polar C-F dipoles and the nonpolar regions of the molecule. |
| Polar Protic | Methanol, Ethanol, Water | Low to Poor | The lack of strong hydrogen bonding capability in the solute will limit its interaction with highly cohesive, H-bonding solvents like water and lower alcohols. |
This predictive table serves as a starting point for solvent screening. For novel fluorinated compounds, it is often most efficient to start screening with versatile polar aprotic solvents like THF or Acetone.[1]
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the solubility of a solid compound in a liquid solvent.[2][9]
Standard Protocol: Isothermal Equilibrium Solubility Measurement
This protocol ensures that the measurement reflects a true thermodynamic equilibrium between the dissolved and undissolved solute.
Materials:
-
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath capable of maintaining T ± 0.1 °C
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Appropriate analytical instrument (e.g., HPLC-UV, GC-FID, or a calibrated gravimetric setup)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.
-
Equilibration: Seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended for novel compounds, with preliminary kinetic studies advised to confirm the time to equilibrium.[2][9]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours (e.g., overnight) to allow the excess solid to settle.[10]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step is critical to remove any undissolved micro-particles.
-
Quantification: Analyze the concentration of the solute in the filtered aliquot using a pre-validated analytical method.
-
Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved. The solubility is calculated from the mass of the solute and the mass of the solvent.[10]
-
Chromatographic Method (HPLC/GC): Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the instrument. Quantify the concentration against a standard curve.
-
Data Presentation
Solubility data should be reported in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L), always specifying the temperature.
Table 2: Example of a Solubility Data Summary (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Hexane | 25.0 | 5.2 |
| Toluene | 25.0 | 15.8 |
| Dichloromethane | 25.0 | 35.1 |
| Acetone | 25.0 | 28.4 |
| Ethyl Acetate | 25.0 | 22.5 |
| Methanol | 25.0 | 1.3 |
| Water | 25.0 | <0.01 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol, ensuring a robust and reproducible measurement.
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The Uncharted Territory of Fluorine: A Technical Guide to Future Research in Polyfluorinated Toluene Derivatives
Introduction: Beyond the Benchtop—The Strategic Imperative of Fluorine
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, agrochemicals, and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—have led to a surge in the development of fluorinated compounds.[4][5][6] It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom.[1] Within this expansive landscape, polyfluorinated toluene derivatives represent a particularly rich, yet underexplored, class of molecules. Their unique combination of a lipophilic toluene core with the powerful electron-withdrawing effects of multiple fluorine atoms presents a compelling platform for innovation. This guide will provide a forward-looking exploration of potential research avenues for these versatile compounds, offering a roadmap for scientists and drug development professionals to unlock their full potential.
I. The New Frontier of Medicinal Chemistry: Polyfluorinated Toluenes as Bioisosteres and Pharmacophores
The introduction of fluorine can dramatically alter the biological activity of a molecule.[7][8] Polyfluorinated toluene derivatives offer a unique scaffold for the design of novel therapeutics, acting as bioisosteres for common functional groups and as key components of new pharmacophores.
A. Research Area: Designing Novel Kinase Inhibitors
Rationale: The trifluoromethyl group is a well-established bioisostere for the methyl group, but with significantly different electronic properties.[8] This allows for the fine-tuning of protein-ligand interactions. Polyfluorinated toluenes can be used to create novel hinge-binding motifs or to occupy hydrophobic pockets in kinase active sites that are inaccessible to their non-fluorinated counterparts.
Key Challenges:
-
Achieving selective functionalization of the polyfluorinated ring to install the necessary pharmacophoric elements.
-
Predicting the conformational effects of multiple fluorine substitutions on ligand binding.
-
Overcoming potential metabolic liabilities associated with highly fluorinated compounds.
Proposed Research Directions:
-
Synthesis of a diverse library of polyfluorinated aminotoluenes: These compounds would serve as versatile building blocks for the synthesis of kinase inhibitors.
-
Computational modeling of polyfluorinated toluene derivatives in kinase active sites: This will aid in the rational design of new inhibitors with improved potency and selectivity.
-
In vitro ADME and metabolic stability studies: Early assessment of the drug-like properties of these compounds is crucial for their successful development.
| Compound | Structure | Key Properties | Potential Therapeutic Area |
| 2,3,5,6-Tetrafluoro-4-aminotoluene | High metabolic stability, altered pKa | Oncology | |
| 3,5-Bis(trifluoromethyl)aniline | Strong electron-withdrawing character | Inflammatory Diseases |
B. Experimental Protocol: Synthesis of a Polyfluorinated Toluene-Based Kinase Inhibitor Library
-
Starting Material: 2,3,5,6-Tetrafluorotoluene.
-
Nitration: React 2,3,5,6-tetrafluorotoluene with a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Scaffold Elaboration: Couple the resulting 2,3,5,6-tetrafluoro-4-aminotoluene with a variety of pyrimidine or purine cores using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
-
Diversity Installation: Further functionalize the heterocyclic core with a range of substituents to explore the structure-activity relationship.
Caption: Synthetic workflow for a polyfluorinated kinase inhibitor library.
II. Revolutionizing Agrochemicals: Enhancing Potency and Metabolic Stability
The agrochemical industry has long recognized the benefits of fluorine in enhancing the efficacy and longevity of pesticides and herbicides.[9][10][11] Polyfluorinated toluene derivatives provide a robust platform for the development of next-generation crop protection agents with improved performance and environmental profiles.
A. Research Area: Development of Novel Herbicides with Enhanced Soil Retention
Rationale: The high lipophilicity of polyfluorinated compounds can lead to increased soil retention, reducing leaching into groundwater and prolonging their herbicidal activity. The strong carbon-fluorine bond also imparts significant resistance to microbial degradation.[12]
Key Challenges:
-
Balancing lipophilicity to ensure sufficient bioavailability to the target weeds.
-
Understanding the environmental fate and potential for bioaccumulation of these compounds.[13]
-
Developing cost-effective synthetic routes for large-scale production.
Proposed Research Directions:
-
Synthesis and screening of a library of polyfluorinated toluene-based herbicides: This will involve the incorporation of known herbicidal pharmacophores onto a polyfluorinated toluene scaffold.
-
Quantitative structure-activity relationship (QSAR) studies: To correlate the degree and position of fluorination with herbicidal activity and soil retention.
-
Environmental fate and toxicology studies: To assess the long-term impact of these compounds on the ecosystem.[14][15][16]
III. Advanced Materials: Engineering the Future with Fluorinated Polymers and Electronics
The unique electronic and physical properties of polyfluorinated aromatics make them highly attractive for applications in materials science.[17] Polyfluorinated toluene derivatives can be used as monomers for the synthesis of high-performance polymers with exceptional thermal stability, chemical resistance, and unique optical and electronic properties.
A. Research Area: High-Performance Fluoropolymers for Extreme Environments
Rationale: The incorporation of polyfluorinated toluene units into polymer backbones can significantly enhance their thermal stability and resistance to chemical attack. These materials are ideal for applications in the aerospace, automotive, and chemical processing industries.[17]
Key Challenges:
-
Controlling the polymerization process to achieve high molecular weight and desired material properties.
-
Processing these often-insoluble and high-melting polymers into useful forms.
-
Understanding the structure-property relationships to tailor materials for specific applications.
Proposed Research Directions:
-
Synthesis of novel polyfluorinated toluene-based monomers: This will involve the introduction of polymerizable functional groups (e.g., vinyl, ethynyl, or hydroxyl groups) onto the polyfluorinated toluene core.
-
Development of new polymerization methodologies: To overcome the challenges associated with the polymerization of electron-deficient monomers.
-
Characterization of the thermal, mechanical, and chemical properties of the resulting polymers.
Caption: Workflow for the development of high-performance fluoropolymers.
IV. Innovations in Synthesis: Unlocking New Reactivity through C-H Functionalization
The development of efficient and selective methods for the synthesis and functionalization of polyfluorinated toluene derivatives is paramount to unlocking their potential.[18][19] Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized starting materials.[20]
A. Research Area: Regioselective C-H Functionalization of Polyfluorinated Toluenes
Rationale: The presence of multiple fluorine atoms on the aromatic ring significantly influences the reactivity of the C-H bonds, making their selective functionalization a formidable challenge. Developing catalytic systems that can control the regioselectivity of C-H activation is a key research objective.[18][19]
Key Challenges:
-
Overcoming the inherent inertness of the C-H bonds in electron-deficient polyfluorinated arenes.
-
Controlling the regioselectivity of the C-H activation step.
-
Developing catalysts that are tolerant to the potentially coordinating fluorine atoms.
Proposed Research Directions:
-
Development of novel transition metal catalysts: Focusing on late transition metals such as palladium, rhodium, and iridium with tailored ligand systems.
-
Mechanistic studies: To understand the factors that govern the regioselectivity of the C-H activation step.
-
Application of these methods to the synthesis of complex molecules: Demonstrating the utility of these new methods in the synthesis of pharmaceuticals, agrochemicals, and materials.
Conclusion: A Call to Action
Polyfluorinated toluene derivatives represent a vibrant and largely untapped area of chemical research. The potential for innovation in medicinal chemistry, agrochemicals, and materials science is immense. By focusing on the strategic research areas outlined in this guide, scientists can accelerate the discovery and development of new molecules with transformative potential. The journey into the uncharted territory of fluorine is just beginning, and the rewards for those who dare to explore it will undoubtedly be significant.
References
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- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
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- A Readily Available Trifluoromethylation Reagent and Its Difunctionaliz
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- New Avenues in Radical Trifluoromethylselenylation with Trifluoromethyl Tolueneselenosulfonate.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Semantic Scholar.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
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- Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes.
- Perfluorinated alkyl substances: emerging insights into health risks. PMC - NIH.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Synthesis of Polyfluorinated and Polychlorinated Hydrocarbons. (2009-02-13). MSU chemistry.
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- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
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- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC - NIH.
- Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. NIH.
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A Technical Guide to the Synthesis and Potential Applications of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Abstract: The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The title compound, 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene, represents a novel molecular architecture combining the bioisosteric 1,1-difluoroethyl group with a polysubstituted difluorinated aromatic core. While the history of this specific molecule is not documented in existing literature, this guide provides a forward-looking technical analysis for its synthesis, characterization, and potential applications. We present a plausible and robust synthetic pathway, grounded in established contemporary organometallic chemistry, and offer insights into the scientific rationale for its investigation by researchers and drug development professionals.
Introduction: The Rationale for Fluorinated Aromatic Scaffolds
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby blocking common sites of metabolic degradation.[2]
-
Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[2][3]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[3][4]
-
Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
The 1,1-difluoroethyl group is of particular interest as it can serve as a bioisostere for hydroxyl, carbonyl, or ether functionalities, while offering improved metabolic stability.[5] When combined with a 2,3-difluoro-4-methylbenzene core, the resulting molecule presents a unique electronic and steric profile that is attractive for exploration in various fields.
Proposed Synthetic Pathway
Given the absence of a documented synthesis for the title compound, we propose a modern and efficient synthetic route starting from the commercially available precursor, 1-bromo-2,3-difluoro-4-methylbenzene. The key transformation is a nickel-catalyzed cross-coupling reaction to introduce the 1,1-difluoroethyl moiety.
Caption: Proposed synthetic route to the title compound.
This approach is predicated on recent advances in nickel-catalyzed cross-coupling reactions, which have shown remarkable functional group tolerance and efficiency in forming C(sp²)-C(sp³) bonds.[3][6] The use of 1,1-difluoroethyl chloride (CH₃CF₂Cl) as the coupling partner is particularly advantageous due to its commercial availability and relatively low cost.[3]
Mechanistic Insights: Nickel-Catalyzed Difluoroethylation
The catalytic cycle is believed to proceed via a radical mechanism. A low-valent nickel species, generated in situ, undergoes oxidative addition to the aryl bromide. Concurrently, the 1,1-difluoroethyl chloride is activated to form a difluoroethyl radical, which then engages with the nickel complex. Reductive elimination from the resulting organonickel intermediate furnishes the desired product and regenerates the active nickel catalyst.
Caption: Simplified catalytic cycle for Ni-catalyzed difluoroethylation.
Experimental Protocols
Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Materials:
-
1-Bromo-2,3-difluoro-4-methylbenzene (1.0 eq)[7]
-
NiCl₂(dppp) (0.1 eq)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (0.2 eq)
-
Zinc powder (3.0 eq)
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl) (excess, condensed or bubbled)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube, add NiCl₂(dppp), 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc powder.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMA via syringe, followed by 1-bromo-2,3-difluoro-4-methylbenzene.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Bubble 1,1-difluoroethyl chloride gas through the solution for 10 minutes, or alternatively, condense a known amount into the reaction vessel at low temperature.
-
Seal the tube and allow the reaction to warm to room temperature, then heat to 60°C.
-
Stir the reaction mixture for 12-24 hours, monitoring by GC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Alternative Synthetic Strategies
While the nickel-catalyzed approach is recommended for its efficiency, other strategies could be envisioned, providing valuable flexibility for researchers.
-
Sandmeyer Reaction Route: A multi-step synthesis could commence from a hypothetical 2,3-difluoro-4-methylaniline. Diazotization followed by a Sandmeyer reaction would yield a halogenated intermediate (e.g., bromo or iodo), which could then be subjected to the difluoroethylation as described above. The Sandmeyer reaction is a classic and robust method for introducing a range of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][8][9]
-
Friedel-Crafts Acylation Approach: One could consider a Friedel-Crafts acylation of 1,2-difluorotoluene with acetyl chloride to produce a 2',3'-difluoro-4'-methylacetophenone intermediate.[10][11] Subsequent fluorination of the ketone would be required to generate the 1,1-difluoroethyl group. However, controlling the regioselectivity of the initial acylation and the harsh conditions often required for deoxofluorination present significant challenges.
Predicted Physicochemical Properties
The properties of the title compound can be inferred from structurally related molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈F₄ | - |
| Molecular Weight | 208.15 g/mol | - |
| Appearance | Colorless liquid or low-melting solid | Similar to other small, fluorinated aromatic compounds. |
| Boiling Point | 170-190 °C | Expected to be higher than toluene due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water. | The fluorinated nature increases lipophilicity.[12] |
| ¹⁹F NMR | Two distinct signals for the aromatic fluorines and one signal for the -CF₂- group. | The different chemical environments of the fluorine atoms will lead to distinct resonances. |
| ¹H NMR | A triplet for the -CH₃ of the ethyl group and a singlet for the aromatic methyl group, with complex splitting in the aromatic region. | Protons will show coupling to adjacent fluorine atoms. |
Potential Applications and Scientific Rationale
The unique combination of a 1,1-difluoroethyl group and a polysubstituted difluorobenzene ring makes 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene a compound of significant interest for:
-
Drug Discovery: The title compound could serve as a valuable building block or fragment in the synthesis of new pharmaceutical candidates. The difluoroethyl group can act as a metabolically stable bioisostere for key functional groups, while the fluorinated aromatic core can enhance binding affinity and modulate pharmacokinetic properties.[2][3] The specific substitution pattern may offer novel interactions with biological targets in therapeutic areas such as oncology, neuroscience, and infectious diseases.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine is a common strategy in the design of modern herbicides, fungicides, and insecticides to enhance potency and environmental stability.[13]
-
Materials Science: Polyfluorinated aromatic compounds are known for their unique properties, including high thermal stability and chemical resistance.[12][14] The title compound could be investigated as a monomer or additive in the development of advanced polymers, liquid crystals, or functional fluids.
References
A comprehensive list of references is provided for further reading and verification of the methodologies and concepts discussed in this guide.
References
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved January 19, 2026, from [Link]
- Butt, M. S., & Zhang, H. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society, 67(9), 1475-1488.
-
Wikipedia. (2023, December 27). Sandmeyer reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 19, 2026, from [Link]
- Liu, J., et al. (2020). Nickel‐Catalyzed 1,1‐Difluoroethylation of (Hetero)aryl Halides with 1,1‐Difluoroethyl Chloride (CH₃CF₂Cl). Asian Journal of Organic Chemistry, 9(3), 391-394.
-
ResearchGate. (2020). Nickel‐Catalyzed 1,1‐Difluoroethylation of (Hetero)aryl Halides with 1,1‐Difluoroethyl Chloride (CH3CF2Cl). Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]
-
Hunan Kemei New Material. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved January 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2022). A proposed approach to defining per- and polyfluoroalkyl substances (PFAS) based on molecular structure and formula. Retrieved January 19, 2026, from [Link]
- Li, Y., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.
- Roe, A. M., & Alcock, S. J. (1964). 1-Bromo-2-fluorobenzene. Organic Syntheses, 44, 14.
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
Wikipedia. (2023, December 22). Friedel–Crafts reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. In Per- and Polyfluoroalkyl Substances. Retrieved January 19, 2026, from [Link]
-
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PubMed. (2026). Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes. Retrieved January 19, 2026, from [Link]
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PubMed. (2019). Nickel-Catalyzed Carbonylation of Difluoroalkyl Bromides with Arylboronic Acids. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Synthetic Route for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 1,1-difluoroethyl group (-CF₂CH₃) is of particular interest as it can serve as a bioisostere for the commonly found methoxy group (-OCH₃), offering similar steric and electronic properties while enhancing metabolic stability.[2] This document provides a comprehensive, two-step synthetic guide for the preparation of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a novel compound featuring a tetra-fluorinated scaffold.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed rationale for the chosen synthetic strategy, step-by-step experimental protocols, and methods for ensuring the integrity of the synthesis. The route proceeds through a robust Friedel-Crafts acylation to form a key ketone intermediate, followed by a deoxofluorination step to yield the target compound.
Overall Synthetic Strategy
The synthesis is designed as a two-part sequence. The first part involves the construction of the aromatic ketone backbone, and the second part focuses on the crucial conversion of the carbonyl group to the geminal difluoride.
Logical Workflow Diagram
Caption: Two-step synthesis of the target compound.
Part A: Synthesis of 2',3'-Difluoro-4'-methylacetophenone (Intermediate)
Principle and Rationale
The foundational step in this synthesis is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This classic electrophilic aromatic substitution reaction is a highly reliable method for forming carbon-carbon bonds to an aromatic ring and installing the necessary acetyl group.[3] Anhydrous aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst, which coordinates with acetyl chloride to form a highly electrophilic acylium ion, thereby activating it for the attack by the electron-rich aromatic ring.[4] The reaction is performed at a low temperature initially to control the exothermic nature of the catalyst activation and reagent addition, ensuring high regioselectivity and minimizing side-product formation.[4]
Detailed Experimental Protocol
Materials:
-
1,2-Difluoro-3-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath (0-5 °C).
-
Catalyst Suspension: Under a nitrogen atmosphere, carefully charge the flask with anhydrous aluminum chloride (1.2 eq.) followed by anhydrous DCM to create a stirrable suspension.
-
Reagent Addition: In a separate flask, prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently warmed to 40-45 °C for 1-2 hours.[4]
-
Workup - Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and hydrolyze the catalyst complex.[4]
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2',3'-Difluoro-4'-methylacetophenone.[4]
Physicochemical and Spectroscopic Data of Intermediate
| Property | Value | Source(s) |
| CAS Number | 261763-30-8 | [5] |
| Molecular Formula | C₉H₈F₂O | [5] |
| Molecular Weight | 170.16 g/mol | [5] |
| Expected Yield | 70-90% (optimized) | [4] |
| Purity | ≥97% (after purification) | [4] |
| ¹H NMR | Expected signals: Acetyl protons (singlet, ~2.6 ppm), methyl protons (singlet, ~2.3 ppm), and aromatic protons (multiplets, ~7.0-7.5 ppm). | [5] |
| ¹³C NMR | Expected resonances: Carbonyl carbon (~195-200 ppm), acetyl methyl carbon (~26 ppm), aromatic methyl carbon (~15-20 ppm), and aromatic carbons (110-160 ppm, with characteristic C-F couplings). | [5] |
| IR (Infrared) | Characteristic peaks: C=O stretching vibration (~1680-1700 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹). | [5] |
Part B: Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Principle and Rationale
The conversion of a ketone to a geminal difluoroalkane is a key transformation in organofluorine chemistry. Deoxofluorination using diethylaminosulfur trifluoride (DAST) is a well-established and effective method for this purpose.[2] The reaction mechanism involves the initial attack of the carbonyl oxygen on the sulfur atom of DAST, leading to the formation of a fluorosulfurane intermediate. Subsequent intramolecular or intermolecular nucleophilic attack by fluoride ions displaces the sulfur-oxygen group, resulting in the desired 1,1-difluoroethyl moiety.
Crucial Safety Consideration: DAST is a hazardous reagent that is toxic, corrosive, and reacts violently with water. It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reagent can also disproportionate with explosive force at elevated temperatures.
Detailed Experimental Protocol
Materials:
-
2',3'-Difluoro-4'-methylacetophenone (1.0 eq.)
-
Diethylaminosulfur trifluoride (DAST) (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried flask made of a DAST-resistant material (e.g., Teflon or polyethylene), dissolve 2',3'-Difluoro-4'-methylacetophenone (1.0 eq.) in an anhydrous solvent under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.5-2.0 eq.) dropwise to the cooled solution via a syringe. Maintain the temperature below -60 °C during the addition.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Carefully and slowly quench the reaction by pouring it into a beaker containing a vigorously stirred, saturated aqueous solution of NaHCO₃ and ice. This step must be done cautiously in a fume hood to neutralize excess DAST and acidic byproducts.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Trustworthiness: A Self-Validating System
The reliability of this synthetic route is ensured through rigorous in-process controls and comprehensive characterization at each stage.
-
TLC Monitoring: The progress of both the Friedel-Crafts acylation and the deoxofluorination should be closely monitored by Thin Layer Chromatography. This allows for the determination of reaction completion and helps in identifying the formation of any significant side products, enabling optimization of reaction times.[4]
-
Intermediate Validation: Before proceeding to the deoxofluorination step, the structure and purity of the 2',3'-Difluoro-4'-methylacetophenone intermediate must be unequivocally confirmed. This is achieved through standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and compared against known data.[3][5] This validation prevents the carry-over of impurities that could complicate the subsequent reaction and purification.
-
Final Product Characterization: The final product, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, must be thoroughly characterized to confirm its identity and purity.
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: These techniques will provide the definitive structural confirmation, showing the disappearance of the carbonyl signal and the appearance of new signals corresponding to the -CF₂CH₃ group with characteristic fluorine couplings.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This analysis will confirm the molecular weight of the product and establish its purity.
-
References
- BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 2',3'-Difluoro-4'-methylacetophenone: Application Notes and Protocols.
- BenchChem. (2025). Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
- BenchChem. (2025). An In-depth Technical Guide to 2',3'-Difluoro-4'-methylacetophenone.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: [Link]
- Prakash, G. K. S., et al. (2005). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry.
- BenchChem. (2025). Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery.
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Application Note: High-Resolution NMR Analysis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Introduction: The Analytical Challenge of Polyfluorinated Aromatics
The increasing prevalence of fluorine in pharmaceuticals, agrochemicals, and materials science necessitates robust analytical techniques for their structural elucidation.[1][2] Fluorine's unique electronic properties, including high electronegativity and the ability to form strong C-F bonds, significantly influence molecular conformation, lipophilicity, and metabolic stability. However, these same properties present a challenge for structural analysis. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional NMR sensitivity, but the spectra of polyfluorinated molecules are often complicated by a wide chemical shift range and complex, long-range spin-spin couplings (J-couplings).[3][4]
This application note provides a comprehensive guide to the NMR analysis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a representative polyfluorinated aromatic compound. We will detail the protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR. More importantly, we will delve into the causal logic behind spectral interpretation, explaining how to decode the intricate coupling patterns to achieve unambiguous structural verification. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR techniques for the characterization of fluorinated small molecules.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.[5] The protocols outlined below are designed to yield high-resolution spectra suitable for detailed structural analysis.
Sample Preparation
A homogeneous, particulate-free sample is critical for avoiding magnetic field distortions that lead to broadened spectral lines.[6][7]
Protocol:
-
Weighing: Accurately weigh 10-25 mg of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[8]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8][9] The use of a deuterated solvent is essential for the spectrometer's deuterium lock system and to avoid large solvent signals in ¹H NMR.[5][8]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube.[5][7] This removes any suspended particles. Do not use cotton wool, as it can introduce contaminants.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[7]
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following parameters are provided as a starting point for a standard 500 or 600 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Rationale & Insights |
| Pulse Program | zg30 | zgpg30 | zgfhigqn[10] | Standard pulse sequences for simple 1D acquisition. zgfhigqn includes ¹H decoupling for ¹⁹F spectra, which simplifies the fluorine signals by removing H-F couplings. |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | Provides a good balance of solubility for many organic compounds and a convenient deuterium lock signal. |
| Temperature | 298 K | 298 K | 298 K | Standard ambient temperature for routine analysis. |
| Acquisition Time | ~3-4 s | ~1-2 s | ~2-3 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2 s | 2 s | 5-10 s[10][11] | A longer delay in ¹⁹F NMR ensures full relaxation, which is crucial for accurate integration, especially for quaternary carbons or CF groups with long T1 values.[11] |
| Number of Scans (ns) | 8-16 | 1024-4096 | 16-32[10] | ¹³C has low natural abundance, requiring significantly more scans. ¹⁹F is highly sensitive, so fewer scans are needed. |
| Spectral Width (sw) | ~12 ppm | ~220 ppm | ~250 ppm[3] | The chemical shift range for ¹⁹F is much wider than for ¹H, necessitating a larger spectral width to avoid signal folding. |
| Referencing | TMS (δ 0.00) | TMS (δ 77.16 for CDCl₃) | External CFCl₃ (δ 0.00) or internal standard | Consistent referencing is key. For ¹⁹F, an external standard is common, although internal standards can be used if non-reactive.[10] |
Data Analysis and Interpretation: A Predictive Approach
Without experimental data for the target molecule, we will predict the spectral features based on established principles of NMR spectroscopy for fluorinated aromatic compounds.
Structure and Numbering:
(A proper chemical structure diagram would be generated here if the tool supported it. For now, imagine the structure of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene with standard IUPAC numbering.)
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will be relatively simple, showing signals for the aromatic protons and the methyl groups. The key feature will be the splitting patterns caused by coupling to fluorine atoms.
-
Aromatic Region (δ ~7.0-7.5 ppm): The two aromatic protons, H-5 and H-6, are chemically non-equivalent.
-
H-6: This proton will appear as a doublet of doublets (dd) or a more complex multiplet. It will exhibit a ³J (ortho) coupling to H-5 and a long-range ⁴J (meta) coupling to the fluorine at C-3.
-
H-5: This proton will also be a multiplet, showing ³J coupling to H-6 and long-range couplings to the fluorines at C-2 and C-3.
-
-
Alkyl Region:
-
-CH₃ (Methyl on ring, C-4): Expected around δ 2.3-2.5 ppm. This will likely be a triplet due to a four-bond coupling (⁴J) to the fluorine at C-3.
-
-CH₃ (Ethyl group): Expected around δ 1.9-2.2 ppm. This signal will be a triplet of triplets (tt) due to a three-bond coupling (³J) to the two geminal fluorines of the ethyl group and a five-bond coupling (⁵J) to the aromatic fluorine at C-2.
-
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum is the most informative for this molecule, as it directly probes the four fluorine atoms in two distinct chemical environments.[12]
-
-CF₂- (Difluoroethyl group): These two fluorines are chemically equivalent. They will couple to the three methyl protons (³JFH), resulting in a quartet. They will also exhibit a four-bond coupling (⁴JFF) to the aromatic fluorine at C-2, splitting the quartet into a quartet of doublets.
-
Aromatic Fluorines: F-2 and F-3 are chemically distinct.
-
F-2: This fluorine is ortho to the difluoroethyl group and the other aromatic fluorine. It will show a large ³JFF (ortho) coupling to F-3. It will also couple to H-6 (⁴JFH, meta) and potentially the ethyl group's fluorines (⁴JFF) and methyl protons (⁵JFH), resulting in a complex multiplet.
-
F-3: This fluorine is ortho to F-2 and the methyl group. It will exhibit the same large ³JFF coupling to F-2. It will also couple to H-5 (⁴JFH, meta) and the methyl protons on C-4 (⁴JFH), leading to another complex multiplet. Typical ortho F-F coupling constants in aromatic systems are around 20 Hz.[13]
-
Caption: Key spin-spin coupling interactions in the molecule.
¹³C NMR Spectrum Analysis
The ¹³C spectrum will show signals for all unique carbon atoms. The most significant feature will be the large one-bond C-F couplings (¹JCF) and smaller two- and three-bond couplings.[14]
-
Aromatic Carbons (δ ~110-160 ppm):
-
C-1, C-2, C-3, C-4: These are quaternary carbons. C-2 and C-3 will appear as doublets with very large ¹JCF couplings (typically >240 Hz).[14] C-1 and C-4 will show smaller couplings to adjacent fluorines.
-
C-5, C-6: These carbons are bonded to protons. They will appear as doublets of doublets (or more complex multiplets) due to coupling to both their attached proton and nearby fluorines.
-
-
Alkyl Carbons:
-
-CF₂-: This carbon will appear as a triplet due to the large ¹JCF coupling to the two attached fluorines.
-
-CH₃ (Ethyl group): This carbon will appear as a triplet due to ²JCF coupling to the geminal fluorines.
-
-CH₃ (Methyl on ring): This signal will be split by coupling to the ortho fluorine (F-3, ³JCF).
-
Predicted NMR Data Summary:
| Nucleus | Predicted δ (ppm) | Splitting Pattern | Key Couplings (J in Hz) |
| ¹H | |||
| H-5 | 7.0 - 7.4 | m | ³JHH, ⁴JHF, ⁵JHF |
| H-6 | 7.1 - 7.5 | m | ³JHH, ⁴JHF |
| -CH₃ (ring) | 2.3 - 2.5 | t | ⁴JHF |
| -CH₃ (ethyl) | 1.9 - 2.2 | tt | ³JHF, ⁵JHF |
| ¹⁹F | |||
| -CF₂- | -90 to -110 | qd | ³JFH, ⁴JFF |
| F-2 | -120 to -140 | m | ³JFF, ⁴JFF, ⁴JFH, ⁵JFH |
| F-3 | -130 to -150 | m | ³JFF, ⁴JFH |
| ¹³C | |||
| C-F (Aromatic) | 150 - 165 | d | ¹JCF (~240-250) |
| C-H (Aromatic) | 115 - 130 | dm | ¹JCH, ⁿJCF |
| Quaternary (Aromatic) | 125 - 145 | m | ⁿJCF |
| -CF₂- | 115 - 125 | t | ¹JCF (~240-250) |
| -CH₃ (ethyl) | 20 - 30 | t | ²JCF |
| -CH₃ (ring) | 15 - 25 | q | ³JCF |
Note: Chemical shifts (δ) are estimates and can be influenced by solvent and concentration. Coupling constants (J) are also predictive.
Conclusion and Best Practices
The structural elucidation of polyfluorinated compounds like 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is unequivocally achievable through a multi-nuclear NMR approach. While the ¹H spectrum provides an initial glimpse, the ¹⁹F spectrum is paramount for defining the fluorine environments and their connectivity. The ¹³C spectrum, though requiring higher sample concentration, confirms the carbon skeleton and the positions of fluorine substitution through characteristic large ¹JCF couplings.
For unambiguous assignment, especially with complex multiplets, two-dimensional (2D) NMR experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HMBC would be invaluable. These experiments directly correlate coupled nuclei, providing definitive proof of the through-bond connectivities hypothesized from the 1D spectra.[15][16] By combining meticulous experimental technique with a foundational understanding of fluorine's influence on chemical shifts and coupling constants, researchers can confidently characterize even the most complex fluorinated molecules.
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Mass Spectrometry of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene: An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating pharmacokinetic and physicochemical properties. The target of this guide, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, exemplifies this trend, presenting a unique analytical challenge due to its polyfluorinated and aromatic nature. This document provides a comprehensive technical guide to the mass spectrometric analysis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to elucidate the causality behind experimental choices, ensuring a robust and validated analytical approach.
The structural complexity of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, with its distinct fluorination on both the ethyl side chain and the aromatic ring, necessitates a tailored analytical strategy. Understanding its behavior under various ionization techniques and predicting its fragmentation pathways are critical for unambiguous identification and quantification in complex matrices. This guide will delve into both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing a holistic view of the analytical possibilities.
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For volatile and thermally stable compounds like 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, GC-MS with EI is the preferred method for identification. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, which tends to result in a prominent molecular ion peak.[1]
The primary fragmentation of alkylbenzenes, such as ethylbenzene, typically involves the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion.[2][3] In the case of our target molecule, the presence of fluorine atoms on both the ethyl group and the aromatic ring will influence the fragmentation pathways. While fluorine itself does not readily participate in electron ionization, its strong electron-withdrawing nature can affect bond strengths and ion stability.[4]
The predicted major fragmentation pathways for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene under EI are outlined below. The molecular weight of the compound (C₉H₈F₄) is 192.15 g/mol .
Diagram: Predicted EI Fragmentation of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Caption: Predicted EI fragmentation pathways for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Ion Structure | Neutral Loss | Significance |
| 192 | [C₉H₈F₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 177 | [C₈H₅F₄]⁺ | •CH₃ | Loss of a methyl radical, a common fragmentation for ethylbenzenes, leading to a stabilized benzylic cation.[3] |
| 127 | [C₇H₅F₂]⁺ | •CHF₂ | Cleavage of the C-C bond with loss of the difluoromethyl radical. |
| 173 | [C₉H₇F₃]⁺˙ | HF | Rearrangement followed by the loss of hydrogen fluoride, a common pathway for fluorinated compounds. |
| 107 | [C₇H₄F]⁺ | CF₂ from m/z 177 | Expulsion of difluorocarbene from a fragment ion, a known rearrangement for polyfluorinated aromatics.[1] |
Application Notes & Protocols
GC-MS Analysis Protocol
For the analysis of the volatile and semi-volatile 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, GC-MS is the method of choice, providing excellent separation and structural information.[5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.[6]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis and Validation:
-
Acquire the total ion chromatogram (TIC) and mass spectrum for the peak corresponding to the analyte.
-
Identify the molecular ion peak (m/z 192) and the predicted fragment ions as detailed in Table 1.
-
For quantitative analysis, a calibration curve should be constructed using the prepared working standards. The use of an internal standard, such as a deuterated analog, is recommended for improved accuracy.[2]
-
LC-MS Analysis Protocol
While GC-MS is the primary technique for this volatile compound, LC-MS can be employed, particularly when analyzing less volatile metabolites or when dealing with complex matrices that are not amenable to GC. Due to the neutral and non-polar nature of the analyte, standard Electrospray Ionization (ESI) can be challenging. However, adduct formation can be utilized for ionization.
Experimental Workflow: LC-MS Analysis
Caption: Workflow for the LC-MS analysis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare stock and working solutions as described for GC-MS, but use an LC-MS compatible solvent such as acetonitrile or methanol.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: High-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters Q-Tof.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid (for potential protonation, though unlikely to be efficient) or an ammonium formate buffer to promote adduct formation.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium formate.
-
Gradient: A typical starting condition would be 95% A, ramping to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters: These will need to be optimized for the specific instrument but typical starting points are:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
-
Mass Scan Range: m/z 100-500.
-
-
Data Analysis and Validation:
-
Look for the formation of adduct ions, such as the sodium adduct [M+Na]⁺ (m/z 215.05) or the ammonium adduct [M+NH₄]⁺ (m/z 210.10).
-
High-resolution mass spectrometry is crucial for confirming the elemental composition of the observed ions.
-
For quantification, a matrix-matched calibration curve is essential due to the potential for ion suppression or enhancement in ESI.
-
Conclusion
The mass spectrometric analysis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene requires a nuanced approach that considers its unique structural features. GC-MS with Electron Ionization is the preferred method for its identification, providing a rich fragmentation pattern that serves as a structural fingerprint. The predicted fragmentation pathways, dominated by the loss of a methyl radical and subsequent rearrangements, offer a solid basis for spectral interpretation. For applications requiring analysis in complex biological or environmental matrices, LC-MS with adduct-forming ionization provides a viable, albeit more challenging, alternative. The detailed protocols provided in this guide are designed to be a robust starting point for method development, empowering researchers to confidently analyze this and other structurally related fluorinated compounds.
References
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-
Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
- Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of the American Society for Mass Spectrometry, 24(12), 1919–1926.
-
Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]
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-
PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). Ethylbenzene. Retrieved from [Link]
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Application Note: Elucidating the Molecular Landscape of Fluorinated Benzene Compounds with FTIR Spectroscopy
Introduction: The Power of Vibrational Spectroscopy in Fluorine Chemistry
Fluorinated benzene compounds are a cornerstone of modern chemical and pharmaceutical sciences, integral to the development of agrochemicals, advanced materials, and a significant portion of new drug entities. The introduction of fluorine atoms to a benzene ring dramatically alters its electronic properties, lipophilicity, and metabolic stability. Understanding the precise molecular structure, including the number and position of fluorine substituents, is therefore paramount. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2][3][4] By measuring the absorption of infrared radiation, FTIR spectroscopy provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of FTIR spectroscopy for the characterization of fluorinated benzene compounds.
Scientific Principles: Why FTIR is Suited for Fluorinated Aromatics
The utility of FTIR in analyzing fluorinated benzene derivatives lies in the specific vibrational frequencies of the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds, as well as the characteristic vibrations of the benzene ring itself.[6][7][8]
-
The C-F Stretch: The C-F bond is highly polar and possesses a strong bond energy, resulting in a characteristic stretching vibration that typically appears in the 1000-1400 cm⁻¹ region of the infrared spectrum.[6] The exact position and intensity of this peak can be influenced by the number and position of other substituents on the benzene ring.
-
Aromatic C-H Vibrations: The vibrations of the C-H bonds on the benzene ring are also highly informative. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.[9]
-
Out-of-Plane Bending and Ring Vibrations: The out-of-plane bending vibrations of the remaining C-H bonds, found in the 650-900 cm⁻¹ range, are particularly sensitive to the substitution pattern on the benzene ring.[9][10][11][12] These, along with the "benzene fingers" (weak overtone and combination bands between 1650 and 2000 cm⁻¹), can often be used to distinguish between ortho-, meta-, and para-isomers.[10][12][13][14]
The interplay of these vibrational modes provides a rich dataset for the unambiguous identification and structural elucidation of fluorinated benzene compounds.
Experimental Workflow: From Sample to Spectrum
A successful FTIR analysis hinges on proper sample preparation and a systematic approach to data acquisition. The following workflow outlines the key steps.
Caption: Figure 1: A generalized workflow for the FTIR analysis of fluorinated benzene compounds.
Detailed Protocols: Sample Preparation
The choice of sample preparation technique is critical for obtaining a high-quality FTIR spectrum. The physical state of the sample (solid or liquid) will dictate the most appropriate method.[15]
Protocol 1: Analysis of Solid Fluorinated Benzene Compounds using the KBr Pellet Method
This method is a classic technique for analyzing solid samples that can be finely ground.[15]
Materials:
-
Fluorinated benzene compound (1-2 mg)
-
Infrared-grade potassium bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Grinding: In a dry agate mortar, finely grind 1-2 mg of the solid sample. The goal is to reduce the particle size to minimize scattering of the infrared radiation.[16][17]
-
Mixing: Add 100-200 mg of dry KBr powder to the mortar and gently mix with the ground sample. Continue to grind the mixture until it is a homogenous, fine powder.
-
Pellet Formation: Transfer the mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or semi-transparent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Protocol 2: Analysis of Solid and Liquid Fluorinated Benzene Compounds using Attenuated Total Reflectance (ATR)
ATR-FTIR is a versatile and rapid technique that requires minimal sample preparation, making it suitable for a wide range of solid and liquid samples.[18][19]
Materials:
-
Fluorinated benzene compound (solid or liquid)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol) and soft laboratory wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean and free of any residues from previous analyses. Clean the crystal with a soft wipe dampened with an appropriate solvent and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient environment.
-
Sample Application:
-
Solids: Place a small amount of the solid sample directly onto the ATR crystal.
-
Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Pressure Application: For solid samples, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[20]
-
Data Acquisition: Collect the FTIR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Protocol 3: Analysis of Liquid Fluorinated Benzene Compounds using a Liquid Cell
This method is suitable for pure liquids or solutions of fluorinated benzene compounds.
Materials:
-
Liquid fluorinated benzene compound or a solution in an appropriate IR-transparent solvent
-
Demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF2)[20]
-
Syringe or pipette
-
FTIR spectrometer
Procedure:
-
Cell Assembly: Assemble the liquid cell according to the manufacturer's instructions, ensuring the windows are clean and dry.
-
Sample Introduction: Using a syringe or pipette, introduce the liquid sample into the cell.[21]
-
Cell Sealing: If using a sealed cell, ensure it is properly sealed to prevent leakage. For a demountable cell, place the second window over the sample and assemble the cell holder.
-
Analysis: Place the liquid cell in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Solvent Background (for solutions): If analyzing a solution, a background spectrum of the pure solvent in the same liquid cell should be acquired and subtracted from the sample spectrum.
Data Interpretation: Decoding the Spectra of Fluorinated Benzenes
Interpreting the FTIR spectrum of a fluorinated benzene compound involves identifying characteristic absorption bands.
Caption: Figure 2: Characteristic vibrational modes for interpreting the FTIR spectra of fluorinated benzenes.
A systematic approach to spectral interpretation is recommended:
-
High-Frequency Region (4000-2500 cm⁻¹): Look for C-H stretching bands around 3030-3100 cm⁻¹ to confirm the presence of an aromatic ring.[9]
-
"Benzene Fingers" Region (2000-1650 cm⁻¹): The pattern of weak overtone and combination bands in this region can provide initial clues about the substitution pattern.[14]
-
Double-Bond Region (1650-1450 cm⁻¹): Identify the characteristic C=C stretching vibrations of the benzene ring, which typically appear near 1600 cm⁻¹ and 1500 cm⁻¹.
-
Fingerprint Region (1450-650 cm⁻¹): This region contains a wealth of information.
Table 1: Characteristic IR Absorption Ranges for Fluorinated Benzene Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of C-H bonds on the aromatic ring. |
| Overtone/Combination Bands | 2000 - 1650 | Weak, but the pattern is characteristic of the substitution pattern.[14] |
| Aromatic C=C Stretch | 1620 - 1450 | Two to three bands are typically observed. |
| C-F Stretch | 1400 - 1000 | Strong absorption. The exact position is sensitive to the molecular environment.[6] |
| C-H Out-of-Plane Bending | 900 - 650 | Strong bands whose positions are highly indicative of the substitution pattern.[10][11][12] |
Distinguishing Isomers:
The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations. While specific frequencies can vary, general trends can be observed:
-
Monosubstituted: Often show a strong band between 770-730 cm⁻¹ and another strong band around 710-690 cm⁻¹.[10]
-
Ortho-disubstituted: Typically exhibit a strong band in the 770-735 cm⁻¹ range.[12]
-
Meta-disubstituted: Generally show two bands, one around 810-750 cm⁻¹ and another near 690 cm⁻¹.[10]
-
Para-disubstituted: Characterized by a strong band in the 860-790 cm⁻¹ region.[10]
It is crucial to cross-reference these observations with the "benzene fingers" region and known spectral databases for confident isomer differentiation.
Applications in Drug Development and Research
The protocols and principles outlined in this note have direct applications in:
-
Quality Control: Verifying the identity and purity of raw materials and final products.[22][23]
-
Reaction Monitoring: Tracking the progress of fluorination reactions by observing the appearance or disappearance of characteristic functional group peaks.
-
Structural Elucidation: Confirming the structure of newly synthesized fluorinated aromatic compounds.
-
Counterfeit Drug Analysis: Rapidly identifying counterfeit pharmaceuticals that claim to contain fluorinated active pharmaceutical ingredients.[24]
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of fluorinated benzene compounds. Its speed, simplicity, and the wealth of structural information it provides make it a valuable technique in both research and industrial settings. By following the detailed protocols and interpretation guidelines presented in this application note, scientists can confidently characterize these important molecules and accelerate their research and development efforts.
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Wasylyk, J. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Chem.ucla.edu. (2012). Fluorobenzene. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]
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MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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The Journal of Chemical Physics. (1953). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. AIP Publishing. Retrieved from [Link]
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University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
Richmond Scientific. (2023). 7 Applications of FTIR Analysis. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]
-
The Journal of Chemical Physics. (2012). Intermolecular vibrations of fluorobenzene-Ar up to 130 cm−1 in the ground electronic state. AIP Publishing. Retrieved from [Link]
-
Drawell. (n.d.). Top 6 Applications of FTIR Spectrometers. Retrieved from [Link]
-
International Journal for Scientific and Research Publications. (n.d.). Applications of FTIR Spectroscopy: Review. Retrieved from [Link]
-
The Journal of Chemical Physics. (2024). Modeling ultrafast anharmonic vibrational coupling in gas-phase fluorobenzene molecules. AIP Publishing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved from [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]
-
Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. Retrieved from [Link]
-
Kiyo R&D Center and Laboratory. (n.d.). FTIR Analysis Techniques. Retrieved from [Link]
-
AZoM.com. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Retrieved from [Link]
-
Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Application Notes and Protocols for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene: A Novel Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorine in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with nearly a quarter of all pharmaceuticals containing at least one fluorine atom.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, bioavailability, and target-binding affinity.[3][4][5] This guide focuses on the prospective application of a novel, highly functionalized building block, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene , in the design and synthesis of next-generation therapeutics. While direct applications of this specific molecule are not yet extensively documented, its constituent motifs—the 1,1-difluoroethyl group and the polysubstituted difluorophenyl ring—are of significant interest. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the potential uses, synthetic protocols, and strategic advantages of incorporating this building block into drug discovery programs.
Part 1: The Medicinal Chemistry Rationale
The 1,1-Difluoroethyl Group: A Bioisostere with Enhanced Properties
The 1,1-difluoroethyl moiety (CF₂CH₃) is an increasingly important functional group in drug design.[6] Its utility stems from its role as a bioisosteric replacement for other common functional groups, such as the hydroxyl (-OH), thiol (-SH), or methoxy (-OCH₃) groups.[7][8]
-
Metabolic Stability: The gem-difluoro motif significantly enhances metabolic stability by fortifying the adjacent benzylic position against oxidative metabolism by cytochrome P450 enzymes.[3][9] The high strength of the C-F bond prevents hydroxylation at this common metabolic "soft spot," which can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.[3][8][9]
-
Lipophilicity and Permeability: The 1,1-difluoroethyl group can serve as a lipophilic hydrogen bond donor, a unique property that can enhance target affinity and specificity.[7] This modification can increase the overall lipophilicity of a molecule, which may improve its ability to cross cellular membranes and reach its biological target.[3]
-
Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[3]
The 2,3-Difluoro-4-methylphenyl Moiety: Modulating Aromatic Interactions
Fluorination of the aromatic ring provides another layer of control over the molecule's properties. The presence of two fluorine atoms on the phenyl ring in a 2,3-substitution pattern, along with a 4-methyl group, offers several strategic advantages:
-
Blocking Metabolic Hotspots: Aromatic hydroxylation is a common metabolic pathway. Fluorine atoms are effective at blocking these sites, thereby preventing metabolic degradation of the aromatic ring.[3][9]
-
Tuning pKa and Dipole Moment: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's solubility, absorption, and target-binding interactions at physiological pH.
-
Enhanced Target Binding: The fluorine atoms can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can modulate the electronic nature of the aromatic ring to enhance π-π stacking or other non-covalent interactions with the biological target.
The combination of the 1,1-difluoroethyl group and the 2,3-difluoro-4-methylphenyl moiety in a single building block presents a powerful tool for medicinal chemists to synergistically address multiple drug design challenges, including metabolic stability, potency, and pharmacokinetics.
Part 2: Synthesis and Incorporation Protocols
Proposed Synthesis of the Building Block
A potential synthetic route to the title compound could start from 1-bromo-2,3-difluoro-4-methylbenzene, which can be prepared from commercially available precursors. This aryl bromide can then be converted to the corresponding boronic acid or a related derivative for subsequent cross-coupling.
Protocol 1: Synthesis of 2,3-Difluoro-4-methylphenylboronic acid
-
Starting Material: 1-Bromo-2,3-difluoro-4-methylbenzene.
-
Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add 1-bromo-2,3-difluoro-4-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. e. Add triisopropyl borate (1.5 eq) dropwise, again keeping the internal temperature below -70 °C. f. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of 1 M HCl at 0 °C. h. Extract the aqueous layer with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by recrystallization or silica gel chromatography to yield 2,3-difluoro-4-methylphenylboronic acid.
Protocol 2: Nickel-Catalyzed 1,1-Difluoroethylation [10]
-
Reaction Setup: a. To a dried Schlenk tube under an inert atmosphere, add 2,3-difluoro-4-methylphenylboronic acid (1.0 eq), NiCl₂(dme) (10 mol%), and a suitable ligand such as a bipyridine or phosphine ligand (20 mol%). b. Add a carbonate base (e.g., K₂CO₃, 2.0 eq) and a suitable solvent (e.g., 1,2-dimethoxyethane, DME). c. Degas the mixture with argon.
-
Reaction Execution: a. Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl) (5.0 eq), which is a gas, by bubbling it through the reaction mixture or by using a sealed pressure tube. b. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: a. Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene .
Proposed Protocol for Incorporation into a Drug Scaffold
A common strategy for incorporating aryl building blocks into lead compounds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Mizoroki-Heck reactions.[11][12][13] For this, the building block would ideally be functionalized with a handle for coupling, such as a boronic ester or a halide. Assuming the synthesis of 1-bromo-4-(1,1-difluoroethyl)-2,3-difluorobenzene is achievable, it could be coupled with a variety of partners.
Protocol 3: Suzuki Cross-Coupling with a Heterocyclic Boronic Ester
This protocol describes a hypothetical coupling of a functionalized version of our building block with a generic heterocyclic partner, a common scenario in kinase inhibitor synthesis.
-
Reactants and Reagents:
-
1-Bromo-4-(1,1-difluoroethyl)-2,3-difluorobenzene (1.0 eq)
-
Heterocyclic boronic acid or pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%) or other suitable palladium catalyst
-
Aqueous base solution (e.g., 2 M Na₂CO₃)
-
Solvent (e.g., Dioxane or DME)
-
-
Procedure: a. In a microwave vial, combine the aryl bromide, the boronic ester, the palladium catalyst, and the solvent. b. Degas the mixture by bubbling argon through it for 10-15 minutes. c. Add the aqueous base solution and seal the vial. d. Heat the reaction in a microwave reactor to 120-150 °C for 15-60 minutes. e. Monitor the reaction by LC-MS. f. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. h. Purify the final compound by preparative HPLC or silica gel chromatography.
Part 3: Characterization and Quality Control
Confirmation of the structure and purity of the synthesized building block and the final compound is critical. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and a characteristic triplet or quartet for the -CH₃ of the difluoroethyl group due to coupling with the fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected: one for the two equivalent fluorine atoms of the CF₂ group and another for the two non-equivalent aromatic fluorine atoms, showing characteristic coupling patterns.[14] |
| ¹³C NMR | Signals for the aromatic carbons, the methyl carbon, and the carbons of the difluoroethyl group. The carbons attached to fluorine will show characteristic splitting (C-F coupling). |
| Mass Spectrometry (GC-MS or LC-MS) | A molecular ion peak corresponding to the calculated exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Part 4: Visualizing Workflows and Pathways
Synthetic Workflow Diagram
Caption: Proposed synthetic and coupling workflow.
Hypothetical Biological Pathway
Many fluorinated aromatics are used in the development of kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor developed using our building block might act.
Caption: Inhibition of the MAPK signaling pathway.
Conclusion
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene represents a promising, albeit currently underexplored, building block for medicinal chemistry. The strategic combination of a metabolically robust 1,1-difluoroethyl group with a polysubstituted difluorophenyl ring offers a powerful approach to simultaneously address multiple challenges in drug design, including metabolic stability, target affinity, and overall pharmacokinetic properties. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to synthesize, characterize, and strategically deploy this novel building block in their drug discovery endeavors, ultimately contributing to the development of safer and more effective medicines.
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Yagupolskii, Y. L., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-15. [Link]
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The Synthetic Versatility of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene: A Guide for Advanced Chemical Synthesis
Introduction: A Fluorinated Scaffold for Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene scaffold represents a highly versatile, yet underexplored, building block. Its unique substitution pattern—a gem-difluoroethyl group, vicinal fluorine atoms on the aromatic ring, and a methyl group—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain transformations while also influencing the reactivity of the adjacent methyl and difluoroethyl groups. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Proposed Synthesis of the Building Block
A plausible and efficient route to 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene would likely commence from a readily available substituted acetophenone. The introduction of the key 1,1-difluoroethyl moiety can be achieved through deoxofluorination, a robust and widely used transformation in fluorine chemistry.
Protocol 1: Synthesis via Deoxofluorination
This protocol outlines the synthesis of the title compound from 2',3'-difluoro-4'-methylacetophenone. The critical step is the conversion of the carbonyl group to a difluoromethylene group using a suitable fluorinating agent.
Experimental Workflow:
Caption: Synthetic route to the title compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2',3'-difluoro-4'-methylacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fluorinating Agent: Slowly add a solution of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.5 eq), in anhydrous DCM via the dropping funnel over 30 minutes. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Trustworthiness: This step neutralizes the acidic byproducts of the fluorinating agent.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene.
Applications in Organic Synthesis
The unique arrangement of substituents in 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene opens up several avenues for further functionalization. The electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, while the C-H bonds of the methyl group and the aromatic ring can be targeted for functionalization. Furthermore, the aromatic ring can participate in various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The two adjacent fluorine atoms on the aromatic ring strongly activate it towards nucleophilic attack. The regioselectivity of the substitution will be influenced by the nature of the nucleophile and the reaction conditions. Computational studies on similar systems suggest that the relative stabilities of the isomeric σ-complex intermediates can be used to predict the major regioisomer.[1][2]
Predicted Regioselectivity:
Based on the electronic effects of the substituents, nucleophilic attack is most likely to occur at the C5 position (para to the 1,1-difluoroethyl group and ortho to a fluorine atom). The 1,1-difluoroethyl group is electron-withdrawing, further activating the para position.
Caption: Predicted regioselectivity in SNAr.
Protocol 2: General Protocol for SNAr with an Amine Nucleophile
-
Setup: In a sealed tube, combine 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene (1.0 eq), the desired amine nucleophile (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Nucleophile Class | Typical Conditions | Expected Outcome |
| Amines | K₂CO₃, DMSO, 100 °C | Formation of C-N bond |
| Alcohols/Phenols | NaH, THF, reflux | Formation of C-O bond |
| Thiols | K₂CO₃, DMF, 80 °C | Formation of C-S bond |
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bonds are generally strong, under specific palladium-catalyzed conditions, they can be activated for cross-coupling reactions.[3][4][5] More synthetically accessible would be the introduction of a leaving group (e.g., Br, I, or OTf) at one of the aromatic C-H positions via a prior functionalization step. However, direct C-H activation is also a plausible pathway.
Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide Derivative
This protocol assumes the prior synthesis of a brominated derivative of the title compound, for instance, at the 5-position.
Experimental Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Methodology:
-
Degassing: To a Schlenk flask, add the 5-bromo derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq). Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
C-H Functionalization of the Methyl Group
The methyl group on the electron-deficient aromatic ring is a prime target for functionalization, for example, through radical-mediated reactions or transition-metal-catalyzed C-H activation.[6][7][8]
Protocol 4: Benzylic Bromination
-
Setup: In a round-bottom flask, dissolve 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor by GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify by chromatography to yield the benzylic bromide, which is a versatile intermediate for further substitutions.
Directed Ortho-Lithiation
The fluorine atoms can act as directing groups for ortho-lithiation, allowing for regioselective functionalization of the aromatic ring.[9][10] The fluorine at C2 would direct lithiation to the C1 position, which is already substituted. The fluorine at C3 could direct lithiation to the C4-methyl position or the C2-fluoro position, with the former being less likely due to the higher acidity of aromatic protons. Therefore, the most probable site for lithiation would be ortho to one of the fluorine atoms. Given the steric hindrance and electronic environment, precise control might be challenging.
Conclusion
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is a promising building block for the synthesis of complex, fluorinated molecules. Its unique substitution pattern allows for a range of selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and C-H functionalization. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile scaffold in their synthetic campaigns, ultimately enabling the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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- 5. nobelprize.org [nobelprize.org]
- 6. Rhodium(II)-Catalyzed C-H Functionalization of Electron-Deficient Methyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective intramolecular functionalization of methyl groups in nonconstrained molecules promoted by N-iodosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. MECHANISMS OF AROMATIC LITHIATION INFLUENCE OF AGGREGATION AND DIRECTING GROUPS - FAU CRIS [cris.fau.de]
Application Notes and Protocols for the Difluoromethylation of Substituted Toluenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. Among these, the difluoromethyl (–CF₂H) group holds a privileged position. Its unique electronic properties and steric profile allow it to act as a bioisostere for common functionalities such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[1][2] The incorporation of a –CF₂H moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Furthermore, the acidic proton of the difluoromethyl group can participate in hydrogen bonding, offering an additional handle for modulating biological activity, a feature absent in its trifluoromethyl (–CF₃) counterpart.[1]
Substituted toluenes are fundamental building blocks in organic synthesis, and their selective functionalization is of paramount importance. The direct introduction of a difluoromethyl group onto the aromatic ring or the benzylic position of substituted toluenes opens up new avenues for creating novel chemical entities with potentially superior pharmacological and agrochemical profiles. This guide provides an in-depth overview of contemporary protocols for the difluoromethylation of substituted toluenes, with a focus on practical application, mechanistic understanding, and the rationale behind experimental design.
Core Strategies for Difluoromethylation
The synthesis of difluoromethylated arenes has evolved significantly, moving from harsh, classical methods like deoxyfluorination of aldehydes to more sophisticated and milder protocols.[3] Modern approaches can be broadly categorized into three main classes: radical, metal-catalyzed, and photocatalytic methods. The choice of strategy is dictated by the substrate's electronic and steric properties, the desired regioselectivity, and functional group tolerance.
Radical Difluoromethylation: A Versatile Approach for C–H Functionalization
Radical difluoromethylation has emerged as a powerful tool for the direct introduction of the –CF₂H group into aromatic systems.[2] These reactions typically proceed under mild conditions and exhibit excellent functional group compatibility.
Mechanism Overview: The general mechanism involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical then adds to the aromatic ring of the substituted toluene, followed by rearomatization to yield the desired product.
DOT Script for Radical Difluoromethylation Mechanism
Caption: General mechanism of radical C-H difluoromethylation of arenes.
A variety of reagents have been developed to serve as efficient sources of the difluoromethyl radical.
| Reagent Class | Examples | Initiation Method | Key Advantages |
| Sulfinates | Zn(SO₂CF₂H)₂ (Baran's Reagent), NaSO₂CF₂H | Thermal or oxidative | Bench-stable, commercially available, broad substrate scope.[3] |
| Halodifluoromethanes | BrCF₂H | Photocatalysis, radical initiators | Atom-economical, readily available. |
| Phosphonium Salts | Ph₃P⁺CF₂H Br⁻ | Photocatalysis | Mild reaction conditions.[4] |
Protocol 1: Radical C–H Difluoromethylation of Electron-Rich Toluenes using Zinc Difluoromethanesulfinate (DFMS)
This protocol is particularly effective for electron-rich toluene derivatives, where the electrophilic nature of the attacking radical is favored.
Rationale: Zinc difluoromethanesulfinate (DFMS or Baran's reagent) is a stable, easy-to-handle solid that generates the •CF₂H radical upon oxidation. tert-Butyl hydroperoxide (TBHP) is a common oxidant for this purpose. The reaction proceeds preferentially at the electron-rich positions of the aromatic ring (ortho and para to the methyl group).
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the substituted toluene (1.0 mmol, 1.0 equiv.), zinc difluoromethanesulfinate (DFMS, 1.5 mmol, 1.5 equiv.), and a suitable solvent such as a mixture of dichloromethane (DCM) and water (5:1, 6 mL).
-
Initiation: To the stirring suspension, add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol, 3.0 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired difluoromethylated toluene.
Metal-Catalyzed Difluoromethylation: Cross-Coupling Strategies
Transition metal catalysis, particularly with copper and palladium, offers a powerful platform for the formation of C(sp²)–CF₂H bonds.[5][6] These methods typically involve the cross-coupling of a pre-functionalized toluene derivative (e.g., an aryl halide or boronic acid) with a difluoromethylating agent.
Protocol 2: Copper-Mediated Difluoromethylation of Iodotoluenes
This protocol is suitable for the difluoromethylation of substituted iodotoluenes.
Rationale: Copper-based systems can mediate the coupling of aryl iodides with a source of the "CF₂H" synthon. Early methods involved a multi-step sequence of coupling with an acetate equivalent followed by hydrolysis and decarboxylation.[7] More direct methods have since been developed.
DOT Script for Copper-Catalyzed Difluoromethylation Workflow
Caption: A typical workflow for copper-catalyzed difluoromethylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 0.2 mmol, 0.2 equiv.), the substituted iodotoluene (1.0 mmol, 1.0 equiv.), and a suitable difluoromethyl source such as TMSCF₂H (trimethyl(difluoromethyl)silane) (2.0 mmol, 2.0 equiv.) to a dry Schlenk tube.
-
Solvent Addition: Add a dry, degassed polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by GC-MS analysis of aliquots.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to obtain the product.
Photocatalytic Difluoromethylation: A Mild and Green Approach
Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[8][9] Photocatalytic difluoromethylation of arenes, including substituted toluenes, is a rapidly growing field.[3]
Rationale: A photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) with a difluoromethyl precursor to generate the •CF₂H radical. This radical then reacts with the substituted toluene in a manner similar to the radical C–H functionalization described earlier. This method avoids the use of stoichiometric oxidants and often proceeds at room temperature.
Protocol 3: Visible-Light Photocatalytic Difluoromethylation of Substituted Toluenes
This protocol is broadly applicable to a range of substituted toluenes.
Step-by-Step Methodology:
-
Reaction Setup: In a borosilicate glass vial, combine the substituted toluene (0.5 mmol, 1.0 equiv.), a difluoromethylating agent such as bromodifluoromethane (BrCF₂H, often used in excess or as a solution) or a sulfonium salt, and a photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye, 1-2 mol%).
-
Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or dimethyl sulfoxide) and degas the mixture by sparging with argon for 15-20 minutes.
-
Irradiation: Seal the vial and place it in front of a blue LED lamp (λ ≈ 450 nm) with cooling provided by a fan.
-
Reaction Monitoring: Stir the reaction mixture under irradiation for 12-48 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, remove the solvent in vacuo and purify the crude product by column chromatography.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inefficient radical generation. | Increase the amount of initiator/oxidant; screen different photocatalysts or light sources. |
| Poor substrate reactivity. | For electron-poor toluenes in radical reactions, consider a different strategy like cross-coupling. | |
| Poor Regioselectivity | Steric hindrance or competing electronic effects. | Modify the directing group on the toluene; screen different catalysts or ligands that may influence regioselectivity. |
| Byproduct Formation | Over-reaction or side reactions. | Reduce reaction time or temperature; use a more selective reagent.[10] |
Conclusion
The difluoromethylation of substituted toluenes is a vibrant area of research with significant implications for the development of new pharmaceuticals and agrochemicals. The choice of protocol depends heavily on the specific substrate and the desired outcome. Radical C–H functionalization offers a direct and often efficient route, especially for electron-rich toluenes. Metal-catalyzed cross-coupling provides a reliable method for pre-functionalized substrates. Photocatalytic approaches represent the cutting edge, offering mild, environmentally friendly conditions. By understanding the underlying principles and carefully selecting the appropriate methodology, researchers can effectively incorporate the valuable difluoromethyl motif into their target molecules.
References
-
Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
-
Pan, X., et al. (2020). A general and simplified mechanism for the C–H ¹⁸F-difluoromethylation of arenes. ResearchGate. [Link]
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Li, Y., et al. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Advanced Synthesis & Catalysis, 364(3), 546-566. [Link]
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8243. [Link]
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Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PubMed, 24(24), 4483. [Link]
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Li, Z., et al. (2022). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 108-109, 51-54. [Link]
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Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
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Wang, H., et al. (2022). Ligand-assisted manganese-enabled direct C–H difluoromethylation of arenes. Organic Chemistry Frontiers, 9(18), 4875-4881. [Link]
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Shen, Q., & Qing, F.-L. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3049-3063. [Link]
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Amii, H., et al. (2007). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 9(25), 5139-5142. [Link]
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Li, Y., et al. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(13), 3535-3553. [Link]
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Zhang, P., & Li, W. (2018). Photocatalytic radical difluoromethylation of alkenes by using difluoromethyltriphenylphosphonium salt. ResearchGate. [Link]
-
Chen, Z., et al. (2018). Radical Difluoromethylthiolation of Aromatics Enabled by Visible Light. ResearchGate. [Link]
-
Pitre, S. P., & Stephenson, C. R. J. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. Chemical Communications, 56(22), 3249-3252. [Link]
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Chen, Z., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Chemical Science, 9(47), 8755-8759. [Link]
-
Ilardi, E. A., & Togni, A. (2017). Fluorinative Rearrangements of Substituted Phenylallenes Mediated by (Difluoroiodo)toluene: Synthesis of α-(Difluoromethyl)styrenes. Angewandte Chemie International Edition, 56(38), 11620-11623. [Link]
-
Pitre, S. P., & Stephenson, C. R. J. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. Chemical Communications, 56(22), 3249-3252. [Link]
-
Li, Z., et al. (2022). Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]
-
Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863. [Link]
-
Chen, Q.-Y. (2012). Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. ChemInform, 43(32). [Link]
-
Wang, J., et al. (2020). Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes. Nature Communications, 11(1), 456. [Link]
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"analytical methods for the quantification of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene"
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a novel fluorinated aromatic compound. In the context of pharmaceutical development and chemical research, precise and accurate quantification of such molecules is paramount for safety, efficacy, and quality control. This document provides detailed protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines the requisite steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for the characterization of fluorinated compounds.
Introduction: The Significance of Quantifying Fluorinated Aromatics
Fluorinated organic molecules are of increasing importance in the pharmaceutical, agrochemical, and materials science sectors.[5] The introduction of fluorine atoms into an organic scaffold can significantly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise quantification of fluorinated compounds such as 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is a critical step throughout the research and development lifecycle.
This application note provides a foundational framework for developing and validating analytical methods for this specific compound. The choice of analytical methodology is dictated by the physicochemical properties of the analyte. Given the likely volatility of a substituted toluene derivative, Gas Chromatography is a primary candidate. Conversely, High-Performance Liquid Chromatography offers a versatile alternative, particularly for formulations or matrices where direct GC injection is not feasible. The protocols herein are designed to be starting points, adaptable to specific sample matrices and instrumentation.
Physicochemical Properties of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
While specific experimental data for this compound is not widely available, its structure allows for the prediction of key properties relevant to analytical method development:
-
Structure: A benzene ring with two adjacent fluorine atoms, a methyl group, and a 1,1-difluoroethyl substituent.
-
Expected Polarity: The presence of four fluorine atoms suggests the molecule will be relatively nonpolar to moderately polar.
-
Expected Volatility: The methyl and difluoroethyl groups on the benzene ring suggest that the compound is likely to be sufficiently volatile for GC analysis.
-
UV Absorbance: The aromatic ring will exhibit UV absorbance, making it suitable for HPLC with UV detection.
Recommended Analytical Methodologies
Based on the predicted properties, two primary analytical techniques are recommended for the quantification of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectral data.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile technique suitable for a wide range of compounds, particularly when derivatization is not desired or when analyzing less volatile samples.
A third, complementary technique is also discussed:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides a direct, primary method of quantification without the need for an identical reference standard of the analyte, relying instead on a certified internal standard.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[7] The high resolution of capillary GC columns combined with the specificity of a mass spectrometer detector makes it an excellent choice for analyzing complex mixtures.
Rationale for Method Selection
The anticipated volatility and thermal stability of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene make it an ideal candidate for GC-MS analysis. The mass spectrometer provides not only quantitative data but also structural information, which is invaluable for impurity profiling and confirmation of analyte identity.
Experimental Workflow
Caption: GC-MS workflow for quantification.
Detailed Protocol
4.3.1. Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene reference standard and dissolve in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) in a 10 mL volumetric flask.[7][8] This will be your stock solution. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample matrix containing the analyte. Dissolve in the chosen solvent and dilute to bring the expected analyte concentration within the calibration range.
-
Internal Standard (Optional but Recommended): To improve precision, add a suitable internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) at a constant concentration to all standards and samples.
-
Filtration: If any particulate matter is present, filter the final solutions through a 0.45 µm PTFE syringe filter before transferring to a GC vial.[7]
4.3.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Injection Port | Split/Splitless Inlet | Splitless mode is recommended for trace analysis to maximize analyte transfer to the column.[9] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for most capillary columns. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |
| Oven Program | Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. | This gradient should provide good separation from potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 50-400) for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in routine quantification. | SIM mode significantly improves the signal-to-noise ratio by monitoring only characteristic ions of the analyte. |
4.3.3. Data Analysis
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard.
-
Quantification: In SIM mode, select at least three characteristic ions for the analyte. Use one ion for quantification and the others for confirmation.
-
Calibration: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Calculation: Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and compatibility with a wide range of analytes and matrices. For 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a reversed-phase HPLC method with UV detection is proposed.
Rationale for Method Selection
Reversed-phase HPLC is well-suited for separating non-polar to moderately polar compounds. The aromatic nature of the analyte ensures strong UV absorbance, allowing for sensitive detection. This method avoids the high temperatures of GC, which can be advantageous if the analyte exhibits any thermal instability.
Experimental Workflow
Caption: HPLC workflow for quantification.
Detailed Protocol
5.3.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in acetonitrile or methanol. Prepare calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase and dilute as necessary to fall within the calibration curve's range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter compatible with the solvents used (e.g., nylon or PTFE) before injection.
5.3.2. HPLC Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A robust system capable of delivering precise gradients and stable flow. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | A DAD is preferred as it allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak purity. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column offering good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile and Water | A common solvent system for reversed-phase HPLC. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 60:40 Acetonitrile:Water). A gradient may be necessary to resolve impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature improves retention time reproducibility. |
| Injection Volume | 10 µL | A common injection volume for analytical HPLC. |
| Detection Wavelength | Monitor at 254 nm, or determine the λmax by running a UV scan of the analyte. | 254 nm is a common wavelength for aromatic compounds. Determining the λmax will maximize sensitivity. |
5.3.3. Data Analysis
-
Identification: The analyte is identified by its retention time, which should match that of the reference standard.
-
Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculation: Quantify the analyte in samples by comparing their peak areas to the calibration curve.
Quantitative NMR (qNMR) Spectroscopy
For the highest level of accuracy and as a primary analytical method, qNMR can be employed.[6] This technique allows for the quantification of a substance by comparing the integral of one of its ¹⁹F or ¹H signals to the integral of a signal from a certified internal standard of known concentration.[6][10]
Rationale for Method Selection
qNMR is a powerful tool because it is a direct measure of the molar concentration of an analyte and does not require a calibration curve generated from a reference standard of the analyte itself.[6] Given the presence of multiple fluorine atoms in 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, ¹⁹F qNMR is particularly attractive due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in well-resolved signals with minimal overlap.[5][11][12]
Protocol Outline
-
Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., trifluorotoluene for ¹⁹F NMR) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire the ¹⁹F or ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated pulse width).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: The concentration of the analyte is calculated using the ratio of the integrals, the number of nuclei contributing to each signal, and the known concentration of the internal standard.
Method Validation according to ICH Q2(R1) Guidelines
A critical component of any analytical procedure in a regulated environment is its validation to ensure that it is suitable for its intended purpose.[1][2][3][4] The following parameters should be assessed for the chosen quantitative method (GC-MS or HPLC).
Caption: Key parameters for analytical method validation.
Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Protocol Summary |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). | Analyze blank matrix, placebo, and spiked samples. Ensure no interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analyze at least five concentrations across the proposed range. Plot peak area vs. concentration and perform linear regression. |
| Range | The range for which the method is linear, accurate, and precise. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | Recovery of 98.0% to 102.0% | Analyze samples of known concentration (e.g., spiked matrix) at three levels (e.g., 80%, 100%, 120%) in triplicate. |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%) | Repeatability: Multiple analyses of a single homogeneous sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined by serial dilution of the analyte or calculated from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant impact on results from minor variations in method parameters. | Deliberately vary parameters like mobile phase composition, flow rate, column temperature, etc., and assess the impact on the results. |
Conclusion
This application note provides a detailed framework for the quantitative analysis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene using GC-MS and HPLC. The provided protocols are robust starting points that should be optimized and validated for the specific sample matrix and instrumentation used. Adherence to the principles of method validation outlined by the ICH is essential to ensure the generation of reliable, accurate, and defensible analytical data. The complementary use of qNMR can further enhance the accuracy and reliability of the quantification.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Agence Nationale de la Recherche. (n.d.).
- University of California, Davis. (n.d.).
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis - Magnetic Resonance.
- DiVA Portal. (2020).
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- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- American Chemical Society. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry.
- Chemistry For Everyone. (2025). How Do You Prepare A Sample For GC-MS?. YouTube.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Altabrisa Group. (2025).
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The Strategic Incorporation of Fluorinated Toluenes in Modern Agrochemical Synthesis
An Application Guide for Researchers and Synthetic Chemists
Abstract
The introduction of fluorine atoms and fluorinated moieties into active molecules has become a cornerstone of modern agrochemical design, profoundly enhancing biological efficacy and metabolic stability.[1][2] Among the array of fluorinated building blocks, fluorinated toluenes—particularly benzotrifluorides—have emerged as indispensable starting materials and intermediates.[3][4][5] Their unique electronic properties and the reactivity of both the aromatic ring and the methyl group provide a versatile platform for constructing complex and potent agrochemicals. This guide offers an in-depth exploration of the synthetic utility of fluorinated toluenes, detailing key chemical transformations and providing field-proven protocols for the synthesis of industry-leading herbicides and insecticides. It is intended for researchers, chemists, and drug development professionals seeking to leverage these critical building blocks in the discovery and synthesis of next-generation crop protection agents.
The Fluorine Advantage: Why Fluorinated Toluenes are Critical in Agrochemicals
The strategic placement of fluorine can dramatically alter a molecule's physicochemical properties, a phenomenon highly sought after in agrochemical development.[2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature and high lipophilicity.[6]
Key Physicochemical Impacts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation in plants, insects, and the environment, which can prolong their active lifespan.[1]
-
Increased Binding Affinity: The -CF3 group can improve how a molecule binds to its target enzyme or receptor by altering electronic interactions, hydrogen bonding capabilities, and molecular conformation.[7][8]
-
Modified Lipophilicity & Transport: Fluorination increases a molecule's lipophilicity, which can significantly affect its ability to penetrate biological membranes and travel to the target site.[2][7]
Fluorinated toluenes, such as (trifluoromethyl)benzene (benzotrifluoride) and its derivatives, serve as foundational scaffolds. The presence of the trifluoromethyl group deactivates the aromatic ring, influencing the regioselectivity of further substitutions, while the benzylic methyl group remains a prime site for functionalization. This dual reactivity is the key to their versatility.
Foundational Synthetic Transformations
The conversion of simple fluorinated toluenes into valuable agrochemical intermediates typically begins with one of two key strategies: functionalization of the methyl group or substitution on the aromatic ring.
Benzylic Functionalization via Radical Bromination
The most direct method to activate the methyl group of a fluorinated toluene is through free-radical benzylic bromination. This reaction introduces a bromine atom, creating a versatile benzyl bromide intermediate that can readily undergo nucleophilic substitution to build more complex structures.
Causality of Experimental Choice: Traditional methods often employed hazardous solvents like carbon tetrachloride (CCl4). Modern protocols, however, favor safer alternatives like acetonitrile or even benzotrifluoride itself as the solvent.[9] Light-induced initiation, often using simple compact fluorescent lamps (CFLs), provides an efficient and clean alternative to chemical radical initiators.[10][11] Continuous flow chemistry further enhances safety and scalability for this exothermic reaction.[9][10][11]
Below is a logical workflow for the initial functionalization of a generic fluorinated toluene.
Caption: Initial functionalization pathways for fluorinated toluenes.
Application Case Study I: Dinitroaniline Herbicides (Trifluralin)
Trifluralin is a selective, pre-emergence herbicide that inhibits root development in weeds.[12] Its synthesis is a classic example of leveraging the directing effects of the trifluoromethyl group on a toluene ring. The commercial synthesis starts with 4-chlorobenzotrifluoride.[13][14]
Synthetic Pathway: The strongly deactivating -CF3 group directs the two-stage nitration to the positions ortho to the methyl group and meta to the -CF3 group. The resulting intermediate, 4-chloro-3,5-dinitrobenzotrifluoride, is then reacted with dipropylamine in a nucleophilic aromatic substitution reaction to yield the final product.[14]
Caption: Synthetic workflow for the herbicide Trifluralin.
Protocol 1: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride
This protocol outlines the key nitration step in Trifluralin synthesis.[14]
-
Materials: 4-chlorobenzotrifluoride, Fuming Nitric Acid (98%+), Concentrated Sulfuric Acid (98%), Ice, Dichloromethane, Sodium Bicarbonate solution (saturated), Magnesium Sulfate.
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice bath, separatory funnel, rotary evaporator.
-
Safety Precautions: This reaction is highly exothermic and uses extremely corrosive and strong oxidizing acids. Work in a certified fume hood and wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles. Quench any residual acid carefully.
Step-by-Step Procedure:
-
Acid Mixture Preparation: In the three-neck flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice bath.
-
Nitric Acid Addition: Slowly add fuming nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 4-chlorobenzotrifluoride dropwise over 30-60 minutes. Critically, maintain the reaction temperature between 5-10 °C to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice. The product will precipitate as a solid or oil.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-chloro-3,5-dinitrobenzotrifluoride can be purified by recrystallization from a suitable solvent like ethanol.
Application Case Study II: Phenylpyrazole Insecticides (Fipronil)
Fipronil is a broad-spectrum insecticide that disrupts the insect central nervous system.[15] Its core structure features a 2,6-dichloro-4-trifluoromethylphenyl group, which is derived from the corresponding aniline. This aniline is synthesized from a trifluoromethyltoluene precursor through a series of industrial steps including halogenation and amination.[16][17] The final step in Fipronil synthesis is a highly selective oxidation.
Synthetic Pathway: The key trifluoromethylphenyl aniline is used to construct the pyrazole ring. The final, critical transformation is the oxidation of the sulfide intermediate to a sulfoxide, which yields the active Fipronil molecule. This oxidation must be selective to avoid over-oxidation to the sulfone.[16][18]
Caption: Final stage synthesis workflow for the insecticide Fipronil.
Protocol 2: Selective Oxidation of Fipronil-Thio to Fipronil
This protocol describes the final oxidation step using hydrogen peroxide in a trichloroacetic acid medium, a method known for its efficiency and regioselectivity.[16][17]
-
Materials: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (Fipronil-Thio), Trichloroacetic acid, Chlorobenzene, Boric Acid, Hydrogen Peroxide (50% aq.), Water.
-
Equipment: Jacketed reaction vessel with overhead stirrer, thermometer, dropping funnel, cooling circulator.
-
Safety Precautions: Hydrogen peroxide (50%) is a strong oxidizer. Trichloroacetic acid is highly corrosive. Avoid contact with skin and eyes. Perform the reaction behind a blast shield in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup: Charge the reaction vessel with trichloroacetic acid, chlorobenzene, and a catalytic amount of boric acid.
-
Substrate Addition: Add the Fipronil-Thio intermediate to the mixture and stir to dissolve.
-
Cooling: Cool the reaction mixture to 15-20 °C using the cooling circulator.[16][17]
-
Oxidant Addition: Slowly add 50% aqueous hydrogen peroxide dropwise via the dropping funnel. Maintain the temperature strictly between 15-20 °C to control the exotherm and ensure selective oxidation to the sulfoxide.
-
Reaction Time: Stir the reaction mass vigorously for 20-24 hours at 15-20 °C.[16][17] Monitor the disappearance of the starting material by HPLC or TLC.
-
Work-up: Once the reaction is complete, quench the mixture by adding it to a sufficient volume of cold water. The product, Fipronil, will precipitate.
-
Isolation: Filter the solid product and wash the filter cake thoroughly with water to remove residual acid.
-
Drying: Dry the isolated solid under vacuum to obtain crude Fipronil.
-
Purification: The crude product can be further purified by recrystallization from a solvent system such as chlorobenzene/ethyl acetate to achieve >97% purity.[16]
Data Summary: Prominent Agrochemicals from Fluorinated Toluene Scaffolds
The versatility of fluorinated toluenes is evident in the range of commercial agrochemicals derived from them.
| Agrochemical | Class | Key Fluorinated Toluene Intermediate |
| Trifluralin | Herbicide | 4-Chloro-3,5-dinitrobenzotrifluoride |
| Fipronil | Insecticide | 2,6-Dichloro-4-trifluoromethylaniline |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |
| Chlorfluazuron | Insecticide | 3,5-Dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline |
| Flazasulfuron | Herbicide | 2-(Trifluoromethyl)pyridine derivatives |
Table based on information from multiple sources, including agrochemical databases and synthetic reviews.[6][13][14][18][19][20]
Conclusion
Fluorinated toluenes, especially benzotrifluorides, are not merely specialty chemicals but foundational pillars in the synthesis of high-performance agrochemicals. Their unique electronic properties guide synthetic strategies, enabling the creation of molecules with enhanced stability, potency, and target specificity. The protocols detailed herein for key transformations and the synthesis of market-leading products like Trifluralin and Fipronil underscore the practical power of these building blocks. As the demand for more efficient and environmentally conscious crop protection solutions grows, the strategic application of fluorinated toluene chemistry will undoubtedly continue to fuel innovation in the agrochemical industry.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyfluorinated Aromatic Hydrocarbons
Welcome to the technical support center for the synthesis of polyfluorinated aromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine atoms into polycyclic aromatic systems. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, recurring questions that researchers often face when planning or executing the synthesis of polyfluorinated PAHs.
Q1: Why is the direct fluorination of PAHs with F₂ gas rarely a viable strategy?
A1: While seemingly the most direct route, using molecular fluorine (F₂) is often impractical and hazardous for several reasons. F₂ is extremely reactive and tends to react non-selectively with C-H bonds, often leading to a mixture of products and potential dearomatization of the aromatic system.[1][2] The reactions can be highly exothermic and difficult to control, posing significant safety risks and requiring specialized, costly equipment to handle the corrosive and toxic gas.[1]
Q2: I'm observing a complex mixture of isomers in my fluorination reaction. What are the likely causes?
A2: The formation of multiple isomers is a common challenge, particularly in electrophilic aromatic substitution reactions. The directing effects of existing substituents on the PAH core may not provide sufficient control, leading to a mixture of ortho, meta, and para products.[1] In transition-metal-catalyzed C-H activation/fluorination, the regioselectivity is dictated by the directing group and the catalyst system, and suboptimal conditions can lead to poor selectivity. For some substrates, particularly those with electron-withdrawing groups, mixtures of constitutional isomers can be a persistent issue.[3]
Q3: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding to completion, even at high temperatures. What should I consider?
A3: Traditional SNAr reactions for fluorination often require harsh conditions due to the poor nucleophilicity of common fluoride sources and the high activation energy for the reaction.[4] Key factors to investigate include:
-
Fluoride Source and Solubility: Ensure your fluoride source (e.g., KF, CsF) is sufficiently soluble and activated in your reaction solvent. The use of phase-transfer catalysts or anhydrous tetraalkylammonium fluoride salts can significantly enhance reactivity.[4]
-
Water Content: Rigorous exclusion of water is critical, as it can solvate the fluoride anion, reducing its nucleophilicity, and can participate in side reactions.[4]
-
Substrate Electronics: SNAr reactions are most effective on electron-deficient aromatic rings. If your PAH substrate is electron-rich, the reaction may not be favorable.[5]
Q4: Purification of my fluorinated PAH is proving difficult. Are there any general strategies?
A4: The introduction of fluorine atoms can subtly alter the polarity of the molecule, often resulting in fluorinated products having similar retention factors (Rf) to the starting material, making chromatographic separation challenging.[3] Consider these strategies:
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, explore the use of alumina, fluorous solid-phase extraction (F-SPE), or reversed-phase chromatography.
-
Recrystallization: Fluorinated PAHs are often crystalline solids. Careful selection of a solvent system for recrystallization can be a highly effective purification method.
-
Derivatization: In some cases, temporary derivatization of a functional group on the molecule can alter its polarity enough to allow for separation, followed by a deprotection step.
Part 2: Troubleshooting Guides for Specific Synthetic Methodologies
This section provides in-depth troubleshooting for common synthetic routes to polyfluorinated PAHs.
Guide 1: Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich PAH with an electrophilic fluorine source (e.g., Selectfluor®, NFSI).
Problem 1: Low yield and recovery of starting material.
| Potential Cause | Explanation & Solution |
| Insufficiently Nucleophilic Substrate | The PAH may not be electron-rich enough to react with the electrophilic fluorinating agent. Solution: Consider switching to a more powerful fluorinating agent or a different synthetic strategy, such as a transition-metal-catalyzed approach. |
| Inappropriate Solvent | The solvent can significantly impact the reaction rate and outcome. Some fluorinating reagents can react with common solvents.[6] Solution: Screen a range of solvents. Acetonitrile, formic acid, and sulfuric acid have been reported as compatible with some strong electrophilic fluorinating agents.[6] |
| Decomposition of Reagent | Electrophilic fluorinating agents can be sensitive to moisture and temperature. Solution: Ensure the reagent is fresh and handled under anhydrous conditions. Check the recommended storage and handling procedures for the specific reagent. |
Problem 2: Formation of dearomatized byproducts.
| Potential Cause | Explanation & Solution |
| Over-reaction with Highly Activating Groups | Substrates with strongly electron-donating groups (e.g., phenols, anilines) are particularly prone to dearomatization.[1] Solution: Protect the activating group before fluorination. Alternatively, use a milder fluorinating agent or carefully control the reaction stoichiometry and temperature. |
| Reaction Mechanism | The reaction may proceed through a single-electron transfer (SET) pathway, leading to radical intermediates that can undergo non-aromatic pathways. The mechanism of electrophilic fluorination is still a subject of debate.[1] Solution: Altering the solvent or the fluorinating agent may favor an SN2-type mechanism over a SET pathway. |
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing fluorine, especially on electron-deficient PAHs, by displacing a leaving group (e.g., -Cl, -NO₂) with a nucleophilic fluoride source.
Problem 1: Competing side reactions, such as hydrodehalogenation.
| Potential Cause | Explanation & Solution |
| Basicity of Fluoride Source | Anhydrous fluoride salts can be highly basic, leading to elimination reactions or deprotonation of acidic protons on the substrate or solvent.[3] Solution: Use a less basic fluoride source or add a proton scavenger. The combination of KF and a phase-transfer catalyst like tetrabutylammonium chloride can be a cost-effective and less basic alternative to CsF.[4] |
| Reaction Temperature | High reaction temperatures can promote decomposition of the substrate and product, as well as side reactions.[4] Solution: Explore strategies to lower the reaction temperature, such as using more active fluoride sources (e.g., in situ generation of anhydrous tetraalkylammonium fluoride) or microwave irradiation.[4] |
Problem 2: Reaction is limited to substrates with strong electron-withdrawing groups.
| Potential Cause | Explanation & Solution |
| Mechanism Involving Meisenheimer Intermediate | The traditional SNAr mechanism requires stabilization of the negative charge in the Meisenheimer intermediate by electron-withdrawing groups.[7][8] Solution: For electron-neutral or electron-rich PAHs, consider alternative methods. Recent advances in photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes.[5] Alternatively, transition-metal-catalyzed methods can be effective for a broader range of substrates.[9] |
Guide 3: Transition-Metal-Catalyzed Fluorination
This rapidly evolving area includes methods like C-H activation/fluorination and cross-coupling reactions. Palladium and copper are commonly used metals.[10]
Problem 1: Catalyst deactivation or low turnover.
| Potential Cause | Explanation & Solution |
| Ligand Degradation | The ligands used to stabilize the metal center can be sensitive to the reaction conditions and may undergo degradation. In some palladium-catalyzed systems, an in situ ligand modification is necessary for catalytic activity.[11] Solution: Screen different ligands. For some systems, a pre-modified ligand may be beneficial.[11] Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of phosphine ligands. |
| Unfavorable Reductive Elimination | The C-F bond-forming reductive elimination step from the metal center can be energetically challenging.[12] Solution: The choice of ligand and the oxidation state of the metal are crucial. Some systems utilize a Pd(IV) intermediate to facilitate C-F bond formation.[12] |
| Inhibition by Fluoride | High concentrations of fluoride can sometimes inhibit the catalyst. Solution: Control the addition rate of the fluoride source or use a fluoride source with slow-release characteristics. |
Problem 2: Poor yields in C-H activation/fluorination of electron-poor PAHs.
| Potential Cause | Explanation & Solution |
| Electrophilic Nature of the C-H Activation Step | Many C-H activation mechanisms are electrophilic in nature, making them less effective for electron-deficient substrates like pyridines and other N-heterocycles.[13] Solution: This is a current limitation of many SEAr-type C-H functionalization reactions.[13] Alternative strategies, such as building the fluorinated aromatic ring from smaller precursors, may be necessary.[14][15] |
| Solvent Effects | The choice of solvent can dramatically influence the reactivity and selectivity of C-H activation reactions. Fluorinated alcohols like HFIP and TFE have been shown to be uniquely effective in promoting challenging C-H functionalizations.[16] Solution: Conduct a thorough solvent screen, including fluorinated alcohols, as they can have a beneficial effect on reactivity and selectivity.[16] |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for SNAr Fluorination using KF and a Phase-Transfer Catalyst
This protocol is a starting point for the fluorination of an activated chloro- or nitro-substituted PAH.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro- or nitro-PAH (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and tetrabutylammonium chloride (1.0-1.5 eq.).
-
Solvent Addition: Add anhydrous, high-boiling polar aprotic solvent (e.g., DMSO, DMF, sulfolane) under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 130-180 °C) and monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Note: This is a general guideline. Reaction times, temperatures, and stoichiometry should be optimized for each specific substrate.
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Common Name | Key Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, relatively stable, widely used for various substrates.[1] | |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, crystalline solid, soluble in polar solvents like acetonitrile.[1] | |
| Molecular Fluorine | F₂ | F₂ Gas | Extremely reactive, non-selective, hazardous to handle.[1] |
Part 4: Visualization of Key Concepts
Diagram 1: Decision-Making Workflow for Aromatic Fluorination Strategy
This diagram outlines a logical approach to selecting a synthetic strategy based on the electronic properties of the PAH substrate.
Caption: Decision workflow for selecting an aromatic fluorination method.
Diagram 2: The Contested Mechanisms of SNAr Fluorination
This diagram illustrates the classical two-step Meisenheimer complex pathway versus a concerted mechanism.
Caption: Comparison of SNAr fluorination mechanisms.
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-
Quora. (2020-04-29). Why are fluoroarenes not prepared by electrophilic substitution? [Link]
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Ichikawa, J. (2015). Pinpoint-fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs): Syntheses of Difluorinated Subfamily and Investigation of Their Physical Properties. Journal of Fluorine Chemistry, 179, 106-115. [Link]
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DiRocco, D. A., et al. (2020-09-24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. ACS Publications. [Link]
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Buchwald, S. L., et al. (2014-02-21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society. ACS Publications. [Link]
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Ritter, T., et al. (2018-07-16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Angewandte Chemie International Edition. [Link]
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Nicewicz, D. A., et al. (2020-09-28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. PMC - PubMed Central. [Link]
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Liu, G., et al. (2015). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Tetrahedron Letters. PMC - NIH. [Link]
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Ritter, T., et al. (2011). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. PMC - NIH. [Link]
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Liu, Y., et al. (2020-05-14). Nitromethane-Enabled Fluorination of Styrenes and Arenes. CCS Chemistry. [Link]
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Müllen, K., et al. (2000). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Journal of the American Chemical Society. [Link]
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Chemistry Stack Exchange. (2013-07-25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]
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Grushin, V. V., et al. (2010). Fluorination of Nonactivated Haloarenes via Arynes under Mild Conditions, Resulting from Further Studies toward Ar−F Reductive Elimination from Palladium(II). Organometallics. ACS Publications. [Link]
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Elsevier. (2022-08-15). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. [Link]
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ResearchGate. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. [Link]
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Key, B. D. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. Water. MDPI. [Link]
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Ritter, T. (2022-01-27). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. [Link]
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Wencel-Delord, J., & Colobert, F. (2016-01-14). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications. [Link]
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Gouverneur, V. (2019-10-14). The Fluorination of C-H Bonds: Developments and Perspectives. Angewandte Chemie International Edition. PubMed. [Link]
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PubMed. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. [Link]
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NIH. (2023). A proposed approach to defining per- and polyfluoroalkyl substances (PFAS) based on molecular structure and formula. [Link]
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ACS Publications. (2024). Per- and Polyfluoroalkyl Substances (PFAS) in PubChem: 7 Million and Growing. Environmental Science & Technology. [Link]
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MDPI. (2021). The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. [Link]
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Wordpress. Specific Solvent Issues with Fluorination. [Link]
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ACS Publications. (2014). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Environmental Science & Technology. [Link]
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Shi, X., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. MDPI. [Link]
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Technology Networks. (2024-02-09). Identifying and Characterizing PFAS Compounds. [Link]
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MDPI. (2023). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. [Link]
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RSC Publishing. (2024-08-14). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. RSC Sustainability. [Link]
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ACS Publications. (2011-08-25). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology. [Link]
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Journal of Food and Drug Analysis. (2011). Stability of Polycyclic Aromatic Hydrocarbons during Heating. [Link]
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ResearchGate. (2023-06-15). Future challenges and opportunities with fluorine in drugs? [Link]
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ResearchGate. (2021). Modern methods for the synthesis of perfluoroalkylated aromatics. [Link]
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TestAmerica. (2017-01-23). TOP Analysis? More to Consider When Monitoring Polyfluorinated Alkylated Substances. [Link]
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PubMed. (2003). Stability of polycyclic aromatic hydrocarbons in pressurised hot water. [Link]
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Technical Support Center: Improving Yield in Difluoromethylation Reactions
Welcome to the Technical Support Center for Difluoromethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your experimental outcomes, ensuring robust and reproducible results. The difluoromethyl (-CF2H) group is a valuable motif in medicinal chemistry, known for enhancing metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] However, its successful installation can be challenging. This resource provides field-proven insights to navigate the complexities of difluoromethylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: Low or No Product Yield
Question: My difluoromethylation reaction is resulting in a low yield or no desired product. What are the common causes, and how can I systematically troubleshoot this?
Answer: Low or no yield is a frequent challenge in difluoromethylation reactions, often stemming from several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks & General Optimization:
-
Reagent Quality and Handling:
-
Purity and Stability: The purity of your difluoromethylating agent is paramount. Some reagents, such as (difluoromethyl)trimethylsilane (TMSCF2H), are sensitive to moisture and must be handled under strictly inert conditions.[2] Others, like zinc difluoromethanesulfinate (DFMS), may contain impurities that can affect stoichiometry.[2] Always use high-purity reagents from a reliable source and consider titrating or verifying the purity of new batches.
-
Proper Storage: Ensure that reagents are stored according to the manufacturer's recommendations to prevent degradation.
-
-
Atmosphere Control:
-
Many difluoromethylation reactions, especially those involving radical pathways or organometallic intermediates, are highly sensitive to oxygen and moisture.[2]
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously oven-dried or flame-dried before use.
-
Employ robust techniques to maintain an inert atmosphere (e.g., high-purity argon or nitrogen). This can be achieved through a well-sealed reaction setup with a positive pressure of inert gas.
-
Degas all solvents prior to use, particularly for photocatalytic or cross-coupling reactions.
-
-
-
Reaction Time and Temperature:
-
Suboptimal reaction time or temperature can lead to incomplete conversion or product decomposition.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely using appropriate analytical techniques (TLC, GC-MS, or ¹H/¹⁹F NMR).
-
If the reaction stalls, consider a gradual increase in temperature. However, be aware that excessive heat can promote side reactions.
-
For light-mediated reactions, ensure the light source is of the correct wavelength and intensity and that the reaction vessel is positioned for optimal irradiation.[3]
-
-
Problem-Specific Troubleshooting:
| Observation | Potential Cause | Suggested Solution |
| Starting material is largely unreacted. | Insufficient Activation: In nucleophilic difluoromethylations with TMSCF2H, the choice and amount of the activator (e.g., a fluoride source like CsF or a strong base) are critical.[2][4] | Ensure the activator is fresh, anhydrous, and used in the correct stoichiometric amount. Consider screening different activators. |
| Low Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging. For instance, in some copper-catalyzed reactions, electron-deficient aryl iodides may favor arene formation.[2] | Switch to a more reactive difluoromethylating agent or a different catalytic system. For example, palladium-catalyzed methods may be more suitable for certain substrates.[4] | |
| Catalyst Inactivity: The catalyst may be poisoned or deactivated. | Use a fresh batch of catalyst and ensure all reagents and solvents are free of impurities that could act as catalyst poisons. | |
| Starting material is consumed, but multiple byproducts are formed with little to no desired product. | Side Reactions Dominating: The reaction conditions may favor undesired pathways like hydrolysis or proto-defluorination. | Modify the reaction conditions to suppress side reactions. This could involve changing the solvent, lowering the temperature, or using a different base. |
| Incorrect Workup Procedure: The desired product might be unstable under the acidic or basic conditions of the workup. | Perform a small-scale workup and analyze the crude product to confirm its presence before purification. Consider a neutral quench and extraction. | |
| Product Instability: The difluoromethylated product itself may be unstable under the reaction conditions. | Monitor the reaction for product formation and subsequent decomposition. If observed, aim for a shorter reaction time or milder conditions. |
Issue 2: Poor Regioselectivity in C-H Difluoromethylation
Question: I am attempting a direct C-H difluoromethylation of a heteroaromatic compound, but I'm observing a mixture of regioisomers. How can I improve the selectivity?
Answer: Regioselectivity in C-H difluoromethylation is often governed by the electronic properties of both the substrate and the difluoromethyl radical.
-
Understanding the Mechanism: Radical C-H difluoromethylation typically proceeds via a Minisci-type reaction. The regioselectivity is dictated by the nucleophilic character of the CF2H radical, which preferentially attacks electron-deficient positions on the heterocycle.[4][5]
-
Troubleshooting Steps:
-
Choice of Reagent and Additives: Different difluoromethylating reagents can exhibit varying selectivities. For instance, the use of Zn(SO2CF2H)2 with tBuOOH and trifluoroacetic acid (TFA) has been shown to provide high regioselectivity for a range of heterocycles.[6] The acidic additive can protonate the heterocycle, further enhancing the selectivity for attack at electron-deficient sites.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the radical species.[5] Consider screening different solvents to optimize the regiochemical outcome.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block undesired positions.
-
Alternative Strategies: If radical C-H difluoromethylation consistently yields poor selectivity, consider a directed approach, such as a C-H borylation followed by a palladium-catalyzed difluoromethylation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of difluoromethylation reactions, and how do I choose the right one for my substrate?
A1: Difluoromethylation reactions can be broadly categorized based on the nature of the difluoromethylating species:
-
Nucleophilic Difluoromethylation: These reactions involve a difluoromethyl anion (CF2H⁻) or its equivalent. Reagents like TMSCF2H are commonly used in the presence of an activator.[1] This approach is well-suited for the difluoromethylation of electrophilic substrates such as aldehydes, ketones, and imines.[4]
-
Electrophilic Difluoromethylation: These methods utilize a difluoromethyl cation (CF2H⁺) equivalent. Reagents include S-(difluoromethyl) sulfoximines and hypervalent iodine reagents.[1] They are effective for reacting with nucleophilic sites like thiols, amines, and enolates.[1]
-
Radical Difluoromethylation: This is a widely used strategy that involves the generation of a difluoromethyl radical (•CF2H).[1] Precursors for this radical include BrCF2H, sulfinates, and peroxides.[1] Radical difluoromethylation is particularly powerful for the direct C-H functionalization of arenes and heterocycles, often facilitated by photoredox catalysis.[3][7]
-
Transition-Metal-Catalyzed Cross-Coupling: These reactions involve the coupling of an aryl or heteroaryl (pseudo)halide or organometallic reagent with a difluoromethyl source, mediated by catalysts based on palladium or copper.[4] This method offers excellent control over regioselectivity.
The choice of method depends on the functional groups present in your substrate and the desired bond to be formed (C-CF2H, N-CF2H, O-CF2H, etc.).
Q2: My difluoromethylating reagent seems to be degrading. What are the best practices for handling and storage?
A2: The stability of difluoromethylating reagents varies significantly.[1] Here are some general guidelines:
-
Moisture and Air-Sensitive Reagents (e.g., TMSCF2H): These should be stored under an inert atmosphere (argon or nitrogen) and handled using anhydrous techniques (e.g., Schlenk line or glovebox).[2] Use freshly distilled, anhydrous solvents for reactions.
-
Bench-Stable Reagents (e.g., Zn(SO2CF2H)2, sodium chlorodifluoroacetate): While more stable, it is still good practice to store them in a desiccator to prevent absorption of atmospheric moisture, which can affect reaction stoichiometry and efficiency.[6][8]
-
General Recommendations: Always refer to the Material Safety Data Sheet (MSDS) and technical data sheet provided by the manufacturer for specific storage and handling instructions.
Q3: I'm considering scaling up my difluoromethylation reaction. What are the key challenges I should anticipate?
A3: Scaling up difluoromethylation reactions can present several challenges:[1]
-
Exothermic Reactions: Some difluoromethylation reactions can be highly exothermic. Ensure you have adequate cooling and temperature control. A gradual addition of reagents may be necessary.
-
Mass Transfer and Mixing: In heterogeneous reactions or reactions with viscous slurries, efficient mixing becomes crucial. Inefficient mixing can lead to localized "hot spots" and the formation of byproducts.
-
Gas Evolution: Some reactions may evolve gaseous byproducts. The reaction vessel should be equipped with a suitable outlet to safely vent any evolved gases.
-
Photocatalytic Reactions: For photocatalytic reactions, ensuring uniform light penetration throughout a larger reaction volume is a significant challenge. Specialized photoreactors or flow chemistry setups may be required for efficient scale-up.[9]
-
Safety: Some difluoromethylating agents or byproducts can be toxic.[1] A thorough safety assessment is essential before attempting a large-scale reaction.
Q4: Can you explain the role of a photocatalyst in difluoromethylation reactions?
A4: In photocatalytic difluoromethylation, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs light (typically visible light) and becomes electronically excited.[3] This excited-state catalyst can then participate in single-electron transfer (SET) processes to generate the key difluoromethyl radical from a suitable precursor.[3]
A common mechanistic pathway involves the excited photocatalyst oxidizing or reducing a species in the reaction mixture to initiate a catalytic cycle. For example, in a metallaphotoredox system, the excited photocatalyst can oxidize a bromide anion, which then leads to the formation of a silyl radical. This silyl radical can then abstract a bromine atom from BrCF2H to generate the desired •CF2H radical.[10] This radical is then captured by a nickel-aryl intermediate, which upon reductive elimination, affords the difluoromethylated product.[3][10]
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Difluoromethylation of a Heterocycle
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Difluoromethylating agent (e.g., NaSO2CF2H) (2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)3) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMSO, CH3CN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), the difluoromethylating agent (0.4 mmol, 2.0 equiv), and the photocatalyst (1-5 mol%).
-
Seal the vial with a septum and purge with inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., 2 mL) via syringe.
-
Place the reaction vial in front of the visible light source and begin vigorous stirring. Ensure the reaction is maintained at the desired temperature (often room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield difluoromethylation reactions.
General Mechanism for Metallaphotoredox Catalysis
Caption: Proposed mechanism for metallaphotoredox-catalyzed difluoromethylation.
References
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(25), 13618–13627. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]
-
Macmillan Group. (n.d.). Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Princeton University. Retrieved from [Link]
-
Various Authors. (2023). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. Retrieved from [Link]
-
Pialat, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7030-7083. Retrieved from [Link]
-
Li, Q., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7018. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. Retrieved from [Link]
-
Various Authors. (2023). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
Hossain, M. I., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Retrieved from [Link]
-
Various Authors. (2020). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
Verhoog, S., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(37), 13149-13153. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure. Retrieved from [Link]
-
Various Authors. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Retrieved from [Link]
-
Pialat, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. Retrieved from [Link]
-
Various Authors. (2021). Scale‐up reaction and derivatization. ResearchGate. Retrieved from [Link]
-
Martin-Montero, R., & Toste, F. D. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9763-9767. Retrieved from [Link]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Retrieved from [Link]
-
Köckinger, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5335-5340. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. Retrieved from [Link]
-
Wang, D., et al. (2019). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 141(30), 11752-11757. Retrieved from [Link]
-
Li, G., & Liang, S. H. (2023). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 124-125, 107-110. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Welcome to the technical support resource for the synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore a plausible synthetic strategy and delve into the common challenges, side reactions, and troubleshooting methodologies you may encounter. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your synthetic outcomes.
Overview: The Synthetic Challenge
The target molecule, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, is a fluorinated aromatic compound. The introduction of fluorine-containing moieties is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] However, the synthesis of polyfluorinated aromatics presents unique challenges, including regioselectivity and the management of powerful, and often sensitive, fluorinating reagents.[2]
The most logical approach to this synthesis involves an electrophilic aromatic substitution (SEAr) reaction on a 1,2-difluoro-3-methylbenzene precursor. This guide will focus on a Friedel-Crafts-type reaction as the primary synthetic route.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The core of this synthesis is the reaction of an electrophilic 'CF₂CH₃⁺' equivalent with the aromatic ring of 1,2-difluoro-3-methylbenzene. This typically involves activating a difluoroethyl source with a strong Lewis acid.
Caption: Proposed workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is critically low, or the reaction has stalled. What are the primary causes?
Low yield is a frequent issue stemming from several potential root causes. Systematically investigating each possibility is key to improving your outcome.[3][4][5][6]
| Potential Cause | Underlying Rationale & Explanation | Recommended Action |
| Insufficient Reagent Purity | Lewis acids (e.g., AlCl₃) are highly hygroscopic. Moisture will quench the catalyst, halting the reaction. The difluoroethyl source may also degrade or contain inhibitors. | Ensure the Lewis acid is freshly opened or properly stored in a desiccator. Purify solvents and the starting arene to remove water. Verify the purity of the difluoroethylating agent by NMR or GC-MS. |
| Inadequate Atmosphere Control | Many organometallic intermediates and activated electrophiles are sensitive to moisture and oxygen. Contamination can lead to reagent decomposition.[7] | Flame-dry all glassware before use. Conduct the reaction under a strictly inert atmosphere (high-purity Argon or Nitrogen). Use syringe techniques for all liquid transfers.[3] |
| Incorrect Reaction Temperature | The formation of the electrophile and the subsequent SEAr reaction have specific activation energy barriers. A temperature that is too low will result in a sluggish or stalled reaction. Conversely, too high a temperature can promote side reactions and decomposition.[4] | Start the reaction at a low temperature (e.g., 0 °C or -20 °C) during the addition of the Lewis acid to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature or gently heat as needed while monitoring by TLC. |
| Poor Catalyst Activity | The Lewis acid may not be strong enough to generate the required electrophile, especially given the electron-withdrawing nature of the two fluorine atoms on the starting arene. | Consider using a stronger Lewis acid or a co-catalyst system. Ensure the stoichiometry of the catalyst is correct; for Friedel-Crafts reactions, it is often required in stoichiometric amounts, not catalytic.[8] |
Question 2: My TLC/LC-MS analysis shows multiple product spots. What are the likely side products?
The formation of multiple products typically points to issues with regioselectivity or over-reaction. The electronic and steric effects of the substituents on the starting material (1,2-difluoro-3-methylbenzene) guide the position of the incoming electrophile.
Common Side Products:
-
Isomeric Products: While the methyl group is an ortho-, para-director and the fluorine atoms are ortho-, para-directors with deactivating character, the final substitution pattern is a complex interplay of these effects. The primary directing influence will be the methyl group, favoring substitution at positions 4 and 6. Steric hindrance at position 6 from the adjacent methyl group makes position 4 the most likely site for substitution. However, substitution at other positions can occur, leading to isomers.
-
Over-alkylation Products: If the newly formed product is more reactive than the starting material, a second difluoroethyl group can be added to the ring, resulting in a di-substituted product. This is less likely in this specific case due to the strong deactivating effect of the CF₂ group.
-
Rearrangement Products: Carbocation intermediates can sometimes undergo rearrangement, although this is less common with highly fluorinated cations.
-
Decomposition Products: At elevated temperatures or with prolonged reaction times, the starting material or product may decompose, leading to a complex mixture.[3]
Caption: Potential reaction pathways leading to side products.
Question 3: My NMR spectrum is complex. How can I confirm the structure of my main product and identify impurities?
Structural confirmation requires a multi-faceted approach.
-
¹H NMR: The desired product should show a characteristic triplet or quartet for the -CH₃ of the ethyl group, coupled to the two fluorine atoms. The aromatic protons and the methyl group on the ring will also have distinct signals.
-
¹⁹F NMR: This is the most crucial technique. You should expect two distinct signals for the aromatic fluorines and one signal for the -CF₂- group. The coupling constants (J-values) between the fluorines and with adjacent protons are diagnostic.
-
¹³C NMR: The carbon attached to the two fluorine atoms (-CF₂-) will appear as a triplet with a large C-F coupling constant.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product and any major impurities.
Troubleshooting Strategy: If you suspect an isomeric impurity, attempt to isolate it via careful column chromatography or preparative HPLC. Full characterization of the impurity will provide definitive proof and offer clues as to how its formation can be suppressed.
In-Depth Analysis: The Mechanism of Side Reactions
Understanding the "why" behind side-product formation is essential for rational optimization. The primary mechanism for this synthesis is electrophilic aromatic substitution (SEAr).[9][10][11]
Caption: The general two-step mechanism of Electrophilic Aromatic Substitution.[8][10]
Side Reaction Focus: Isomer Formation
The directing effects on 1,2-difluoro-3-methylbenzene are:
-
-CH₃ group: Activating, ortho, para-director.
-
-F groups: Deactivating, ortho, para-director.
The positions ortho and para to the methyl group are C4 and C6. Both are activated. The position meta to the methyl group (C5) is less favored.
-
Attack at C4: This is para to the methyl group and meta to the F at C2. This is generally the most favored position electronically and sterically.
-
Attack at C6: This is ortho to the methyl group but is sterically hindered by it. It is also ortho to the F at C1.
-
Attack at C5: This is meta to the methyl group and ortho/meta to the fluorine atoms. This is electronically disfavored.
To minimize isomer formation:
-
Use bulky Lewis acids: A bulkier Lewis acid-electrophile complex can enhance steric hindrance at the C6 position, increasing selectivity for the C4 position.
-
Lower the reaction temperature: Lower temperatures often increase the selectivity of reactions by favoring the pathway with the lowest activation energy, which is typically the formation of the most stable intermediate.
Experimental Protocols
The following protocols are provided as a starting point. Caution: Always perform a thorough safety assessment before conducting any chemical reaction. Fluorinating agents and strong acids require careful handling in a well-ventilated fume hood.[2]
Protocol 4.1: Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2-difluoro-3-methylbenzene (1.0 eq) and a dry solvent (e.g., dichloromethane, 5 mL per mmol of substrate).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Catalyst Addition: While stirring vigorously, add aluminum trichloride (AlCl₃) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed -15 °C.
-
Reagent Addition: Slowly add 1-chloro-1,1-difluoroethane (1.1 eq) via syringe over 30 minutes. Maintain the temperature at -20 °C.
-
Reaction: Allow the reaction mixture to stir at -20 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS every hour.[3]
-
Quenching: Once the starting material is consumed (or the reaction stalls), carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 4.2: TLC Monitoring
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Apply a small spot of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate using a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The product should have a different Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.
References
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Schlosser, M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]
Sources
- 1. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 2. chimia.ch [chimia.ch]
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- 6. reddit.com [reddit.com]
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- 9. byjus.com [byjus.com]
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the Purification of Fluorinated Organic Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the unique challenges presented by organofluorine chemistry. The introduction of fluorine into organic molecules dramatically alters their physical and chemical properties, often rendering standard purification protocols ineffective. This resource provides a structured approach to navigating these complexities, explaining the causality behind experimental choices to ensure robust and reproducible results.
Part 1: Foundational Challenges & Initial Strategy
Frequently Asked Questions (FAQs)
Question: Why are my fluorinated compounds so difficult to purify compared to their non-fluorinated analogs?
Answer: The difficulty arises from the unique properties imparted by the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[1] Fluorine's high electronegativity creates significant changes in molecular polarity, dipole moments, and intermolecular interactions.[2][3] This leads to:
-
Unpredictable Chromatographic Behavior: Fluorinated compounds often exhibit altered retention times on standard silica or C18 columns, sometimes co-eluting with impurities that would be easily separated from a non-fluorinated parent compound.[3][4]
-
Altered Solubility: Highly fluorinated compounds can be lipophobic and poorly soluble in common organic solvents, a property exploited in "fluorous chemistry."[5] This can make techniques like crystallization and extraction challenging.
-
Unique Intermolecular Forces: Fluorinated molecules can engage in fluorine-specific interactions (e.g., fluorous-fluorous interactions, C-F···H bonds), which affect everything from chromatographic retention to crystal lattice formation.[6][7][8]
Question: How do I choose the best initial purification strategy for my crude fluorinated product?
Answer: The optimal strategy depends on the compound's physical properties. A logical decision-making process is crucial. Consider the following factors: volatility, thermal stability, polarity, and the nature of the impurities.
Caption: Decision tree for selecting a primary purification technique.
Part 2: Chromatographic Techniques - Troubleshooting & Optimization
Chromatography is the workhorse of purification, but fluorinated compounds require careful consideration of the stationary and mobile phases to achieve separation.
Troubleshooting Guide: Flash & HPLC Chromatography
Question: My fluorinated product co-elutes with a non-fluorinated starting material on a standard silica gel column. How can I improve separation?
Answer: This is a common issue stemming from the altered polarity of the fluorinated compound. Fluorine's electron-withdrawing nature can reduce the polarity of nearby functional groups, causing the product to elute faster than expected.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: Simple tweaks to your hexane/ethyl acetate system may not be enough. Try incorporating solvents that offer different selectivities, such as dichloromethane (DCM) or ethers (diethyl ether, MTBE).
-
Switch to a Different Stationary Phase: If solvent optimization fails, the issue is selectivity, not just polarity.
-
Pentafluorophenyl (PFP) Phases: These are excellent for separating halogenated compounds, aromatics, and positional isomers. PFP phases provide alternative retention mechanisms, including π-π, dipole-dipole, and ion-exchange interactions, which are often more effective than the simple polar interactions of silica.[9][10]
-
Fluorinated (Fluorous) Phases: For compounds with high fluorine content, a fluorous stationary phase can provide exceptional selectivity. These phases leverage "fluorous-fluorous" interactions, strongly retaining highly fluorinated molecules while non-fluorinated impurities elute quickly.[9][11][12]
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, basic or neutral alumina can be a viable alternative.[13]
-
Question: I'm using a C18 column for reverse-phase HPLC, but my fluorinated analyte has very poor retention or peak shape. What's wrong?
Answer: Standard C18 phases rely on hydrophobic interactions. Highly fluorinated compounds are often "lipophobic," meaning they are repelled by the alkyl chains of the stationary phase, leading to poor retention.
Solutions & Optimization:
-
Use a Fluorinated Mobile Phase Modifier: Adding 2,2,2-trifluoroethanol (TFE) to the mobile phase can dramatically alter selectivity. TFE can adsorb to the stationary phase, creating a surface that interacts more favorably with fluorinated analytes, improving retention and peak shape.[9][11][14]
-
Employ a PFP or Fluorous HPLC Column: Just as in normal-phase, specialized stationary phases are key. A PFP column will offer unique selectivity for fluorinated analytes, especially those containing aromatic rings.[10] For separating fluorinated compounds from their non-fluorinated counterparts, pairing a hydrocarbon column with a fluorinated eluent (or vice-versa) often yields the best results.[12]
-
Consider Temperature: The interaction between fluorinated compounds is known to be temperature-sensitive. Optimizing the column temperature can significantly improve separation efficiency.[14]
| Stationary Phase | Primary Interaction Mechanism | Best For | Key Considerations |
| Silica Gel | Adsorption (Polar) | Moderately polar compounds | Acidity can cause degradation of sensitive molecules.[13] Polarity of fluorinated compounds can be non-intuitive. |
| C18 (ODS) | Hydrophobic (van der Waals) | Non-polar to moderately polar non-fluorinated compounds | Often shows poor retention ("lipophobicity") for highly fluorinated analytes.[11] |
| Pentafluorophenyl (PFP) | π-π, Dipole, Charge Transfer, Ion-Exchange | Aromatic, halogenated, and polar analytes; positional isomers.[9][10][11] | Provides alternative selectivity to C18; strong retention for bases.[10] |
| Fluorous (e.g., Perfluoroalkyl) | Fluorous-Fluorous Interactions | Highly fluorinated compounds, separation of tagged molecules from organic reactants.[9][15] | Requires specific mobile phases; excellent for fluorous solid-phase extraction (F-SPE). |
Caption: Comparison of common stationary phases for purifying fluorinated compounds.
Specialized Technique: Fluorous Solid-Phase Extraction (F-SPE)
For compounds with a significant fluorine content (often introduced via a "fluorous tag"), F-SPE is a powerful and rapid purification method that functions like a chemical "Teflon filter."[5][15]
Question: How does F-SPE work and when should I use it?
Answer: F-SPE leverages the principle that highly fluorinated compounds preferentially dissolve in or adsorb to fluorous materials.[5] It is ideal for separating fluorous-tagged products from non-fluorinated reagents and byproducts after a reaction.
Workflow:
-
Loading: The crude reaction mixture is dissolved in a "fluorophobic" solvent (e.g., methanol/water) and loaded onto a cartridge packed with fluorous silica gel.
-
Elution (Organic Wash): Non-fluorinated and lightly fluorinated impurities are washed away with a fluorophobic solvent. The desired fluorous-tagged compound is strongly retained.
-
Elution (Fluorous Release): The pure fluorous compound is then eluted using a "fluorophilic" solvent (e.g., perfluorohexanes or a fluorinated alcohol).[15]
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Advanced Technique: Supercritical Fluid Chromatography (SFC)
Question: I need to purify a thermally labile fluorinated compound, and it's a chiral separation. Is SFC a good option?
Answer: Absolutely. SFC is an excellent choice for this scenario. It uses a supercritical fluid, most commonly CO₂, as the mobile phase.[16][17] This provides several advantages:
-
Low Viscosity & High Diffusivity: Leads to faster separations and higher efficiency compared to HPLC.[18]
-
Low Operating Temperatures: Ideal for thermally labile molecules.[17]
-
Normal-Phase Environment: SFC is inherently a normal-phase technique, making it highly effective for chiral separations where such conditions are often required.[17]
-
Green Chemistry: Using CO₂ reduces the consumption of organic solvents.[18]
Part 3: Crystallization of Fluorinated Compounds
The presence of fluorine significantly influences how molecules pack in a crystal lattice, which can make crystallization non-trivial.[19]
Troubleshooting Guide: Crystallization
Question: I've tried all the standard solvents (Hexane/EtOAc, DCM/Heptane), but my fluorinated product just oils out. What should I do?
Answer: Oiling out occurs when the compound's solubility in the chosen solvent system is too high even at low temperatures, or when impurities inhibit nucleation. The unique intermolecular interactions of fluorinated compounds often require a different solvent selection strategy.
Solutions & Optimization:
-
Exploit F-F Interactions: Fluorination can drive self-assembly.[7] Solvents that do not strongly interact with the fluorinated portions of your molecule can encourage it to crystallize. Try solvents like long-chain alkanes (heptane, dodecane) or aromatic solvents (toluene, xylenes).
-
Consider Fluorous Solvents: For highly fluorinated compounds, a fluorous anti-solvent might be effective. Dissolve your compound in a good organic solvent (like THF or acetone) and then slowly add a fluorous liquid (like perfluorohexane) to induce precipitation/crystallization.
-
Address Crystal Packing: The change in charge distribution caused by fluorine is significant.[2] Sometimes, a solvent that can participate in hydrogen bonding (e.g., isopropanol, tert-butanol) can help mediate crystal packing and prevent oiling.
-
Rigorous Purity: Oils are often the result of impurities. Run a quick silica plug to remove baseline impurities before attempting crystallization again. Even a small amount of a greasy impurity can inhibit crystal formation.[13]
| Solvent Class | Rationale for Fluorinated Compounds | Examples |
| Alkanes | Low polarity, promotes self-aggregation. | Heptane, Cyclohexane |
| Aromatics | Can engage in π-stacking with fluorinated aromatic rings. | Toluene, Xylenes |
| Ethers | Moderate polarity, good solvating power. | Diethyl Ether, MTBE, THF |
| Alcohols | Can act as H-bond donors/acceptors to mediate packing. | Isopropanol, Ethanol |
| Chlorinated | Good general-purpose solvents. | Dichloromethane, Chloroform |
Caption: Common crystallization solvents and their utility for fluorinated compounds.
Part 4: Distillation for Volatile Fluorinated Compounds
For low molecular weight, thermally stable fluorinated compounds, distillation is a primary purification method.[20]
Troubleshooting Guide: Distillation
Question: I'm trying to separate my volatile fluorinated product from a byproduct by fractional distillation, but they seem to be co-distilling. Why?
Answer: You are likely dealing with an azeotrope—a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[21] Azeotrope formation is very common with fluorocarbons.[21][22]
Solutions:
-
Extractive Distillation: This is the most effective solution. An entrainer or "extractive agent" is added to the mixture. This agent selectively alters the volatility of one component more than the other, breaking the azeotrope and allowing for separation via simple distillation.[21][22] Aromatic hydrocarbons are often effective agents for separating perfluorocarbons from other fluorocarbons.[21]
-
Pressure-Swing Distillation: The composition of an azeotrope is often sensitive to pressure. By performing distillations at two different pressures, you may be able to enrich the desired component in two separate fractions, which can then be combined and re-distilled.
Part 5: Purity Assessment using ¹⁹F NMR
A key advantage of working with fluorinated molecules is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for direct and accurate purity assessment.
Question: How can I use ¹⁹F NMR to determine the purity of my final compound?
Answer: Quantitative ¹⁹F NMR (qNMR) is a powerful, rapid, and non-destructive method for purity analysis.[23]
-
High Sensitivity & Wide Chemical Shift Range: The ¹⁹F nucleus is 100% abundant and has a wide chemical shift dispersion, meaning signals from different fluorine environments rarely overlap, unlike in ¹H NMR.[24][25]
-
No Background Interference: There are virtually no background signals in a typical ¹⁹F NMR spectrum, making integration clean and accurate.[23]
-
Direct Quantification: By adding an internal standard of known purity and concentration containing a fluorine signal (e.g., trifluorotoluene), you can directly compare the integral of your product's signal to the standard's integral to calculate its absolute purity and concentration.[25] This method can achieve an accuracy of 0-1% relative to reference values.[26]
Experimental Protocol: Purity Determination by ¹⁹F qNMR
-
Prepare the Standard: Accurately weigh a known mass of a fluorinated internal standard (e.g., 1,3,5-trifluorobenzene) and dissolve it in a precise volume of a deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.
-
Prepare the Sample: Accurately weigh a known mass of your purified fluorinated compound.
-
Mix and Analyze: Add a precise volume of the internal standard stock solution to your weighed sample. Dissolve the mixture completely in the same deuterated solvent.
-
Acquire Spectrum: Acquire the ¹⁹F NMR spectrum using appropriate quantitative parameters (e.g., sufficient relaxation delay).
-
Calculate Purity: Use the following formula: Purity (%) = (Area_analyte / Area_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: Area = integral area, N = number of fluorine atoms per molecule, MW = molecular weight, m = mass, std = internal standard.
References
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US6872323B1 - In situ plasma process to remove fluorine residues from the interior surfaces of a CVD reactor.
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 60(37), 8355-8360. Available from: [Link]
- Google Patents. (n.d.). US3101304A - Distillation process for fluorocarbons.
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved January 19, 2026, from [Link]
-
Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. Available from: [Link]
-
MDPI. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Molecules, 28(21), 7354. Available from: [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved January 19, 2026, from [Link]
-
Diva-portal.org. (2019). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved January 19, 2026, from [Link]
-
Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Available from: [Link]
- Google Patents. (n.d.). US3101304A - Distillation process for fluorocarbons.
-
The Journal of Physical Chemistry C. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. 125(4), 2551-2563. Available from: [Link]
-
Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. 10(28), 3460-3469. Available from: [Link]
-
SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2024). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved January 19, 2026, from [Link]
-
Grokipedia. (n.d.). Supercritical fluid chromatography. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 19, 2026, from [Link]
-
Molecules. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. 19(6), 8200-8208. Available from: [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. Available from: [Link]
-
ResearchGate. (2015). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Fluoride volatility. Retrieved January 19, 2026, from [Link]
-
Journal of Chromatographic Science. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. 33(7), 349-354. Available from: [Link]
-
R Discovery. (2025). Impact and removal of fluorine impurity in the comprehensive recovery of spent LiFePO4/C. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences, 25(11), 5983. Available from: [Link]
-
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved January 19, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. 16, 1684-1692. Available from: [Link]
-
ResearchGate. (2019). Methods of Extracting a Small Quantity of Impurities during Rectification of Uranium Hexafluoride in Fluoride Gas Reprocessing of Spent Nuclear Fuel. Retrieved January 19, 2026, from [Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved January 19, 2026, from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved January 19, 2026, from [Link]
-
Pharmacy Study Material. (2016). Supercritical Fluid Chromatography. Retrieved January 19, 2026, from [Link]
-
Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024). What Is Purification Of Organic Compounds?. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems. Toxics, 12(1), 38. Available from: [Link]
-
CASC4DE. (2024). A Glimmer of Hope Against “Forever Chemicals”: The PFAS Challenge. Retrieved January 19, 2026, from [Link]
-
NIH Public Access. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. J. Liq. Chrom. & Rel. Tech., 33(7-8), 1011–1022. Available from: [Link]
-
Analytical Chemistry. (1956). Microdetermination of Fluorine in Organic Compounds. Retrieved January 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved January 19, 2026, from [Link]
-
My Pure Water. (2010). How does distillation remove chemicals such as chlorine?. Retrieved January 19, 2026, from [Link]
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Technical Support Center: 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
An In-Depth Technical Guide for Researchers
Prepared by: Gemini Senior Application Scientist
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene. The stability and handling of highly fluorinated intermediates are critical for experimental success and reproducibility. Due to the specific nature of this molecule, this document synthesizes field-proven insights from general organofluorine chemistry with structured troubleshooting protocols. It is designed to address potential stability challenges, offering both preventative measures and diagnostic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene?
Proper storage is crucial to maintain the compound's purity and prevent degradation.[1] Based on best practices for aromatic fluorinated compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term storage.[1] While some fluorinated aromatics can be stored at room temperature (20-25°C), refrigeration minimizes the risk of slow degradation over time.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation or reaction with atmospheric moisture.
-
Container: Use tightly sealed glass containers, such as amber vials, to protect from light and prevent evaporation.[1]
-
Labeling: Always label containers clearly with the compound name, date of receipt/storage, and any specific handling notes.[1]
Q2: What are the primary safety and handling precautions for this compound?
-
Personal Protective Equipment (PPE): Always use standard PPE, including chemical splash goggles, a face shield if there is a significant splash risk, and appropriate chemical-resistant gloves.[2]
-
Ventilation: All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Incompatibilities: Keep the compound away from strong acids, bases, and potent oxidizing or reducing agents, as these can promote degradation.[2]
-
Spill Response: Have a spill-response plan and appropriate materials (e.g., absorbent pads, neutralizers) readily available.[1]
Q3: What is the expected solubility profile of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene?
The structure, characterized by a substituted benzene ring and multiple fluorine atoms, dictates its solubility. It is expected to be:
-
Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, acetone, and methanol.
-
Sparingly soluble to insoluble in water. The presence of multiple fluorine atoms often imparts both hydrophobicity and lipophobicity.[3]
Q4: The molecule has six fluorine atoms. What makes the C-F bond so stable?
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with an average bond energy of around 480 kJ/mol.[3] This exceptional strength is due to the high electronegativity of fluorine (3.98), which creates a highly polarized and short bond with carbon.[3] This inherent strength contributes to the high thermal and chemical stability of many organofluorine compounds.[3]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experimentation, providing a logical workflow for diagnosis and resolution.
Issue 1: Purity and Analytical Discrepancies
Q: My HPLC/GC analysis shows multiple unexpected peaks that were not present in the initial QC data. What is the likely cause?
A: Unexpected peaks typically indicate either sample degradation or contamination. The appearance of new signals over time strongly suggests stability issues.
Diagnostic Workflow:
-
Verify System Integrity: First, confirm the analytical system is not the source of contamination. Run a blank solvent injection to check for ghost peaks or system carryover.
-
Assess Solvent Purity: Ensure the solvent used to dissolve the sample is of high purity and has not degraded. For example, aged THF can form peroxides.
-
Hypothesize Degradation: If the system and solvent are clean, the compound has likely degraded. The most common stressors are temperature, light, pH (from residual catalysts or reagents), and air (oxidation).
-
Conduct a Forced Degradation Study: To identify the specific vulnerability of your compound, a systematic forced degradation study is the most effective approach.[4][5] This involves exposing the compound to controlled stress conditions to intentionally induce degradation and identify the resulting products.
dot
Caption: Troubleshooting workflow for impurity identification.
Issue 2: Reaction and Stability Problems
Q: I am observing low yields or product decomposition during a reaction. What are the potential stability liabilities of the 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene core?
A: The stability of the molecule can be compromised under certain reaction conditions. The difluoroethyl and aromatic fluorine groups present distinct potential reaction pathways.
Potential Degradation Pathways:
-
Hydrolysis (Acidic/Basic Conditions): The 1,1-difluoroethyl group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to a carbonyl compound. The pH of a solution can significantly influence the degradation pathways of pharmaceutical compounds.[6]
-
Nucleophilic Aromatic Substitution (SNAr): While aromatic C-F bonds are strong, they can be activated towards nucleophilic substitution, especially if there are strong electron-withdrawing groups present or if powerful nucleophiles are used at elevated temperatures.
-
Photodegradation: Fluorinated aromatic compounds can be susceptible to photolysis.[7] UV light can provide the energy to excite the molecule, potentially leading to C-F bond cleavage or other rearrangements, a process known as defluorination.[8][9]
dot
Caption: Potential degradation pathways under stress conditions.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to systematically evaluate the intrinsic stability of the compound and identify potential degradation products.[4] The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[5]
Materials:
-
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
-
HPLC-grade acetonitrile and water
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
-
Photostability chamber, temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Maintain a control sample in parallel (1 mL stock + 1 mL solvent).
-
Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 2-8 hours.
-
Oxidation: Add 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat the stock solution at 80°C for 72 hours.
-
Photolytic: Expose the stock solution to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.
-
Data Evaluation: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify new peaks (degradants) and calculate the percentage degradation of the parent compound.
| Stress Condition | Typical Reagent/Setup | Temperature | Duration | Potential Degradation |
| Acid Hydrolysis | 1 M HCl | 60-80°C | 24-72 hours | Hydrolysis of difluoroethyl group |
| Base Hydrolysis | 1 M NaOH | Room Temp - 40°C | 2-24 hours | Hydrolysis, potential SNAr |
| Oxidation | 3-30% H₂O₂ | Room Temperature | 24 hours | Oxidation of methyl group or ring |
| Thermal (Dry Heat) | Oven | 80°C | 72 hours | General decomposition |
| Photolytic | ICH Q1B Chamber | Ambient | Per ICH Q1B | Defluorination, rearrangement[5] |
| Table 1: Recommended starting conditions for a forced degradation study. |
References
- What are the storage conditions for different types of fluorinated pharmaceutical intermediates? (2025). Blog.
- Safety and handling of fluorinated organic compounds. Benchchem.
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
- Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2018). ResearchGate.
- (PDF) Photophysics of fluorinated benzene. I. Quantum chemistry. (2011). ResearchGate.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- (PDF) Photophysics of fluorinated benzene. III. Hexafluorobenzene. (2012). ResearchGate.
- STUDY OF FORCED DEGRADATION BEHAVIOR OF FLUOROMETHOLONE BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY | Request PDF. ResearchGate.
- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Organofluorine chemistry. Wikipedia.
- (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger. JMU Scholarly Commons.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications.
- Phenotypic Plasticity During Organofluorine Degradation Revealed by Adaptive Evolution. (2024). bioRxiv.
- Fluorine Safety. Purdue University.
- Fluorobenzene. Wikipedia.
- Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF. ResearchGate.
- 1,1-difluoro-ethyl-benzene synthesis. ChemicalBook.
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2016). Organic Syntheses.
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses.
-
Scheme 1. Benzene and its fluorinated derivatives. Labels are the same as those used in Ref.[10]. . ResearchGate. Available at:
- Hydrofluoric acid. Wikipedia.
- 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene. Matrix Scientific.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- 1-(1,1-Difluoroethyl)-3-methylbenzene. Chemsrc.
- 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene. SCBT.
- 1-(1,1-Difluoroethyl)-4-methylbenzene. ChemicalBook.
- 1-(1-Chloroethyl)-4-methylbenzene. PubChem.
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Technical Support Center: Troubleshooting NMR Peak Assignments for Complex Fluorinated Molecules
Welcome to the technical support center for NMR spectroscopy of complex fluorinated molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in assigning and interpreting the NMR spectra of these unique and often intricate compounds. The high sensitivity, 100% natural abundance, and wide chemical shift range of the 19F nucleus make it a powerful analytical tool, but its unique properties also present specific challenges.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues encountered during your experiments.
Troubleshooting Guide: In-Depth Scenarios
This section tackles specific, complex problems that often arise during the analysis of fluorinated molecules. Each answer provides not just a solution, but also the underlying scientific reasoning to empower your future analytical work.
Question: My 19F NMR spectrum shows more signals than expected for my purified compound. How do I differentiate between diastereomers, rotamers, and unexpected long-range couplings?
This is a frequent challenge, as the 19F chemical shift is exquisitely sensitive to subtle changes in the local electronic and stereochemical environment.[5]
Answer:
A systematic, multi-step approach is required to deconvolute the origins of unexpected signals.
Step 1: Re-evaluate Sample Purity and Conditions First, confirm the sample's purity by an orthogonal method like LC-MS to rule out impurities. Next, consider dynamic processes. Molecules with restricted bond rotation (e.g., around amides or bulky groups) can exist as stable rotamers (rotational isomers) on the NMR timescale, each giving rise to a distinct set of signals.
-
Causality: The energy barrier to rotation is high enough at the experimental temperature that the NMR spectrometer "sees" each rotamer as a separate species.
-
Experimental Protocol: Variable Temperature (VT) NMR. Acquiring 19F NMR spectra at different temperatures is the definitive way to identify rotamers. If the extra signals coalesce into a single, averaged signal at higher temperatures, it confirms the presence of conformers in slow exchange at lower temperatures.
Step 2: Identify Diastereomers If your molecule contains multiple chiral centers, the presence of diastereomers is a likely cause for signal multiplication. Diastereomers are chemically distinct and will not coalesce with temperature changes.
-
Causality: Diastereomers have different physical properties and exist in unique magnetic environments, leading to separate NMR signals for each stereoisomer.
-
Workflow:
-
Confirm Chirality: Double-check the synthetic route for any steps that could have produced a mixture of diastereomers.
-
2D NMR Correlation: Use 2D NMR experiments like 19F-19F COSY to identify which fluorine signals belong to the same spin system (i.e., the same molecule). Each diastereomer will have its own complete set of correlated signals.
-
Step 3: Unravel Complex Coupling Patterns Fluorine nuclei can exhibit large coupling constants over multiple bonds (long-range coupling), which can split signals into complex multiplets that might be mistaken for separate resonances.[6]
-
Causality: Unlike protons, 19F-19F and 1H-19F couplings do not always decrease with the number of intervening bonds.[7] Four-bond couplings (4JFF) can be larger than three-bond couplings (3JFF), complicating spectral interpretation.[8][9]
-
Experimental Protocol: 2D 19F-19F COSY (Correlation Spectroscopy). This experiment is essential for establishing through-bond connectivity. Cross-peaks in a COSY spectrum directly link fluorine nuclei that are J-coupled. This allows you to trace the entire fluorine spin network within a molecule and correctly assign complex multiplets.[1][10]
Question: The 1H or 13C signals for my fluorinated compound are unexpectedly broad or have disappeared. What are the likely causes and solutions?
This phenomenon is often due to the influence of unresolved long-range couplings to fluorine or quadrupolar broadening effects.
Answer:
The presence of fluorine can significantly complicate 1H and 13C spectra due to heteronuclear coupling.[11][12]
-
Causality 1: Unresolved J-Coupling. Long-range nJHF and nJCF couplings, even if small, can split a signal into a complex multiplet. If the coupling constant is similar in magnitude to the signal's natural line width, the individual peaks of the multiplet are not resolved, resulting in a broad "lump" instead of a sharp peak.
-
Causality 2: Quadrupolar Broadening. If fluorine is bonded to a quadrupolar nucleus (a nucleus with a spin I > 1/2, like Boron-11 or Nitrogen-14), the rapid relaxation of that nucleus can provide an efficient relaxation pathway for the attached carbon or proton, leading to significant signal broadening.[13]
Solutions:
-
Heteronuclear Decoupling: The most direct solution is to decouple the fluorine nucleus during the acquisition of the 1H or 13C spectrum.
-
13C{1H, 19F} Experiment: A double-decoupling experiment, where both proton and fluorine channels are irradiated, will simplify the 13C spectrum to sharp singlets (for non-coupled carbons), removing all JCF and JCH splitting.[12] This is the gold standard for confirming carbon chemical shifts in complex fluorinated molecules.
-
1H{19F} Experiment: Similarly, decoupling fluorine while observing the proton spectrum will collapse the corresponding multiplets into simpler patterns, making them easier to assign.
-
-
19F-Detected Experiments: An alternative and often more sensitive approach is to use inverse-detected experiments where the high-sensitivity 19F nucleus is detected.
-
1H-13C HSQC/HMBC: Standard proton-detected experiments can be challenging.
-
19F-13C HMBC: A fluorine-detected Heteronuclear Multiple Bond Correlation experiment can be used to correlate fluorine nuclei with carbons over two or three bonds (2,3JCF).[1][9][14] This is highly effective for assigning carbons adjacent to fluorinated centers.
-
Question: How can I reliably distinguish between through-bond (J-coupling) and through-space (NOE) correlations for F-F or F-H interactions?
Differentiating these interactions is critical for accurate 3D structural elucidation. While COSY-type experiments reveal bond connectivity, NOE-based experiments reveal spatial proximity.
Answer:
A combination of 2D NMR experiments is the most robust strategy.
-
Causality: J-coupling is mediated by bonding electrons, whereas the Nuclear Overhauser Effect (NOE) is a through-space interaction arising from dipolar coupling between nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds.[5]
Key Experiments:
-
For Through-Bond Correlations (J-Coupling):
-
19F-19F COSY: As mentioned, this is the primary tool for identifying coupled fluorine nuclei.[10]
-
19F-19F TOCSY (Total Correlation Spectroscopy): This experiment is even more powerful, as it shows correlations between a given fluorine and all other fluorines within the same spin system, not just its direct coupling partners.[15][16] This is invaluable for mapping out entire fluorinated fragments.
-
1H-19F HETCOR/HSQC: These experiments correlate protons and directly attached or geminal fluorines through one- or two-bond J-couplings.[17]
-
-
For Through-Space Correlations (NOE):
-
1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the definitive experiment for identifying protons and fluorines that are close in space.[15][18][19][20] A cross-peak between a proton and a fluorine in a HOESY spectrum is unambiguous evidence of their spatial proximity.[21]
-
19F-19F NOESY: Analogous to the proton version, this experiment identifies through-space proximity between different fluorine nuclei.[8] This can be crucial for determining the relative orientation of different fluorinated groups in a molecule.
-
Workflow Diagram for Distinguishing Interactions:
Caption: Workflow for differentiating through-bond and through-space interactions.
Question: My computational predictions for 19F chemical shifts don't match the experimental data. How can I improve the accuracy of my calculations?
Discrepancies between calculated and experimental 19F NMR shifts are common because these shifts are highly sensitive to factors that can be difficult to model accurately.[6]
Answer:
Improving the agreement requires a systematic refinement of your computational protocol.
-
Causality: 19F chemical shifts are governed by complex electronic effects, and small inaccuracies in calculating the electron density around the fluorine nucleus can lead to large errors. Solvation effects are particularly critical and often underestimated.[22][23]
Refinement Strategy:
-
Level of Theory and Basis Set: The choice of computational method is paramount.
-
Density Functional Theory (DFT): Methods like ωB97XD have shown good performance for predicting 19F shifts as they account for dispersion forces.[24][25]
-
Basis Sets: A flexible basis set that can accurately describe the electron density around fluorine is crucial. The 6-31+G(d,p) basis set is often a good starting point, providing a balance of accuracy and computational cost.[24][26] Adding more polarization or diffuse functions does not always improve results and can sometimes worsen them.[24]
-
-
Incorporate Solvation Effects: Gas-phase calculations are rarely sufficient.
-
Implicit Solvation Models: Continuum models like SMD or COSMO can significantly improve accuracy by accounting for the bulk electrostatic effect of the solvent.[26][27]
-
Explicit Solvation: For systems where specific solvent interactions like hydrogen bonding are expected, including a few explicit solvent molecules in the calculation (a micro-solvation approach) is critical.[22][23][27] This is especially important for fluorinated residues in proteins or molecules in protic solvents.[22][23]
-
-
Conformational Averaging: A single, minimum-energy structure may not represent the reality in solution. If your molecule is flexible, you must perform a conformational search and calculate the Boltzmann-averaged chemical shifts across the low-energy conformer population.
-
Linear Scaling: Often, systematic errors in calculations can be corrected by computing shifts for a set of known, related compounds and deriving a linear scaling factor to apply to the predictions for your unknown molecule.[26]
Frequently Asked Questions (FAQs)
This section provides quick answers to common, foundational questions regarding 19F NMR.
Q1: What are typical J-coupling values I should expect?
The magnitude of J-coupling involving fluorine is highly dependent on the number of bonds and the geometry.
| Coupling Type | Typical Range (Hz) | Notes |
| 1JCF | 240 - 320 | Very large, depends on carbon hybridization.[12][28] |
| 2JCF | 15 - 40 | Geminal coupling, useful for assignments.[12] |
| 2JFF (geminal) | 250 - 300 | Very large, typically seen in -CF2- groups.[6] |
| 3JHH (vicinal) | 0 - 20 | Smaller than many F-F couplings, highly dependent on dihedral angle. |
| 3JFF (vicinal) | 0 - 20 | Often surprisingly small, can be near zero.[29] |
| 4JFF | 5 - 25 | Often larger than 3JFF, especially in rigid or aromatic systems.[8][9] |
| nJHF | 0 - 50 | Highly variable; geminal (2JHF) can be ~50 Hz, long-range can be significant.[6] |
Q2: How does solvent choice affect my 19F NMR spectrum?
Solvent effects on 19F chemical shifts can be dramatic and should not be underestimated.[30][31]
-
Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding or strong dipole-dipole interactions with the fluorinated analyte can cause significant shifts, often several ppm.[2][27][32] For example, the chemical shift of hexafluorobenzene (C₆F₆) shifts downfield by over 3 ppm when moving from cyclohexane to DMSO.[31]
-
Practical Implication: Always be consistent with your choice of solvent and report it with your data. When comparing spectra, ensure they were acquired in the same solvent and at the same concentration and temperature.
Q3: What are the best practices for referencing 19F NMR spectra?
Accurate and consistent referencing is critical for comparing data, especially in drug screening where small shifts are monitored.[33][34]
-
Primary Standard: The universally accepted primary reference is neat trichlorofluoromethane (CFCl₃), defined as 0.0 ppm.[2] However, due to its environmental impact and volatility, it is rarely used directly.
-
Indirect Referencing (Recommended): The modern, IUPAC-recommended method is to reference the 19F spectrum indirectly to the 1H signal of tetramethylsilane (TMS).[35] The spectrometer's software uses a standard frequency ratio to calculate the 19F chemical shift based on the 0.0 ppm setting for TMS in the proton spectrum. This is the most convenient and reproducible method.
-
Internal/External Standards: If indirect referencing is not possible or if you need to control for bulk magnetic susceptibility changes (e.g., in binding studies), a stable, inert internal or external reference compound can be used.[33][34] Common choices include trifluoroacetic acid (TFA) or sodium trifluoroacetate.[7] However, be aware that the chemical shifts of these standards can themselves be sensitive to sample conditions like pH and temperature.[34]
Logic Diagram for NMR Experiment Selection:
Caption: Decision tree for selecting appropriate NMR experiments.
References
-
Isley, W. C., III, Urick, A. K., Pomerantz, W. C. K., & Cramer, C. J. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics. [Link]
- Vasudevan, D., et al. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Source not specified in snippet].
- Isley, W. C., III, et al. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics.
-
Tantillo, D. J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Source not specified in snippet]. [Link]
-
Cobb, A. J. A., et al. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
Jakyra, P., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Source not specified in snippet]. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). F19 detection - NMR Facility. University of California, Santa Barbara. [Link]
- James, T. L. (n.d.). 19F Studies of Solvent and Counterion Effects on Chemical Shift. [Source not specified in snippet].
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Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Zerbe, O., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. [Source not specified in snippet]. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Peter, L. M. (2011). Advanced Solution 2D-NMR of Fluoropolymers. ACS Publications. [Link]
-
Finze, M., et al. (2022). Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry. PubMed. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]
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NMR Service. (n.d.). 19Flourine NMR. [Source not specified in snippet]. [Link]
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Quora. (2024). How to interpret the 19F NMR spectra. Quora. [Link]
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ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. ResearchGate. [Link]
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Zerbe, O., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
Jakyra, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
ResearchGate. (n.d.). 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. ResearchGate. [Link]
- Tan, Y. J., et al. (n.d.). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. [Source not specified in snippet].
- Unknown. (n.d.). 19F NMR Reference Standards. [Source not specified in snippet].
-
University of Ottawa NMR Facility Blog. (2007). 19F - 1H HOESY Experiment. University of Ottawa. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
-
Exner, T., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]
- Tan, Y. J., et al. (n.d.). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Recent.
- Emsley, J. W., & Phillips, L. (1976). FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy.
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ResearchGate. (n.d.). Concerning the origin of19F 19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, RF-palmitic acid-F13 and diethyl perfluorosuberate. ResearchGate. [Link]
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ResearchGate. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. [Source not specified in snippet].
- Dalvit, C., & Vulpetti, A. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. [Source not specified in snippet].
-
Micura, R., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
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Gutowsky, H. S., & McCall, D. W. (1959). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. [Link]
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ResearchGate. (n.d.). Carbon–fluorine two-dimensional NMR correlation spectra. ResearchGate. [Link]
-
ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Carbon–fluorine coupling constants, n J CF . ResearchGate. [Link]
-
Reddit. (2024). The Effect of Fluorine in 1H NMR. Reddit. [Link]
-
W. D. Rooney, & C. S. Springer. (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
-
Jakyra, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
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Technical Support Center: Optimization of Reaction Conditions for Fluorinating Aromatic Rings
Welcome to the Technical Support Center for aromatic fluorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms into aromatic systems. The unique properties imparted by fluorine make it a critical element in modern chemistry, enhancing metabolic stability, lipophilicity, and bioavailability of molecules.[1] However, the selective and efficient formation of carbon-fluorine bonds on aromatic rings presents significant challenges.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles, enabling you to optimize your reaction conditions effectively.
Section 1: Troubleshooting Common Issues in Aromatic Fluorination
This section addresses prevalent problems encountered during the fluorination of aromatic rings, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
A common and frustrating outcome is the failure to obtain the desired fluorinated aromatic product in a satisfactory yield. This can stem from a variety of factors, from reagent quality to suboptimal reaction parameters.
Q: My fluorination reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: A low or nonexistent yield in aromatic fluorination necessitates a methodical investigation of several experimental variables.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for improving regioselectivity in aromatic fluorination.
Issue 3: Substrate Decomposition or Side Reactions
The harsh conditions often required for aromatic fluorination can lead to substrate degradation or the formation of unwanted byproducts.
Q: I am observing significant substrate decomposition and/or the formation of byproducts. What can I do to mitigate this?
A: Minimizing decomposition and side reactions is crucial for achieving a clean and efficient fluorination.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation: In nucleophilic fluorinations of aryl halides, the replacement of the halide with hydrogen can be a competing reaction, especially with copper-catalyzed methods. [4] * Mitigation: Carefully control the reaction conditions and consider alternative catalyst systems.
-
Dearomatization: With electron-rich aromatic compounds like phenols, electrophilic fluorination can sometimes lead to the formation of non-aromatic cyclohexadienone byproducts. [5][6] * Mitigation: Use a milder electrophilic fluorinating agent or optimize the reaction temperature to favor aromatic substitution.
-
Elimination Reactions: The strong basicity of "naked" fluoride anions in nucleophilic fluorinations can promote elimination reactions if there are suitable leaving groups on alkyl side chains of the aromatic substrate. [4] * Mitigation: Use a less basic fluoride source or a milder reaction system.
-
Solvent-Related Byproducts: As mentioned, some fluorinating agents can react with the solvent.
-
Mitigation: Thoroughly research the compatibility of your chosen fluorinating agent and solvent. [7]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of aromatic fluorination.
Q1: How do I choose the right fluorinating agent for my specific aromatic compound?
A: The choice of fluorinating agent is primarily dictated by the electronic nature of your substrate and the desired transformation.
-
For electron-rich arenes: Electrophilic fluorinating agents are generally the reagents of choice. Common examples include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and other N-F reagents. [5][8]* For electron-deficient arenes: Nucleophilic fluorination via SNAr is the standard approach. This typically involves using a fluoride salt like KF or CsF, often with a phase-transfer catalyst, to displace a good leaving group (e.g., -Cl, -NO₂). [9][8]* For C-H fluorination: This is a more advanced area. For directed C-H fluorination, transition metal catalysis (e.g., palladium or copper) with either electrophilic or nucleophilic fluorine sources is common. [10][11]Undirected C-H fluorination often requires more specialized catalytic systems. [12] Q2: What are the key safety precautions I should take when working with fluorinating agents?
A: Safety is of utmost importance when handling fluorinating reagents.
-
High Reactivity: Many electrophilic ("F+") reagents are highly reactive and can react violently with oxidizable materials and certain solvents. [13]* Toxicity and Corrosiveness: Reagents that can generate hydrogen fluoride (HF), such as DAST upon decomposition, are acutely toxic and highly corrosive. [13]HF can cause severe burns that may not be immediately painful.
-
Handling: Always handle fluorinating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and suitable gloves.
-
Compatibility: Always check the compatibility of your fluorinating agent with the chosen solvent and other reagents before setting up a reaction. [7] Q3: What is the difference between electrophilic and nucleophilic aromatic fluorination?
A: The fundamental difference lies in the nature of the fluorine source and the type of aromatic substrate they react with.
Electrophilic vs. Nucleophilic Aromatic Fluorination
Caption: A comparison of the key features of electrophilic and nucleophilic aromatic fluorination.
In electrophilic fluorination , a reagent that delivers an "electrophilic" fluorine atom (F⁺ equivalent) reacts with an electron-rich aromatic ring. [5][8]The mechanism is typically an electrophilic aromatic substitution (SEAr). [14] In nucleophilic fluorination , a nucleophilic fluoride source (F⁻) attacks an electron-deficient aromatic ring, displacing a leaving group. [8]This proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which is often the most economical method for introducing fluorine. [4] Q4: Can I use catalytic methods for aromatic fluorination?
A: Yes, catalytic methods have become increasingly important for the selective and efficient fluorination of aromatic rings.
-
Palladium-catalyzed fluorination has been developed for various substrates, including arylboronic acids, aryl triflates, and for direct C-H fluorination. [10][12][15][16]These methods can offer high functional group tolerance.
-
Copper-catalyzed fluorination is also a valuable tool, particularly for the fluorination of aryl halides and for directed C-H functionalization. [11] The development of new ligands and a deeper understanding of reaction mechanisms continue to expand the scope and utility of catalytic aromatic fluorination. [10]
Section 3: Experimental Protocols
This section provides representative, step-by-step protocols for common aromatic fluorination reactions. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Electrophilic Fluorination of an Activated Arene using Selectfluor®
This protocol is suitable for the fluorination of electron-rich aromatic compounds.
Materials:
-
Activated aromatic substrate (1.0 equiv)
-
Selectfluor® (1.0 - 1.2 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the activated aromatic substrate.
-
Add anhydrous acetonitrile to dissolve the substrate.
-
In a single portion, add Selectfluor® to the stirred solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS. [1]5. Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Fluorination (SNAr) of an Activated Aryl Chloride
This protocol is for the fluorination of an electron-deficient aryl chloride.
Materials:
-
Activated aryl chloride (1.0 equiv)
-
Anhydrous potassium fluoride (KF) (2.0 - 3.0 equiv)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride, 18-crown-6) (0.1 - 1.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
To a flame-dried reaction vessel, add anhydrous potassium fluoride and the phase-transfer catalyst.
-
Heat the mixture under vacuum to ensure all components are dry, then backfill with an inert gas.
-
Add the anhydrous polar aprotic solvent, followed by the activated aryl chloride.
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. These reactions can often be slow. [3][9]6. Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water multiple times to remove the high-boiling solvent, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
References
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Lui, T., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Lui, T., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. Retrieved January 19, 2026, from [Link]
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Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. Retrieved January 19, 2026, from [Link]
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Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Growth Strategies in Electrophilic Fluorinating Reagents Market: 2025-2033 Outlook. (2025). LinkedIn. Retrieved January 19, 2026, from [Link]
-
Besset, T., & Poisson, T. (Eds.). (2019). Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Thirunavukkarasu, K., et al. (2012). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. (2014). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
-
O'Hagan, D. (2015). Introduction: Fluorine Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]
-
DiRocco, D. A., & Rovis, T. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. Retrieved January 19, 2026, from [Link]
-
Al-Maharik, N., et al. (2009). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). J-STAGE. Retrieved January 19, 2026, from [Link]
-
DiRocco, D. A., & Rovis, T. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Green chemistry: Degrading fluorinated materials biologically. (2009). Tokyo Tech News. Retrieved January 19, 2026, from [Link]
-
Fluorination Approaches. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Wackett, L. P. (2015). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Retrieved January 19, 2026, from [Link]
-
DiRocco, D. A., & Rovis, T. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. (2025). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
-
Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lee, E., & Sanford, M. S. (2012). Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Substrate scope of the Pd-catalysed fluorination of arenes Reaction... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Temperature and solvent effects on the fluorescence of some simple aromatic molecules. (1970). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Selected examples of catalyst- and solvent-free fluorination of arenes 11 with NFSI reported by Andreev. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Chen, K., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. PubMed. Retrieved January 19, 2026, from [Link]
-
Verhoog, S., et al. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. PubMed. Retrieved January 19, 2026, from [Link]
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- 11. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Welcome to the technical support center for the synthesis and purification of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this and similar highly fluorinated aromatic compounds. The advice herein is based on established principles of organofluorine chemistry and practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed my synthesis. My crude GC-MS analysis shows multiple peaks close to my product's expected retention time. What are these likely to be?
A1: This is a very common scenario in electrophilic aromatic substitution reactions on a substituted benzene ring. The additional peaks are most likely positional (regio)isomers of your target compound.
Causality and Explanation: The synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene likely proceeds via an electrophilic addition of a "CF2CH3" equivalent to the 2,3-difluoro-4-methylbenzene (2,3,4-difluorotoluene) starting material. The directing effects of the existing substituents (two fluorine atoms and one methyl group) determine where the incoming difluoroethyl group will attach. While the desired product has the substitution at the 1-position, the electronic and steric influences of the existing groups can also direct the substitution to other open positions on the ring, leading to the formation of isomers.[1][2] For instance, substitution could occur at the 5- or 6-positions, resulting in isomers with very similar molecular weights and polarities, which explains their close retention times in GC analysis.
Troubleshooting Steps:
-
Confirm Isomer Identity: Use a higher-resolution analytical method. While GC-MS is excellent for detecting compounds of the same mass, High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. 1H and especially 19F NMR spectroscopy are invaluable for distinguishing between isomers by looking at the coupling patterns and chemical shifts of the aromatic protons and fluorine atoms.[3][4]
-
Optimize Reaction Conditions: To minimize isomer formation, try modifying the reaction conditions. Lowering the reaction temperature can increase the selectivity of the electrophilic substitution. The choice of Lewis acid catalyst can also significantly influence the regioselectivity.
-
Purification Strategy: Focus on high-resolution separation techniques. See Q3 for more details.
Q2: My final product has a persistent yellow or brownish tint, even after initial workup. What causes this and how can I remove it?
A2: Color impurities in fluorination reactions are often due to trace amounts of highly conjugated byproducts or degradation of reagents.
Causality and Explanation: Difluoroethylation reactions can sometimes involve harsh reagents or generate reactive intermediates.[5] These can lead to minor side reactions, such as polymerization or the formation of complex, colored species. Another common source is residual iodine-containing compounds if a hypervalent iodine reagent was used for the difluoroethylation.[6] These impurities are often present in very low concentrations but have strong chromophores.
Troubleshooting Steps:
-
Activated Carbon Treatment: A simple and often effective method is to treat a solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a small amount of activated carbon. Stir for 15-30 minutes, then filter the solution through a pad of celite. The activated carbon has a high surface area and adsorbs the large, colored impurity molecules.
-
Silica Gel Plug: Dissolve the product in a minimal amount of a non-polar solvent (like hexane or a hexane/ethyl acetate mixture) and pass it through a short column ("plug") of silica gel. The more polar colored impurities will adsorb onto the silica, while your less polar product elutes.
-
Chemical Wash: If the color is due to acidic or basic impurities, an additional aqueous wash can be effective. Wash the organic solution of your product with a dilute sodium bicarbonate solution (if the impurity is acidic) or a dilute hydrochloric acid solution (if basic). Always follow with a brine wash to remove residual water.[7]
Q3: Fractional distillation is not effectively separating my desired product from a close-boiling impurity. What are my alternative options?
A3: When boiling points are very close (less than 25°C difference), as is common with isomers, standard fractional distillation becomes challenging.[8][9] You need to either enhance the distillation or switch to a separation technique based on a different physical property.
Causality and Explanation: The efficiency of fractional distillation depends on the number of theoretical plates in the column, which relates to the surface area available for repeated vaporization-condensation cycles.[10] For close-boiling compounds, a very high number of theoretical plates is required for effective separation. If your setup is insufficient, the components will co-distill.
Troubleshooting Workflow:
Caption: Decision workflow for separating close-boiling impurities.
Detailed Protocols:
-
Preparative HPLC: This is often the most powerful technique for separating stubborn isomers. The separation is based on differential partitioning between the mobile and stationary phases. Given the fluorinated nature of your compound, a reverse-phase (C18) column with a methanol/water or acetonitrile/water mobile phase is a good starting point.
-
Flash Column Chromatography: This technique is scalable and relies on the slight polarity differences between your product and impurities.[11]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., varying ratios of hexane and ethyl acetate) that shows some separation between your product spot and the impurity spot.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Loading and Elution: Load your crude product onto the column and elute with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify the pure product fractions before combining them.
-
Q4: My NMR spectrum looks clean, but GC-MS analysis shows a peak corresponding to my unreacted starting material. Why is this and how do I remove it?
A4: This issue often arises from incomplete reaction conversion. Removing the starting material is crucial and is typically straightforward as its physical properties are usually distinct from the product's.
Causality and Explanation: The starting material, 2,3-difluoro-4-methylbenzene, is significantly less polar and has a lower boiling point than the product, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, due to the addition of the difluoroethyl group. This difference in physical properties is the key to separation. The reason it might be missed in NMR is if its characteristic peaks are overlapping with solvent peaks or are simply at a low concentration. GC-MS is often more sensitive for detecting such volatile impurities.[12][13]
Troubleshooting Steps & Data:
| Compound | Structure | Boiling Point (Predicted) | Polarity |
| Starting Material | 2,3-difluoro-4-methylbenzene | ~140-150 °C | Low |
| Product | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | ~170-190 °C | Moderate |
-
Optimize Reaction: The first line of defense is to drive the reaction to completion. Try increasing the reaction time, temperature, or the equivalents of the difluoroethylating reagent.
-
Purification by Distillation: Given the likely significant difference in boiling points (>25°C), a simple distillation should be effective at removing the more volatile starting material.[9] If the separation is not perfect, a fractional distillation will provide much better results.[14][15]
-
Purification by Chromatography: If distillation is not feasible, column chromatography will easily separate the non-polar starting material from the more polar product. The starting material will elute much faster from the column.
Q5: What are the best practices for handling and analyzing organofluorine compounds safely and effectively?
A5: Working with organofluorine compounds requires special attention to both safety and analytical methodology due to the unique properties of the carbon-fluorine bond.[16]
Safety & Handling:
-
Reagents: Many fluorinating agents are highly toxic and corrosive (e.g., sources of HF). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[7]
-
Reactions: Some reactions can be highly exothermic or generate gaseous byproducts. Ensure your reaction vessel is appropriately sized and equipped with a condenser and gas outlet/scrubber if necessary.
-
Waste: Fluorinated waste should be segregated and disposed of according to your institution's hazardous waste protocols.
Analytical Workflow Diagram:
Sources
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- 4. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 11. Preparation Of Fluorinated Aromatic Compounds [quickcompany.in]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 14. chemicals.co.uk [chemicals.co.uk]
- 15. youtube.com [youtube.com]
- 16. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the scale-up synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene. It is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The introduction of fluoroalkyl groups into aromatic systems presents unique challenges, and this guide aims to provide practical, field-proven insights to navigate them effectively.[1][2][3]
Proposed Synthetic Strategy & Workflow
The synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is most effectively approached via the difluoroethylation of a suitable precursor, 1,2-difluoro-3-methylbenzene. For industrial-scale applications, methods that utilize stable, readily available reagents are preferred over those requiring hazardous gases or highly unstable intermediates.[2][4] A robust approach involves a radical-mediated difluoroethylation, which offers good functional group tolerance and is amenable to scale-up.
The workflow below outlines a proposed two-step process involving the generation of a difluoroethyl radical from a stable precursor, followed by its addition to the aromatic substrate.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for scaling up this synthesis?
A: For scale-up, a radical difluoroethylation using a stable precursor like sodium difluoroethylsulfinate (DFES-Na) is highly recommended.[5] This method avoids the use of highly toxic or gaseous fluorinating agents and is more tolerant of common functional groups.[6] The reaction can be initiated under relatively mild conditions using a suitable oxidizing agent, making it more controllable in large reactors. Alternative methods, such as those involving electrophilic or nucleophilic fluorination, often require cryogenic temperatures, specialized reagents, or generate hazardous byproducts like HF, posing significant challenges for industrial production.[6][7]
Q2: How critical is the purity of the starting material, 1,2-difluoro-3-methylbenzene?
A: The purity is extremely critical. Impurities in the starting material, such as isomers or residual reagents from its own synthesis, can lead to the formation of difficult-to-separate byproducts. On a large scale, even minor impurities can result in significant yield loss and high purification costs. It is recommended to use starting material with ≥99% purity, verified by GC-MS and NMR. If necessary, perform a fractional distillation of the starting material before use.
Q3: What are the primary safety concerns when running this reaction at a kilogram scale?
A: The primary concerns are:
-
Thermal Runaway: Radical reactions can be exothermic. Proper reactor design with adequate cooling capacity and controlled addition of the initiator are crucial to prevent a thermal runaway.
-
Reagent Handling: While DFES-Na is relatively stable, the oxidizing agents (e.g., peroxides) can be hazardous if not handled correctly.
-
Solvent Safety: Use of flammable solvents requires appropriate grounding of equipment and an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[8]
-
Handling Fluorinated Compounds: All fluorinated organic compounds should be handled with care.[9] Ensure adequate ventilation, such as a walk-in fume hood, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10] Although the C-F bond is strong, some fluorinated compounds can be toxic or environmentally persistent.[6]
Q4: Which analytical techniques are essential for in-process control and final product release?
A: A combination of techniques is necessary:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable for monitoring the consumption of the starting material.
-
Final Product Purity: A quantitative GC-MS analysis is ideal for determining the purity and identifying any byproducts.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR are essential for confirming the structure of the final product. ¹⁹F NMR is particularly powerful for identifying fluorine-containing isomers.[11]
Q5: What challenges should be anticipated during the purification of the final product?
A: Purification of fluorinated compounds can be non-trivial.[12]
-
Azeotrope Formation: The product may form azeotropes with the solvent or impurities, making simple distillation ineffective. Vacuum distillation is often required.
-
Similar Polarities: Isomeric byproducts may have very similar polarities to the desired product, making chromatographic separation challenging on a large scale.
-
Fluorous Chemistry: In some cases, "fluorous" solid-phase extraction can be employed, which utilizes the unique solubility properties of highly fluorinated molecules to achieve separation.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Moisture Contamination: Deactivation of reagents or initiator. 2. Poor Initiator Activity: The radical initiator (e.g., peroxide) may have degraded during storage. 3. Suboptimal Temperature: Temperature is too low for efficient initiation or too high, causing initiator decomposition or side reactions. 4. Inefficient Mixing: Poor mass transfer in a large reactor can lead to localized "hot spots" or areas of low reagent concentration. | 1. Use anhydrous solvents and dry all glassware thoroughly. Ensure the reaction is run under an inert atmosphere. 2. Use a fresh batch of initiator and verify its activity if possible. 3. Optimize the reaction temperature in small-scale trials before scaling up. Consider a temperature profile (e.g., initial heating followed by cooling). 4. Ensure the reactor's agitation is sufficient for the reaction volume. For very large scales, evaluate different impeller designs. |
| Formation of Significant Byproducts | 1. Incorrect Stoichiometry: An excess of the radical precursor or initiator can lead to side reactions. 2. Solvent Participation: The solvent may be reacting with the radical species. 3. Isomer Formation: Radical addition may occur at other positions on the aromatic ring, especially under harsh conditions. | 1. Carefully control the stoichiometry. The radical precursor should typically be in slight excess (1.1-1.5 equivalents). 2. Screen alternative solvents. A non-reactive, high-boiling solvent like acetonitrile, DMF, or DMSO is often a good choice. 3. Maintain a controlled temperature. Lowering the reaction temperature can sometimes improve regioselectivity. |
| Difficult Product Isolation / Emulsion during Workup | 1. Formation of Surfactant-like Byproducts: Can lead to persistent emulsions during aqueous extraction. 2. Incorrect pH: The pH of the aqueous phase can affect the solubility of impurities. | 1. Add a saturated brine solution during the workup to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective. 2. Adjust the pH of the aqueous layer as needed. A slightly acidic or basic wash may help remove specific impurities. |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example for a 100g scale synthesis and should be optimized for specific equipment and safety protocols.
Materials and Equipment:
-
5L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet.
-
Addition funnel.
-
Heating/cooling circulator.
-
1,2-Difluoro-3-methylbenzene (≥99% purity)
-
Sodium 2,2-difluoroethylsulfinate (DFES-Na)
-
tert-Butyl hydroperoxide (70% solution in water)
-
Acetonitrile (anhydrous)
-
Sodium sulfite
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Assemble and dry the 5L reactor. Purge the system with nitrogen for at least 30 minutes.
-
Reagent Charging: To the reactor, add 1,2-difluoro-3-methylbenzene (100 g, 0.78 mol) and anhydrous acetonitrile (2 L). Begin stirring to ensure a homogenous solution.
-
Initiation: Add sodium 2,2-difluoroethylsulfinate (143 g, 0.94 mol, 1.2 eq). Heat the mixture to 80°C using the circulator.
-
Controlled Addition: Once the internal temperature is stable at 80°C, begin the slow, dropwise addition of tert-butyl hydroperoxide (134 mL, 1.01 mol, 1.3 eq) via the addition funnel over 2-3 hours. Monitor the internal temperature closely; if an exotherm causes a rise of >5°C, pause the addition.
-
Reaction: After the addition is complete, maintain the reaction mixture at 80°C for an additional 4-6 hours, or until GC analysis shows >95% conversion of the starting material.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a solution of sodium sulfite (50 g) in water (500 mL) to quench any remaining peroxide. Stir for 30 minutes.
-
Workup and Extraction:
-
Transfer the mixture to a large separatory funnel.
-
Add ethyl acetate (1 L) and water (1 L). Shake and separate the layers.
-
Wash the organic layer sequentially with 1 L of saturated sodium bicarbonate solution and 1 L of brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil should be purified by vacuum distillation to yield the final product, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, as a colorless liquid.
-
Data Summary Tables
Table 1: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Scale | 100 g | Pilot scale demonstration. |
| Solvent | Acetonitrile | Good solubility for reagents, relatively inert to radical conditions. |
| Temperature | 80°C | Optimal for thermal decomposition of the initiator without excessive side reactions. |
| Equivalents (DFES-Na) | 1.2 eq | A slight excess ensures complete consumption of the limiting reagent. |
| Equivalents (Initiator) | 1.3 eq | Ensures efficient generation of the difluoroethyl radical. |
| Typical Yield (Post-Purification) | 65-75% | Representative yield for this type of transformation. |
Table 2: Solvent Screening for Extraction
| Solvent | Partitioning | Emulsion Formation | Recovery |
| Ethyl Acetate | Good | Minimal | High |
| Dichloromethane | Excellent | Moderate | High |
| Toluene | Good | Low | Moderate |
| MTBE | Good | Minimal to Low | High |
References
- Benchchem.
- Hairi, S. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Midgley, Jr., T. Purification of organic fluorine compounds.
- Tarpo, J. & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
- Purdue University.
- Quick Company.
- ACS GCI Pharmaceutical Roundtable.
- Bohrium.
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.
- CHIMIA.
- Wikipedia. Organofluorine chemistry.
- Steiner, H. & Meier, H.
- Siegemund, G. et al. Fluorinated Aromatic Compounds.
- Beller, M. et al.
- Ni, C. et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
- ResearchGate.
- Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Menger, R. F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
- Fuchibe, K. et al. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses.
- Ho, W. O. et al. Determination of Fluorine in Organic and Inorganic Pharmaceutical Compounds by High Resolution Nuclear Magnetic Resonance Spectrometry Interfaced. American Chemical Society.
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- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Recent Developments and Aspects of Industrial Fluoroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination - Wordpress [reagents.acsgcipr.org]
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- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 14. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Introduction: The Critical Role of Purity in Advanced Fluorinated Intermediates
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is a highly functionalized aromatic compound, characteristic of advanced intermediates in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds valuable building blocks in drug design.[1][2][3] However, the very reactivity required for their synthesis also opens pathways to a range of impurities.
For researchers, scientists, and drug development professionals, the precise characterization of this compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reproducible downstream results, accurate biological activity assessment, and regulatory compliance. The presence of even minor impurities, such as positional isomers or residual starting materials, can lead to misleading structure-activity relationship (SAR) data, failed syntheses, or unforeseen toxicity.
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into method selection, protocol optimization, and data interpretation.
Anticipating the Challenge: Potential Impurities in Synthesis
The synthesis of polyfluorinated aromatics is complex, often involving aggressive reagents and multi-step pathways.[4] Understanding the synthetic route is key to predicting potential impurities. A plausible synthesis could involve the fluorination of a corresponding ketone precursor. Based on common synthetic methodologies, likely impurities include:
-
Positional Isomers: Electrophilic fluorination or other aromatic substitution reactions may not be perfectly regioselective, leading to isomers with different fluorine or methyl group arrangements.[5][6]
-
Incompletely Reacted Precursors: Residual starting materials, such as the corresponding acetophenone derivative, may persist.
-
Byproducts of Over-reaction/Side-reactions: The harsh conditions of fluorination can lead to the formation of undesired byproducts.
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., THF, Toluene) and residual catalysts or reagents can be carried over.
A robust analytical strategy must be capable of separating and identifying these structurally similar compounds.
Comparative Analysis of Core Analytical Methodologies
The choice of analytical technique is a critical decision dictated by the specific purity question being asked. For a comprehensive assessment of a specialty chemical like 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a multi-pronged approach is superior. The three pillars of purity analysis for this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Logical Workflow for Purity Analysis
The following diagram illustrates a logical workflow for selecting and applying these techniques for a comprehensive purity assessment.
Caption: Workflow for selecting the appropriate analytical method.
Quantitative Data Summary
The table below provides a direct comparison of the key performance attributes of each technique for this specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on volatility and column interaction, followed by mass-based detection and identification.[7] | Separation based on partitioning between a mobile and stationary phase, followed by UV or other spectroscopic detection.[8] | Intrinsic quantitative property where signal intensity is directly proportional to the number of atomic nuclei.[9] |
| Primary Use Case | Excellent for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts. | Versatile for both volatile and non-volatile impurities; the workhorse for routine purity checks (area % purity).[10] | Absolute purity determination (mass %); ideal for characterizing reference standards without needing a standard of the analyte itself.[11] |
| Selectivity | High, especially with high-resolution columns. Mass spectrometry provides definitive structural information on separated impurities. | Moderate to High. Can be significantly enhanced for fluorinated compounds by using specialized fluorinated stationary phases.[12][13] | Very high. Distinguishes between isomers based on subtle differences in the chemical environment of each nucleus. ¹⁹F NMR is particularly powerful.[14] |
| Sensitivity | Very High (pg to ng range). Ideal for trace impurity detection.[9] | High (ng to µg range). Dependent on the chromophore of the analyte and impurities. | Lower (µg to mg range). Requires more sample but provides unparalleled accuracy for major components.[9] |
| Limitations | Requires analyte to be volatile and thermally stable. Non-volatile impurities will not be detected. | Co-eluting impurities can be problematic. Area % purity assumes all components have similar detector response, which is not always true. | Lower sensitivity for trace impurities. Complex spectra can be challenging to interpret. |
In-Depth Experimental Protocols
The following protocols are designed to be self-validating systems, providing robust and reliable data for the purity assessment of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Protocol 1: GC-MS for Volatile Impurity Profiling
Causality: This method is chosen for its superior ability to separate and identify volatile organic compounds. The low-polarity stationary phase (5% phenyl) is a general-purpose choice suitable for aromatic compounds, providing good separation of isomers and related substances.[15] Electron impact (EI) ionization is used for its ability to create reproducible fragmentation patterns, aiding in library matching and structural elucidation of unknown peaks.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dilute to volume with high-purity acetone. This concentration provides a strong signal without overloading the detector.
-
Instrumentation: Use a GC system equipped with a mass selective detector (MSD).
-
Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, Split ratio 50:1. A high split ratio prevents column overload and ensures sharp peaks.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This program provides good separation for a range of potential impurities with varying boiling points.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu. This range covers the mass of the parent compound and expected fragments/impurities.
-
-
Data Analysis: Integrate all peaks. Identify the main component by its retention time and mass spectrum. Analyze smaller peaks by comparing their mass spectra against a library (e.g., NIST) and known potential impurities. Report purity as area percent (Area %).
Protocol 2: HPLC for General Purity Assessment
Causality: Reversed-phase HPLC is a highly versatile technique. For this specific fluorinated aromatic compound, a pentafluorophenyl (PFP) stationary phase is recommended as an alternative to standard C18. PFP phases can offer unique selectivity for halogenated and aromatic compounds due to multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole), potentially resolving isomers that co-elute on a C18 column.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of mobile phase B (Acetonitrile). Further dilute as needed to achieve a peak height that is on scale.
-
Instrumentation: Use an HPLC system with a UV detector.
-
Column: A PFP column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. The acid improves peak shape for any potentially ionizable impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Gradient Program:
-
Start at 40% B, hold for 1 minute.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Detection: UV at 254 nm. Aromatic compounds typically have strong absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra for all components.
-
Data Analysis: Integrate all peaks. Report purity as area percent at 254 nm. Note any peaks that show spectral inhomogeneity, as this indicates co-elution.
Protocol 3: Quantitative ¹⁹F NMR for Absolute Purity Determination
Causality: qNMR is a primary ratio method that determines purity on a mass/mass basis without requiring a reference standard of the analyte. For a fluorinated compound, ¹⁹F NMR is exceptionally powerful. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, and its large chemical shift range minimizes signal overlap.[14][16] This allows for precise quantification against a certified internal standard.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh ~20 mg of the 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a simple, well-resolved ¹⁹F spectrum) into the same NMR tube. The standard's signal must not overlap with the analyte's signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and gently mix until fully dissolved.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of any nucleus being integrated (both analyte and standard). A value of 30-60 seconds is typically sufficient and must be experimentally verified for maximum accuracy. This is the most critical parameter for ensuring accurate quantification.
-
Number of Scans: 16 to 64, depending on concentration, to achieve a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard. For the analyte, the -CF2- signal of the ethyl group is a good candidate.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular Weight
-
P_std = Purity of the internal standard
-
Conclusion and Recommendations
No single analytical method can provide a complete picture of the purity of a complex specialty chemical like 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene. A comprehensive and trustworthy assessment relies on the strategic application of orthogonal techniques.
-
For routine quality control and process monitoring , HPLC provides an excellent balance of speed, resolution, and quantitative capability (as area %). The use of a PFP column is highly recommended to maximize the separation of fluorinated isomers.
-
For identifying unknown impurities and detecting highly volatile components , GC-MS is indispensable. Its high sensitivity and the structural information from mass spectrometry are critical for root cause analysis of failed batches.
-
For the certification of a reference standard or for material intended for critical applications (e.g., preclinical studies), quantitative NMR (qNMR) is the gold standard. It provides an absolute, unbiased measure of purity (as mass %) that is orthogonal to chromatographic methods.[11]
By combining these methodologies, researchers and drug development professionals can ensure the quality, consistency, and integrity of their work, building a solid analytical foundation for scientific innovation.
References
- Benchchem. A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives.
- Oxford Instruments. NMR | Fluorine Spectroscopy.
- Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Yamazaki, T., et al. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?
- Cal-Star. Ways to Test for Chemical Purity.
- ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Semantic Scholar. Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC.
- Benchchem. A Comparative Guide: GC-MS vs. NMR for Purity Assessment of Methyldifluorosilane.
- NIH. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).
- Google Patents. Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- alwsci. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- Agilent. Specialty Chemicals Testing & Analysis.
- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- NIH. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- Diva-Portal.org. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples.
- ResearchGate. Comparison of GC/MS and NMR for quantification of methyleugenol in food.
- CHIMIA. Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.
- ResearchGate. Fluorinated Aromatic Compounds.
- Wikipedia. Electrophilic fluorination.
- PubMed. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
- TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.
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A Senior Application Scientist's Comparative Guide to Fluorinating Agents for Toluene Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Toluene and its derivatives, as fundamental aromatic building blocks, serve as crucial substrates for the exploration and optimization of fluorination methodologies. This guide provides an in-depth, objective comparison of various fluorinating agents, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their synthetic endeavors.
The Landscape of Toluene Fluorination: A Tale of Two Strategies
The introduction of a fluorine atom onto a toluene derivative can be broadly approached via two distinct mechanistic pathways: electrophilic aromatic substitution (EAS) directly on the aromatic ring, and nucleophilic substitution, most commonly at the benzylic position. The choice of strategy is dictated by the desired regioisomer and the nature of the starting material.
Electrophilic Aromatic Fluorination: Targeting the Ring
In electrophilic aromatic fluorination, a reagent delivering a formal "F+" equivalent is employed. The electron-donating methyl group of toluene directs the incoming electrophile to the ortho and para positions.[1] The reaction proceeds through a classic SEAr mechanism, involving the formation of a Wheland intermediate (arenium ion).[1] However, the precise mechanism for many modern N-F electrophilic fluorinating agents is a subject of ongoing discussion, with evidence also supporting a single-electron transfer (SET) pathway, the prevalence of which can be influenced by the substrate and reaction conditions.[2][3]
Caption: General mechanism of electrophilic fluorination of toluene.
Nucleophilic Fluorination: Focus on the Benzylic Position
Nucleophilic fluorination of toluene derivatives typically involves the displacement of a leaving group at the benzylic position (the CH₂ group) with a fluoride anion (F⁻). This is a powerful strategy for the synthesis of benzyl fluorides. Common precursors are benzylic alcohols or halides. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are widely used for the deoxofluorination of benzylic alcohols.[4][5]
A Comparative Analysis of Electrophilic Fluorinating Agents
The efficacy of an electrophilic fluorinating agent is a function of its reactivity, selectivity, safety, and ease of handling. This section compares the performance of several key reagents for the fluorination of toluene.
| Fluorinating Agent | Reaction Conditions | Total Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| Elemental Fluorine (F₂) | Gas/liquid microreactor, acetonitrile, room temperature | up to 28% (for monofluorinated products at 76% toluene conversion) | Predominantly ortho and para | [6] |
| Selectfluor® (F-TEDA-BF₄) | Acetonitrile, 80 °C, 24 hours | Data not readily available | Expected ortho/para director | [6] |
| N-Fluorobenzenesulfonimide (NFSI) | Solvent-free or various solvents | Can result in mixtures of regioisomers | Ortho-selective with Pd catalyst | [6] |
| Xenon Difluoride (XeF₂) | Neat or in solvent, often with HF catalyst | Data not readily available | Follows electrophilic aromatic substitution patterns (ortho/para) | [6] |
Elemental Fluorine (F₂): The Powerhouse
Elemental fluorine is the most reactive fluorinating agent. Its extreme reactivity, however, necessitates specialized equipment and handling procedures to control the reaction and ensure safety.[7] Modern approaches utilizing gas/liquid microreactors have enabled more controlled direct fluorination of toluene, providing a mixture of ortho- and para-fluorotoluene with moderate yields.[6] The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, mitigating the risks associated with the high exothermicity of direct fluorination.[6]
Selectfluor® (F-TEDA-BF₄): The Versatile Workhorse
Selectfluor® is a commercially available, crystalline, and relatively safe electrophilic fluorinating agent, making it a popular choice in many synthetic laboratories.[8] While highly effective for the fluorination of electron-rich aromatics and for benzylic fluorination, its direct fluorination of unactivated arenes like toluene is challenging and often requires forcing conditions, with specific yield and regioselectivity data not being widely reported.[6][9] The mechanism of fluorination by Selectfluor® is complex and can proceed via either a polar SEAr or a single-electron transfer (SET) pathway, depending on the substrate.[2][9]
N-Fluorobenzenesulfonimide (NFSI): The Milder Alternative
NFSI is another widely used, stable, and easy-to-handle N-F fluorinating agent.[7] It is generally less reactive than Selectfluor®, and its direct fluorination of toluene often requires harsh, solvent-free conditions at high temperatures, which can lead to mixtures of regioisomers.[10] A significant advantage of NFSI lies in its application in transition-metal-catalyzed C-H activation/fluorination reactions. For instance, in the presence of a palladium catalyst and a directing group on the toluene derivative (e.g., a 2-pyridyl group), NFSI can achieve highly regioselective ortho-fluorination.[6]
Caption: Workflow for Pd-catalyzed ortho-fluorination.
Xenon Difluoride (XeF₂): The Potent but Hazardous Option
A Comparative Look at Nucleophilic Agents for Benzylic Fluorination
For the synthesis of benzyl fluorides from toluene derivatives, nucleophilic fluorinating agents are the reagents of choice. The most common strategy involves the deoxofluorination of benzylic alcohols.
DAST (Diethylaminosulfur Trifluoride)
DAST is a widely used reagent for the conversion of alcohols to alkyl fluorides. It is effective for the benzylic fluorination of substituted benzyl alcohols. However, DAST is thermally unstable and can undergo exothermic decomposition, posing a significant safety hazard if not handled properly.[4]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Deoxo-Fluor® is a more thermally stable alternative to DAST, making it a safer choice for deoxofluorination reactions.[4] It performs similarly to DAST in converting benzylic alcohols to benzyl fluorides and is often preferred for its improved safety profile.[5] For some substrates, Deoxo-Fluor® has been shown to be superior to DAST.[5]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before conducting any new experiment.
Protocol 1: Direct Fluorination of Toluene with Selectfluor®[6]
-
Materials: Toluene, Selectfluor® (F-TEDA-BF₄), Acetonitrile (anhydrous), Round-bottom flask, Magnetic stirrer, Heating mantle or oil bath, Condenser.
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add toluene (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add Selectfluor® (1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete (e.g., after 24 hours), cool the mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to quench any unreacted Selectfluor®.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated toluene isomers.
-
Protocol 2: Palladium-Catalyzed Ortho-Fluorination of a Toluene Derivative with NFSI[6]
-
Materials: Toluene derivative with a directing group (e.g., 2-tolylpyridine), N-Fluorobenzenesulfonimide (NFSI), Palladium catalyst (e.g., Pd(OAc)₂), Solvent (e.g., a mixture of MeNO₂ and MeCN), Reaction vial or flask, Inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a reaction vial under an inert atmosphere, combine the toluene derivative (1.0 mmol) and the palladium catalyst (e.g., 5-10 mol%).
-
Add NFSI (1.2-1.5 equivalents).
-
Add the solvent mixture.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
The filtrate can then be worked up and purified by standard methods.
-
Protocol 3: Benzylic Fluorination of 4-Nitrobenzyl Alcohol with DAST[13]
-
Materials: 4-Nitrobenzyl alcohol, Diethylaminosulfur trifluoride (DAST), Dichloromethane (anhydrous), Ice water, Sodium sulfate.
-
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) at room temperature, add DAST (144 µL, 1.1 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Quenching: Carefully add the reaction mixture to ice water (3 mL) and dichloromethane (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to give 4-nitrobenzyl fluoride.
-
Safety and Handling Considerations
Fluorinating agents are reactive and potentially hazardous chemicals that require careful handling.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][11]
-
Elemental Fluorine (F₂): Extremely toxic, corrosive, and reactive. Requires specialized equipment and training.
-
Selectfluor®: A moderately strong oxidizing agent that can be harmful to the skin, eyes, and respiratory tract. It should be stored at <30 °C and can decompose exothermically above 100 °C.[3] For disposal of small residual amounts, it is often safest to dispose of them as solid chemical waste without attempting to quench them. [for Selectfluor® and NFSI]
-
Xenon Difluoride (XeF₂): A powerful oxidizing agent that can react violently with combustible materials. It is moisture-sensitive and can produce HF upon contact with water. Handle under an inert atmosphere and store protected from air and moisture.[11][12] Spills should be contained with dry sand or other inert material.[11]
-
DAST: Thermally unstable and can decompose violently. Reactions should be conducted with care, and quenching should be performed slowly at low temperatures. A common quenching procedure involves the slow addition of the reaction mixture to a chilled saturated solution of sodium bicarbonate.
Conclusion
The choice of a fluorinating agent for toluene derivatives is a critical decision that balances reactivity, selectivity, safety, and practicality. For direct aromatic fluorination, elemental fluorine in a microreactor offers a controlled but technically demanding approach. Selectfluor® and NFSI are more user-friendly alternatives, with NFSI being particularly valuable for achieving high regioselectivity in palladium-catalyzed reactions. For the synthesis of benzylic fluorides, Deoxo-Fluor® is often the preferred reagent due to its enhanced thermal stability compared to DAST. By understanding the distinct characteristics of each agent and adhering to safe handling protocols, researchers can effectively leverage these powerful tools to advance their work in drug discovery and materials science.
References
-
Selectfluor - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
Material Safety Data Sheet - Xenon difluoride, 99.5%. Cole-Parmer. [Link]
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Safety data sheet - Xenon difluoride. American Elements. [Link]
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The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]
-
Electrophilic fluorination - Wikipedia. Wikipedia. [Link]
-
Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. [Link]
-
AF3389X - SAFETY DATA SHEET. [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]
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Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
-
Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Reddit. [Link]
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. PMC. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC. [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. [Link]
-
NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. [Link]
-
Fluorination with xenon difluoride. Chemistry Stack Exchange. [Link]
-
Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. ResearchGate. [Link]
-
The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds. Chemical Communications. [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ResearchGate. [Link]
-
Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]
-
Xenon difluoride in the organic laboratory: a tale of substrates, solvents and vessels. Semantic Scholar. [Link]
-
Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. PubMed. [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. | Request PDF. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Part 1: The Primary Synthetic Strategy: A Two-Step Approach
The most logical and experimentally sound approach to synthesizing 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene involves a two-step sequence:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto a difluorotoluene backbone to form a ketone intermediate.
-
Deoxofluorination: Conversion of the resulting ketone's carbonyl group into a gem-difluoro moiety.
This strategy is predicated on the reliability of these two named reactions and the commercial availability of the necessary precursors.
Step 1: Synthesis of the Ketone Intermediate (2',3'-Difluoro-4'-methylacetophenone)
The foundational step is the electrophilic aromatic substitution to install the acetyl group. The Friedel-Crafts acylation is the classic and most effective method for this transformation.[1][2]
Causality Behind Experimental Choices:
The starting material, 1,2-difluoro-3-methylbenzene, possesses a unique arrangement of directing groups. The methyl group is an activating ortho-, para-director, while the two fluorine atoms are deactivating but also ortho-, para-directing.[3] The primary challenge is to control the regioselectivity of the acylation. The desired product, 2',3'-Difluoro-4'-methylacetophenone, requires the electrophile to add at the C4 position. This position is para to the strongly activating methyl group and is sterically accessible, making it the kinetically and thermodynamically favored product under controlled conditions.[3] Aluminum chloride (AlCl₃) is chosen as the Lewis acid catalyst due to its high efficacy in activating the acylating agent, acetyl chloride.[4][5] Anhydrous conditions are critical, as AlCl₃ is extremely sensitive to moisture and will be readily deactivated.[4]
Experimental Protocol: Friedel-Crafts Acylation
-
Materials:
-
1,2-difluoro-3-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice and concentrated HCl
-
Saturated aqueous NaHCO₃ and brine solutions
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/bubbler. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: Prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or GC-MS.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2',3'-Difluoro-4'-methylacetophenone.[4][5]
-
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 2',3'-Difluoro-4'-methylacetophenone.
Step 2: Deoxofluorination of 2',3'-Difluoro-4'-methylacetophenone
With the ketone intermediate in hand, the next critical step is the conversion of the carbonyl C=O bond to a C-F₂ bond. This geminal difluorination is reliably achieved using specialized deoxofluorinating reagents.
Causality Behind Experimental Choices:
Deoxofluorination reagents work by replacing the carbonyl oxygen with two fluorine atoms. Diethylaminosulfur trifluoride (DAST) was a traditional choice, but it is thermally unstable and can be hazardous.[6] More modern reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are significantly more thermally stable, offering a wider safety margin and often providing better yields with fewer elimination byproducts.[6][7] The reaction proceeds via a covalent sulfur intermediate, which then delivers fluoride to the carbon center. The choice of reagent is a balance between reactivity, safety, and cost. For many applications, Deoxo-Fluor represents an optimal choice.[7]
Experimental Protocol: Deoxofluorination
-
Materials:
-
2',3'-Difluoro-4'-methylacetophenone (1.0 eq.)
-
Deoxo-Fluor (1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., DCM or 1,2-dichloroethane)
-
Ethanol (for catalysis, optional)
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure:
-
Setup: In a fume hood, equip a dry flask (preferably plastic or Teflon, as HF can be generated) with a magnetic stirrer and a nitrogen inlet.
-
Reaction Mixture: Dissolve 2',3'-Difluoro-4'-methylacetophenone (1.0 eq.) in anhydrous DCM. A catalytic amount of ethanol can sometimes facilitate the reaction.
-
Reagent Addition: Cool the solution to 0 °C. Slowly and carefully add Deoxo-Fluor (1.5-2.0 eq.) via syringe. Caution: The reaction can be exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) for full conversion. Monitor progress by GC-MS, looking for the disappearance of the starting ketone.
-
Workup: Cool the reaction mixture back to 0 °C. Very carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous NaHCO₃ solution to neutralize unreacted reagent and acidic byproducts.
-
Extraction and Purification: Extract the aqueous mixture with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product should be purified by column chromatography to yield the final product, 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
-
Reaction Scheme: Deoxofluorination
Caption: Deoxofluorination of the ketone intermediate to the target compound.
Part 2: Comparison Guide for Deoxofluorination Reagents
The choice of deoxofluorinating agent is the most critical variable in the second step. While many exist, DAST and Deoxo-Fluor are the most common, with newer reagents offering specific advantages.
| Feature | Diethylaminosulfur Trifluoride (DAST) | Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | Other Modern Reagents (e.g., PyFluor, SulfoxFluor) |
| Thermal Stability | Low. Decomposes violently above 90 °C. Requires careful temperature control. | High. Significantly more stable than DAST, decomposing above 200 °C.[7] | Variable, but generally high. Designed for improved stability and safety.[8][9] |
| Handling | Requires significant care. Can react violently with water. Distillation is hazardous. | Easier and safer to handle than DAST. Still water-sensitive but less violently so.[6] | Often supplied as stable solids or solutions, improving ease of use.[8] |
| Reactivity | Highly reactive. Effective for a wide range of substrates. | Slightly less reactive than DAST, may require higher temperatures or longer reaction times.[6] | Can offer higher yields and better selectivity with fewer elimination byproducts.[9] |
| Byproducts | Can lead to elimination and rearrangement byproducts, especially with sensitive substrates. Generates HF. | Generally produces a cleaner reaction profile with fewer byproducts compared to DAST. Generates HF.[6] | Designed to minimize side reactions and simplify purification. |
| Typical Use Case | General-purpose deoxofluorination where cost is a primary concern and safety protocols are stringent. | A safer, often higher-yielding alternative to DAST. A good first choice for new reactions.[7] | For sensitive or valuable substrates where maximizing yield and purity is paramount. |
Expert Insight: For the synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, Deoxo-Fluor is the recommended starting reagent. Its enhanced thermal stability provides a crucial safety advantage over DAST, which is particularly important when working with new or uncharacterized reaction profiles. While it may require slightly more forcing conditions (e.g., gentle heating), the cleaner reaction and reduced risk of runaway reactions make it a more trustworthy choice in a research and development setting.
Part 3: Alternative Synthetic Considerations
While the two-step acylation-fluorination pathway is the most pragmatic, it is important to consider other theoretical possibilities to provide a comprehensive view.
-
Direct C-H Difluoroethylation: The direct introduction of a 1,1-difluoroethyl group onto the aromatic ring is a significant synthetic challenge. Such methods are rare and typically rely on advanced catalytic systems or radical-based chemistry that would likely suffer from poor regioselectivity on the 1,2-difluoro-3-methylbenzene scaffold.[10] The multiple potential sites for C-H activation would lead to a complex mixture of isomers, making this approach impractical for targeted synthesis.
-
Use of Difluoroalkene Precursors: Methods exist to functionalize gem-difluoroalkenes.[11][12] A theoretical route could involve the synthesis of a 1-(gem-difluorovinyl)-2,3-difluoro-4-methylbenzene followed by reduction. However, the synthesis of this vinyl intermediate is non-trivial and this multi-step alternative offers no clear advantage over the more direct and predictable ketone-based route.
Conclusion
The synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is most reliably achieved through a robust, two-step synthetic sequence. This strategy begins with a regioselective Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene to produce the key intermediate, 2',3'-Difluoro-4'-methylacetophenone. This is followed by a deoxofluorination of the ketone, for which Deoxo-Fluor is recommended as a safe and effective reagent. This pathway relies on well-understood, high-yielding reactions and provides a clear and logical route for researchers to obtain this valuable fluorinated compound.
References
[13] BenchChem. Synthesis of Pharmaceutical Intermediates from 2',3'-Difluoro-4'-methylacetophenone: Application Notes and Protocols. BenchChem Technical Documents. [14] BenchChem. Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. BenchChem Technical Documents. [4] BenchChem. Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone. BenchChem Technical Documents. [5] BenchChem. An In-depth Technical Guide to 2',3'-Difluoro-4'-methylacetophenone. BenchChem Technical Documents. [3] BenchChem. Controlling regioselectivity in the acylation of 1,2-difluoro-3-methylbenzene. BenchChem Technical Documents. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. PMC. [15] Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Enamine. Deoxofluor. Enamine Product Page. [16] Menger, R. F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [8] Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [9] Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. Transformations of gem‐difluoroallyl arenes. ResearchGate. [17] Merck Millipore. PhenoFluor™ Deoxyfluorination Solution. Merck Millipore Product Page. [12] Acid-Catalyzed Hydrothiolation of gem -Difluorostyrenes to Access α,α-Difluoroalkylthioethers. ResearchGate. [1] Friedel-Crafts Acylation. Organic Chemistry Portal. [18] “All-water” synthesis of the gem -difluoromethylene azo compounds from Arenediazonium Salts and fluorinated enol silyl ethers. ResearchGate. Friedel–Crafts Acylation. Sigma-Aldrich. [19] Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. [10] Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard). [20] Synthesis of 3-methyl-4-fluoroacetophenone. PrepChem.com. [6] Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [2] Friedel-Crafts acylation of benzene. chemguide.co.uk. [21] Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook. Remote meta -C–H α-Fluoro-alkenylation of Arenes Using gem -Difluoroalkenes. ResearchGate. [22] Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [23] Process for preparing 1,3-difluorobenzene. Google Patents. [24] Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [25] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [26] Toolbox for emerging fluorinated groups. Comptes Rendus de l'Académie des Sciences.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Toluenes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that the strategic incorporation of fluorine is one of the most powerful tools in modern medicinal chemistry. Its unique properties can dramatically alter a molecule's biological profile, turning a simple scaffold like toluene into a diverse set of pharmacologically relevant structures. This guide provides an in-depth, objective comparison of the biological activities of fluorinated toluenes versus their parent compound, toluene. We will move beyond mere data points to explore the underlying physicochemical principles and provide the experimental frameworks necessary for rigorous evaluation.
The introduction of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[1] This is driven by the unique characteristics of the fluorine atom: its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), its extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3] This guide will dissect how these fundamental properties translate into tangible differences in metabolic stability, enzyme inhibition, and potential cardiotoxicity.
The Physicochemical Cascade: How Fluorination Rewrites the Rules
The biological fate of a small molecule is dictated by its physicochemical properties. Fluorination initiates a cascade of changes in lipophilicity and electronic distribution that are foundational to understanding its altered biological activity.
-
Lipophilicity (logP/logD): A molecule's ability to partition between an oily and an aqueous phase is a critical determinant of its absorption, distribution, and ability to cross cell membranes.[4] While it is a common assumption that fluorination always increases lipophilicity, the reality is more nuanced. The introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity.[5] However, certain aliphatic fluorination patterns can decrease it.[6] This context-dependent effect arises from a balance between increasing the hydrophobic surface area and altering the molecule's overall polarity.[7]
-
Electronic Effects (pKa): The high electronegativity of fluorine exerts a powerful electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[3] For molecules with amine groups, this can be leveraged to modulate their ionization state at physiological pH, thereby influencing bioavailability and target engagement.[3]
Table 1: Comparative Physicochemical Properties of Toluene Analogs
| Compound | Structure | logP (Calculated) | pKa (of Methyl Protons) |
| Toluene | C₆H₅CH₃ | 2.73 | ~43 |
| 4-Fluorotoluene | 4-FC₆H₄CH₃ | 2.95 | ~42 |
| Benzotrifluoride | C₆H₅CF₃ | 3.15 | ~29 |
Note: logP values are representative and can vary based on the calculation method. pKa values are estimates to illustrate electronic effects.
Metabolic Fate: Blocking the "Soft Spot"
One of the most impactful applications of fluorination in drug design is to enhance metabolic stability.[2][8] Cytochrome P450 (CYP) enzymes, primarily in the liver, are responsible for Phase I metabolism, often by oxidizing vulnerable C-H bonds.[8]
Toluene's primary metabolic pathway involves the CYP-mediated oxidation of its methyl group to form benzyl alcohol, which is subsequently metabolized to benzoic acid. This methyl group is a classic metabolic "soft spot."
By replacing the hydrogen atoms on the methyl group with fluorine (creating a trifluoromethyl group), this metabolic pathway is effectively blocked. The immense strength of the C-F bond makes it resistant to cleavage by P450 enzymes.[3][8] This bioisosteric replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a cornerstone strategy for improving a drug candidate's half-life and oral bioavailability.[9]
Ring fluorination also influences metabolism, though less dramatically. Studies on the fungal metabolism of monofluorotoluenes demonstrated that the initial oxidation still occurs predominantly at the methyl side chain, yielding fluorinated benzoates.[10][11][12] However, the rate of this metabolism can be altered, and in some enzymatic systems, direct cleavage of an aromatic C-F bond, though challenging, is possible.[13]
Caption: Metabolic pathways of toluene and its fluorinated analogs.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint) |
| Toluene | Human Liver Microsomes | 15 | High |
| 4-Fluorotoluene | Human Liver Microsomes | 25 | Moderate-High |
| Benzotrifluoride | Human Liver Microsomes | > 120 | Very Low |
Note: Data are representative examples for illustrative purposes.
Enzyme and Channel Interactions: A Double-Edged Sword
While improving metabolic stability, fluorination can also alter how a molecule interacts with other biological targets, leading to both desired therapeutic effects and potential off-target liabilities.
Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[14] It is crucial to assess whether a new chemical entity inhibits key CYP isozymes like CYP1A2, 2C9, 2D6, and 3A4. The changes in lipophilicity and electronic properties induced by fluorination can alter a molecule's binding affinity for the active site of these enzymes.[15] A fluorinated analog may be a more or less potent inhibitor than its parent compound, a property that must be determined empirically.
Table 3: Comparative CYP450 Inhibition Profile (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2D6 | CYP3A4 |
| Toluene | > 50 | > 50 | 28 | 45 |
| 4-Fluorotoluene | > 50 | 42 | 15 | 30 |
| Benzotrifluoride | 35 | 25 | 8 | 12 |
Note: Data are representative examples for illustrative purposes. Potency can vary significantly based on the specific substrate used in the assay.[16]
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17][18] hERG liability is often associated with compounds that are lipophilic and possess a basic nitrogen atom. While toluene and its analogs lack a basic center, their increasing lipophilicity upon fluorination warrants careful evaluation, as hERG inhibition can be promiscuous.[17]
Table 4: Comparative hERG Channel Inhibition
| Compound | Assay Type | IC₅₀ (µM) |
| Toluene | Automated Patch Clamp | > 100 |
| 4-Fluorotoluene | Automated Patch Clamp | > 100 |
| Benzotrifluoride | Automated Patch Clamp | 78 |
Note: Data are representative examples for illustrative purposes.
Experimental Protocols: A Framework for Self-Validating Systems
Trustworthy data is the bedrock of drug development. The following protocols describe robust, self-validating systems for assessing the key biological activities discussed in this guide.
This assay determines the rate at which a compound is metabolized by Phase I enzymes.[19]
-
Causality: By measuring the disappearance of the parent compound over time in a metabolically active system (HLM fortified with NADPH), we can calculate its intrinsic clearance—a direct measure of its metabolic lability.[20]
Caption: Workflow for the in vitro metabolic stability assay.
-
Step-by-Step Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mM stock solution of the test compound in DMSO. Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase) in phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate, add phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point sample (quench immediately as described below).
-
Time Course Sampling: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide) to stop the reaction and precipitate protein.[21]
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate half-life (t½ = 0.693/k) and intrinsic clearance.[22]
-
This high-throughput assay is a cost-effective method to screen for potential CYP inhibitors early in discovery.[23]
-
Causality: The assay uses specific fluorogenic substrates that are converted by a CYP isozyme into a fluorescent product.[16] An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal, which is directly proportional to the degree of inhibition.
Caption: Workflow for the fluorometric CYP inhibition assay.
-
Step-by-Step Methodology:
-
Preparation: Use commercially available kits containing recombinant human CYP enzymes (e.g., CYP3A4), a specific fluorogenic substrate (e.g., 7-Benzoyloxy-4-trifluoromethylcoumarin, BFC for CYP3A4), and an NADPH regenerating system.[24] Prepare serial dilutions of the test compound.
-
Assay Setup: In a black 96-well plate, add buffer, the specific CYP enzyme, and the test compound at various concentrations (or a known inhibitor as a positive control, like ketoconazole for CYP3A4).[24]
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (kinetic read).
-
Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay provides a higher-throughput alternative to automated patch-clamping for screening hERG inhibition.[25]
-
Causality: The assay uses a cell line stably expressing the hERG channel and a special dye that fluoresces upon binding thallium (Tl⁺).[18] Tl⁺ can pass through the open hERG channel, acting as a surrogate for K⁺. When the channel is open, Tl⁺ enters the cell, binds the dye, and increases fluorescence. An inhibitor blocks the channel, preventing Tl⁺ influx and the subsequent fluorescence increase.[25]
Caption: Workflow for the cell-based hERG thallium flux assay.
-
Step-by-Step Methodology:
-
Cell Plating: Plate a cell line stably expressing hERG channels (e.g., U2OS-hERG or HEK293-hERG) into 384-well microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate in the dark at room temperature.
-
Compound Addition: Add serial dilutions of the test compounds or a positive control (e.g., Astemizole) to the wells.[25]
-
Stimulation and Reading: Place the plate in a kinetic plate reader (e.g., FDSS). Add a stimulation buffer containing thallium to all wells to open the hERG channels.
-
Detection: Continuously measure fluorescence intensity for approximately 2 minutes.[25]
-
Data Analysis: The influx of thallium results in a sharp increase in fluorescence. Calculate the difference between the maximum and baseline fluorescence. Determine the percent inhibition for each compound concentration relative to controls and calculate the IC₅₀ value.
-
Conclusion and Forward Look
This guide demonstrates that the fluorination of toluene is not a simple substitution but a profound molecular redesign with significant biological consequences.
-
Metabolic Stability: The most dramatic and predictable effect is the enhancement of metabolic stability, particularly with trifluoromethylation, which effectively armors a primary metabolic soft spot against CYP450 oxidation.[3][8] This is a highly valuable strategy for increasing the in vivo half-life of drug candidates.
-
Physicochemical Properties: Ring fluorination offers a more subtle modulation of lipophilicity and electronic character, providing a means to fine-tune properties like membrane permeability and target binding affinity.[7][26]
-
Off-Target Effects: These physicochemical changes necessitate a thorough evaluation of off-target liabilities. An increase in lipophilicity and altered electronic profile, as seen in the progression from toluene to benzotrifluoride, can lead to increased inhibition of CYP enzymes and potentially the hERG channel.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]
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Gupta, M. (2019). Role of Fluorine in Drug Design and Drug Action. Journal of Pharmaceutical Sciences and Research. [Link]
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Pflüger, P. M., et al. (2018). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Omega, 3(9), 10839–10847. [Link]
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Prenafeta-Boldú, F. X., Luykx, D. M., Vervoort, J., & de Bont, J. A. (2001). Fungal Metabolism of Toluene: Monitoring of Fluorinated Analogs by 19F Nuclear Magnetic Resonance Spectroscopy. Applied and Environmental Microbiology, 67(3), 1030–1034. [Link]
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Prenafeta-Boldú, F. X., Luykx, D. M., Vervoort, J., & de Bont, J. A. (2001). Fungal metabolism of toluene: monitoring of fluorinated analogs by (19)F nuclear magnetic resonance spectroscopy. Applied and Environmental Microbiology, 67(3), 1030–1034. [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. [Link]
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Tseng, C.-C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(3), 1331–1346. [Link]
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Zhang, H., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(7), 961–969. [Link]
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Williams, A. N., & DiMagno, S. G. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(22), 7993. [Link]
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ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. ResearchGate. [Link]
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Carcenac, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 3024–3033. [Link]
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Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]
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Bygd, M. D., et al. (2023). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Microbial Biotechnology, 16(5), 1017–1031. [Link]
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van der Heijden, C. A., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(2). [Link]
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Zimmer, L. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. [Link]
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ResearchGate. (2025). (PDF) Enzyme inhibition by fluoro compounds. ResearchGate. [Link]
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Lu, H. R., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1684, 161–170. [Link]
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Guo, D., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 140–150. [Link]
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Hanna, I. H., et al. (2011). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology, 772, 237–245. [Link]
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Crespi, C. L., et al. (2002). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Current Opinion in Drug Discovery & Development, 5(1), 126–131. [Link]
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The University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer. [Link]
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Auchus, R. J., et al. (2014). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 12(23), 3924–3930. [Link]
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O'Hagan, D. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 8(9), 771–782. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and material properties. The isomeric series of 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene serves as a pertinent example of this challenge. The subtle shifts in the positions of the fluorine and methyl substituents on the benzene ring can lead to significant changes in their electronic and steric properties, making their unambiguous identification a critical analytical task.
While a direct side-by-side comparison of experimental data for every conceivable isomer is not always readily available in the public domain, this guide provides a comprehensive framework for their spectroscopic comparison. Leveraging the foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document will equip researchers with the knowledge to differentiate these complex isomers. The methodologies and interpretative strategies outlined herein are grounded in established spectroscopic principles and illustrated with data from analogous fluorinated aromatic compounds.
The Spectroscopic Toolkit: An Overview
A multi-technique approach is invariably the most robust strategy for isomer differentiation. Each spectroscopic method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is arguably the most powerful tool for isomer determination. The chemical shifts and coupling constants of ¹H, ¹³C, and particularly ¹⁹F nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The substitution pattern on a benzene ring gives rise to a characteristic "fingerprint" in the IR spectrum, particularly in the out-of-plane bending region, which can be diagnostic for specific isomers.
-
Mass Spectrometry (MS): While isomers will exhibit the same molecular ion peak, their fragmentation patterns upon ionization can differ. These differences, arising from the varied stability of fragment ions, can provide crucial clues to the original substitution pattern.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
Given the presence of four fluorine atoms in the target molecules, ¹⁹F NMR is an exceptionally informative technique. The large chemical shift range of ¹⁹F NMR (over 400 ppm) and its high sensitivity make it ideal for resolving subtle structural differences.[1][2]
Causality Behind Experimental Choices: The chemical shift of a fluorine nucleus is highly dependent on its position on the aromatic ring and its proximity to other substituents. Electron-withdrawing groups will generally cause a downfield shift, while electron-donating groups result in an upfield shift.[2] Furthermore, through-space and through-bond couplings between different fluorine nuclei (F-F coupling) and between fluorine and proton nuclei (H-F coupling) provide invaluable structural information.
Illustrative Comparison:
Consider the hypothetical ¹⁹F NMR spectra of two isomers:
-
Isomer A: 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene: We would expect two distinct signals for the aromatic fluorines and one for the difluoroethyl group. The fluorine at position 2 would be coupled to the fluorine at position 3 and the protons of the difluoroethyl group. The fluorine at position 3 would be coupled to the fluorine at position 2 and the aromatic proton at position 5.
-
Isomer B: 1-(1,1-Difluoroethyl)-2,4-difluoro-5-methylbenzene: In this case, the aromatic fluorines are no longer adjacent. The fluorine at position 2 would show coupling to the aromatic proton at position 3 and potentially a smaller long-range coupling to the fluorine at position 4. The fluorine at position 4 would be coupled to the aromatic proton at position 3 and the methyl group protons.
The differences in the observed coupling patterns and chemical shifts would allow for unambiguous differentiation.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[3] Ensure the solvent is free from fluorine-containing impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. A reference compound like CFCl₃ (δ = 0 ppm) is typically used for chemical shift referencing.[1]
-
Set appropriate spectral width to cover the expected chemical shift range of aromatic and aliphatic fluorines.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, ensure a sufficient relaxation delay (5 x T₁) is used.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts.
-
Integrate the signals and analyze the coupling patterns (multiplicities and coupling constants).
-
Workflow for ¹⁹F NMR Analysis
Caption: Combined workflow for ¹H and ¹³C NMR analysis.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy is a rapid and non-destructive technique that can provide key information about the substitution pattern on the benzene ring.
Causality Behind Experimental Choices: The C-H out-of-plane bending vibrations, which appear in the 900-650 cm⁻¹ region of the IR spectrum, are highly characteristic of the number and position of substituents on the benzene ring. [4]While other functional groups (C-F, C-C, C-H stretches) will be present, this "fingerprint" region is often the most diagnostic for isomer differentiation.
Illustrative Comparison of C-H Out-of-Plane Bending Regions:
| Substitution Pattern | Expected C-H Bending Frequency (cm⁻¹) |
| 1,2,3,4-tetrasubstituted | ~850-800 |
| 1,2,3,5-tetrasubstituted | ~850-800 and ~900-860 |
| 1,2,4,5-tetrasubstituted | ~900-860 |
The specific frequencies will be influenced by the nature of the substituents, but the general patterns can be a strong indicator of the isomeric form.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid can be placed between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key vibrational bands.
-
Workflow for IR Spectroscopy Analysis
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A Comparative Guide to the Validation of Analytical Methods for Fluorinated Compound Analysis
For researchers, scientists, and drug development professionals, the robust analysis of fluorinated compounds is paramount. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have led to their prevalence in pharmaceuticals, with an estimated 20% of all pharmaceutical compounds containing fluorine.[1][2] However, these same properties present distinct analytical challenges. This guide provides an in-depth comparison of analytical methodologies and a framework for their validation, ensuring data integrity and regulatory compliance.
The Imperative for Rigorous Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4] For fluorinated compounds, this is especially critical due to their potential for environmental persistence and unique interactions with analytical instrumentation.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation, which form the foundation of this guide.[6][7][8][9][10]
Core Validation Parameters: The "Why" for Fluorinated Compounds
A well-validated analytical method for fluorinated compounds must address the following key parameters:
-
Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products.[11] For fluorinated compounds, which can be highly reactive, demonstrating specificity is crucial to avoid misidentification.[12][13]
-
Linearity and Range: This establishes the relationship between the analytical signal and the concentration of the analyte over a defined range. The strong C-F bond can sometimes lead to non-linear detector responses, necessitating careful evaluation.[14]
-
Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[15] The potential for volatility and adsorption of some fluorinated compounds can impact both accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Given the potency of many fluorinated drugs and the low regulatory limits for environmental contaminants, achieving low LOD and LOQ is often a primary objective.
-
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as pH, temperature, or mobile phase composition.[11]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical first step. The most common methods for the analysis of fluorinated compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR).
| Technique | Principle | Strengths for Fluorinated Compound Analysis | Limitations | Typical Applications |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | High sensitivity and selectivity, making it the "gold standard" for trace analysis of non-volatile fluorinated compounds like PFAS.[16] | Susceptible to matrix effects, which can suppress or enhance ionization.[17] Not suitable for highly volatile compounds. | Quantification of per- and polyfluoroalkyl substances (PFAS) in environmental samples, analysis of fluorinated pharmaceuticals in biological matrices.[5][18][19] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent for the analysis of volatile and semi-volatile fluorinated compounds. | Requires analytes to be thermally stable and volatile. Highly reactive fluorinated compounds can degrade in the injector or on the column.[13] | Analysis of volatile fluorinated anesthetics, industrial solvents, and certain fluorinated pesticides. |
| ¹⁹F-NMR | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information. | Highly specific for fluorine-containing compounds, non-destructive, and provides structural information. Less prone to matrix effects than MS-based methods.[20][21] | Lower sensitivity compared to MS-based techniques. Requires higher concentrations of the analyte. | Purity determination of fluorinated drug substances, structural elucidation, and quantitative analysis of bulk materials.[22] |
A Visual Guide to the Validation Workflow
The following diagram outlines the typical workflow for the validation of an analytical method for fluorinated compounds.
Caption: A typical workflow for the validation of an analytical method.
Experimental Protocols: A Practical Approach
The following are example protocols for key validation experiments. These should be adapted based on the specific analyte, matrix, and analytical technique.
Protocol 1: Specificity/Selectivity Assessment for LC-MS/MS
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure: a. Analyze a blank matrix sample (e.g., plasma, water) to ensure no interfering peaks are present at the retention time of the analyte. b. Analyze a sample of the analyte spiked into the blank matrix. c. Analyze samples of known related substances (impurities, degradants) spiked into the blank matrix to demonstrate that they do not co-elute with the analyte. d. If applicable, subject a sample of the analyte to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting solution to demonstrate that the degradation products do not interfere with the quantification of the analyte.
-
Acceptance Criteria: The blank matrix should have no significant response at the retention time and m/z of the analyte. The analyte peak should be spectrally pure and well-resolved from any other peaks.
Protocol 2: Accuracy by Recovery for ¹⁹F-NMR
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: a. Prepare a stock solution of a certified reference material of the fluorinated analyte. b. Prepare a series of at least three concentrations across the method's range by spiking the analyte into the appropriate matrix. A minimum of three replicates at each concentration should be prepared. c. Analyze the samples using the ¹⁹F-NMR method. d. Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within an established range, typically 80-120% for assays of drug substances.
Navigating the Challenges of Fluorinated Compound Analysis
Several challenges are inherent in the analysis of fluorinated compounds:
-
Ubiquitous Contamination: Many laboratory consumables (e.g., PTFE-containing vials, tubing) can be sources of background contamination, especially for PFAS analysis.[5]
-
Isomerism: The presence of structural and stereoisomers can complicate chromatographic separation and quantification.
-
Metabolic Instability: While fluorination often enhances metabolic stability, some fluorinated compounds can undergo unexpected metabolic transformations, leading to the formation of novel metabolites that must be identified and quantified.[14]
Selecting the Right Analytical Tool: A Decision Framework
The choice of analytical technique is a critical decision that impacts the entire validation process. The following diagram provides a simplified decision-making framework.
Caption: A decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for fluorinated compounds is a scientifically rigorous process that requires a deep understanding of the unique properties of these molecules. By following established regulatory guidelines and employing a systematic approach to validation, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide serves as a foundational resource for navigating the complexities of this critical aspect of scientific research and drug development.
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A Tale of Two Fluorines: A Comparative Guide to Difluoromethylation and Trifluoromethylation of Aromatics for the Modern Chemist
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (–CHF₂) and trifluoromethyl (–CF₃) groups stand out for their profound impact on a molecule's physicochemical and biological properties. This guide offers an in-depth comparative analysis of the aromatic difluoromethylation and trifluoromethylation reactions, providing researchers, scientists, and drug development professionals with a clear, data-driven perspective to inform their synthetic strategies.
The Foundation: Understanding the -CHF₂ and -CF₃ Groups
While separated by only a single fluorine atom, the difluoromethyl and trifluoromethyl groups impart remarkably distinct properties to an aromatic scaffold.
The trifluoromethyl group is a powerful electron-withdrawing moiety, a feature that significantly enhances the metabolic stability of a parent molecule by shielding it from oxidative degradation.[1] Its introduction is a well-established strategy to increase lipophilicity, which can improve membrane permeability and facilitate penetration into the central nervous system.[2][3]
The difluoromethyl group , in contrast, offers a more nuanced profile. While also electron-withdrawing, it is less lipophilic than its trifluoromethyl counterpart.[4] Crucially, the C-H bond in the –CHF₂ group can act as a hydrogen bond donor, a property that allows it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, potentially forging new and favorable interactions with biological targets.[4][5] This unique characteristic provides an avenue for fine-tuning solubility and receptor binding affinities.
A comparative summary of the key physicochemical properties of these two critical functional groups is presented below:
| Property | Difluoromethyl (–CHF₂) | Trifluoromethyl (–CF₃) | Rationale & Implications |
| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing | The –CF₃ group has a greater impact on the electron density of the aromatic ring, influencing reactivity and pKa. |
| Lipophilicity (logP) | Moderately lipophilic | Highly lipophilic | The –CF₃ group generally leads to a greater increase in lipophilicity, which can enhance membrane permeability but may also increase metabolic clearance.[4][6] |
| Hydrogen Bonding | Capable of acting as a hydrogen bond donor | Not a hydrogen bond donor | The –CHF₂ group's ability to form hydrogen bonds can be exploited to mimic polar functional groups and improve target binding.[4] |
| Metabolic Stability | Generally enhances metabolic stability | Significantly enhances metabolic stability | The high strength of the C-F bond in both groups blocks sites of metabolism, with the –CF₃ group typically providing a greater shielding effect.[1][7] |
| Bioisosterism | Bioisostere of –OH, –SH, –NH₂ | Bioisostere of methyl, chloro groups | This difference in bioisosteric potential offers distinct strategies for lead optimization in drug discovery.[3][4] |
The Synthetic Toolkit: A Comparative Overview of Methodologies
The introduction of –CHF₂ and –CF₃ groups onto aromatic rings can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate's electronic properties, the presence of other functional groups, and the desired regioselectivity.
A general workflow for selecting an appropriate fluoromethylation strategy is outlined below:
Caption: A decision-making workflow for selecting a suitable difluoromethylation or trifluoromethylation strategy based on the electronic nature of the aromatic substrate.
Radical Fluoromethylation: The Rise of Photoredox Catalysis
Radical-based approaches have become increasingly popular due to their mild reaction conditions and broad functional group tolerance.[8][9] Photoredox catalysis, in particular, has emerged as a powerful tool for generating both difluoromethyl and trifluoromethyl radicals under visible light irradiation.[10][11]
Comparative Insights:
-
Reactivity and Regioselectivity: The trifluoromethyl radical (•CF₃) is electrophilic and reacts preferentially with electron-rich positions on an aromatic ring.[12] In contrast, the difluoromethyl radical (•CHF₂) is more nucleophilic and tends to react with electron-deficient positions.[12] This difference in reactivity can be exploited to achieve complementary regioselectivity.
-
Reagent Availability: A wide array of stable and easy-to-handle radical precursors are commercially available for both transformations. For instance, sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) is a common source of •CF₃ radicals, while sodium difluoromethanesulfinate (CHF₂SO₂Na) is used to generate •CHF₂ radicals.[8][13]
Experimental Protocol: Photocatalytic Difluoromethylation of a Heterocycle
The following protocol is a representative example of a visible-light-mediated C-H difluoromethylation of a heterocycle.[1]
Materials:
-
1-Methylquinoxalin-2(1H)-one (0.2 mmol)
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H) (0.4 mmol)
-
Rose Bengal (2 mol%)
-
Dimethyl sulfoxide (DMSO) (1 mL)
-
Two 3 W green LEDs
Procedure:
-
To a reaction vial, add 1-methylquinoxalin-2(1H)-one, sodium difluoromethanesulfinate, and Rose Bengal.
-
Add DMSO to the vial and seal it with a cap.
-
Irradiate the reaction mixture with two 3 W green LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Metal-Catalyzed Cross-Coupling Reactions
For substrates that are pre-functionalized with a halide or a boronic acid, metal-catalyzed cross-coupling reactions offer a reliable and often high-yielding route to fluoromethylated aromatics. Copper and palladium are the most commonly employed metals for these transformations.[14][15][16]
Comparative Insights:
-
Substrate Scope: Copper-mediated trifluoromethylation of aryl iodides is a well-established and robust method.[17][18] Palladium-catalyzed approaches have expanded the scope to include aryl bromides and chlorides.[19] Similar trends are observed in difluoromethylation, with copper- and palladium-catalyzed methods being developed for a range of aryl halides and boronic acids.[20][21]
-
Reaction Conditions: These reactions often require elevated temperatures and the use of specific ligands to achieve high efficiency. However, recent advances have led to the development of milder and more user-friendly protocols.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol provides a general procedure for the trifluoromethylation of an aryl iodide using a copper catalyst.[16]
Materials:
-
Aryl iodide (1.0 mmol)
-
Potassium trifluoroacetate (CF₃CO₂K) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
1,10-Phenanthroline (0.4 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a glovebox, add CuI and 1,10-phenanthroline to an oven-dried Schlenk tube.
-
Add the aryl iodide and potassium trifluoroacetate to the tube.
-
Add DMF and seal the Schlenk tube.
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Under Pressure: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes typical yields for the difluoromethylation and trifluoromethylation of representative electron-rich and electron-deficient aromatic substrates under various reaction conditions.
| Substrate (Class) | Reaction Type | Fluoromethylation | Reagent/Catalyst | Yield (%) | Reference |
| Anisole (Electron-Rich) | Electrophilic | Trifluoromethylation | Togni's Reagent | 75-85 | |
| Anisole (Electron-Rich) | Radical | Difluoromethylation | NaSO₂CF₂H / Photocatalyst | 60-70 | [22] |
| 4-Nitroiodobenzene (Electron-Deficient) | Copper-Mediated | Trifluoromethylation | CuCF₃ | 80-90 | [14] |
| 4-Nitroiodobenzene (Electron-Deficient) | Copper-Mediated | Difluoromethylation | (DMPU)₂Zn(CF₂H)₂ / CuI | 70-80 | [20] |
| Quinoxaline (Heterocycle) | Radical | Trifluoromethylation | CF₃SO₂Na / Photocatalyst | 85-95 | [10] |
| Quinoxaline (Heterocycle) | Radical | Difluoromethylation | NaSO₂CF₂H / Photocatalyst | 91 | [1] |
Implications for Drug Development: Beyond the Benchtop
The choice between a –CHF₂ and a –CF₃ group can have profound consequences for a drug candidate's pharmacokinetic and pharmacodynamic profile.
Metabolic Stability: Both groups are known to enhance metabolic stability, but the trifluoromethyl group is generally more effective at blocking oxidative metabolism.[1][7] However, the difluoromethyl group can also significantly improve a compound's metabolic profile and may be preferred when a complete blockade of metabolism is not desired.
Lipophilicity and Bioavailability: The higher lipophilicity of the –CF₃ group can improve membrane permeability and oral absorption.[2][3] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The more moderate lipophilicity of the –CHF₂ group can offer a better balance of properties, leading to improved overall bioavailability.[4][6]
Target Engagement: The ability of the –CHF₂ group to act as a hydrogen bond donor opens up new possibilities for optimizing drug-receptor interactions.[4] This can lead to increased potency and selectivity, as demonstrated by the mTORC1/2 selective inhibitor PQR620, where the –CHF₂ group was crucial for achieving high selectivity.[12]
In Vitro Metabolic Stability Assay Protocol:
A common method to assess the metabolic stability of a compound is to incubate it with liver microsomes and measure its rate of disappearance over time.[6][11]
Caption: A streamlined workflow for a typical in vitro metabolic stability assay using liver microsomes.
Conclusion and Future Outlook
The choice between difluoromethylation and trifluoromethylation is a critical decision in modern chemical synthesis, with significant implications for the properties and performance of the final product. While trifluoromethylation is a well-established and powerful tool for enhancing metabolic stability and lipophilicity, difluoromethylation offers a more nuanced approach, providing opportunities to fine-tune a molecule's properties through hydrogen bonding and a more moderate lipophilic profile.
The continued development of novel reagents and catalytic systems, particularly in the realm of photoredox catalysis, is expected to further expand the synthetic chemist's toolkit, enabling even more precise and efficient installation of these important functional groups. As our understanding of the subtle interplay between structure and function deepens, the strategic application of both difluoromethylation and trifluoromethylation will undoubtedly continue to drive innovation in drug discovery and materials science for years to come.
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A Senior Application Scientist's Guide to Assessing and Controlling Regioselectivity in the Fluorination of Substituted Benzenes
For researchers and professionals in drug development, the precise placement of a fluorine atom on a benzene ring is not merely a synthetic challenge; it is a critical design element that can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] The regiochemical outcome of a fluorination reaction dictates the final architecture of the molecule, making a comprehensive understanding of regioselectivity paramount.
This guide provides an in-depth comparison of the primary strategies for fluorinating substituted benzenes, focusing on the mechanistic principles that govern the site of fluorination. We will dissect the causality behind experimental choices, present comparative data, and offer validated protocols to empower scientists to select and optimize the ideal fluorination strategy for their specific target.
Pillar 1: Electrophilic Aromatic Substitution (EAS) - The "F+" Approach
Electrophilic aromatic fluorination is a direct method that introduces an electrophilic fluorine equivalent ("F+") to an electron-rich aromatic ring. The regioselectivity of this reaction is fundamentally governed by the electronic properties of the substituent already present on the benzene ring.[3][4]
The Guiding Principles of Substituent Effects
Substituents dictate the position of the incoming electrophile by influencing the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[5][6][7]
-
Activating Groups (Electron-Donating Groups - EDGs): These groups, such as alkyl (-CH₃), alkoxy (-OCH₃), and amine (-NH₂) groups, donate electron density to the ring, making it more nucleophilic and reactive towards electrophiles.[4][8][9] They stabilize the positive charge in the arenium ion through resonance or inductive effects, particularly when the electrophile adds to the ortho or para positions. Consequently, EDGs are known as ortho, para-directors.[5][8][9]
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) withdraw electron density, making the ring less reactive.[4][5] They destabilize the arenium ion, especially when the positive charge is located on the carbon bearing the substituent (the case for ortho and para attack). Therefore, substitution is least disfavored at the meta position, making EWGs meta-directors.[5][9]
-
Halogens: Halogens like fluorine and chlorine are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the arenium ion through resonance.[5][10]
Caption: Directing effects of substituents in electrophilic aromatic substitution.
Performance Comparison of Electrophilic Fluorinating Agents
The choice of reagent is critical. Modern electrophilic fluorinating agents are typically N-F reagents, which are easier and safer to handle than elemental fluorine.[2][11]
| Substrate | Fluorinating Agent | Conditions | Major Products | Isomer Ratio (ortho:meta:para) | Yield | Reference |
| Toluene | Elemental Fluorine (F₂) | Microreactor, CH₃CN | Fluorotoluenes | 43 : 14 : 43 (approx.) | ~28% | [12] |
| Toluene | Selectfluor® | CH₃CN, reflux | Fluorotoluenes | Predominantly o & p | Moderate | [2][3] |
| Anisole | Acetyl Hypofluorite | Freon-11, -75 °C | Fluoroanisoles | 12 : 0 : 88 | 85% | [13] |
| Nitrobenzene | Elemental Fluorine (F₂) | H₂SO₄/HF | Fluoronitrobenzenes | 6 : 88 : 6 | Low | [14] |
Causality Behind Experimental Choices:
-
Reactivity vs. Selectivity: Highly reactive agents like elemental fluorine can sometimes lead to lower regioselectivity and side reactions.[12] Reagents like Selectfluor® often provide a better balance. The choice depends on the substrate's own reactivity; highly activated rings like anisole can be fluorinated under milder conditions than deactivated ones like nitrobenzene.[13][14]
-
Solvent and Temperature: Acetonitrile (CH₃CN) is a common polar aprotic solvent for these reactions.[2] Low temperatures, as seen in the fluorination of anisole, can significantly enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.[13][15]
Validated Protocol: Electrophilic Fluorination of an Activated Arene
This protocol is representative for the fluorination of an electron-rich aromatic compound using Selectfluor®.
Materials:
-
Substituted Arene (e.g., 1,3-dimethoxybenzene)
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the substituted arene (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.1 eq) in one portion under an inert atmosphere.[16]
-
Stir the reaction mixture at room temperature for 3-6 hours. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy of an aliquot.[16]
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the fluorinated regioisomers.
Self-Validation: The regiochemical outcome should be confirmed by NMR spectroscopy (specifically ¹H, ¹³C, and ¹⁹F NMR) and compared against literature data for the expected isomers.
Pillar 2: Nucleophilic Aromatic Substitution (SNAr) - The "F-" Approach
Nucleophilic aromatic substitution is the conceptual opposite of EAS. It involves the attack of a nucleophile, such as fluoride anion (F⁻), on an electron-poor aromatic ring.[17] For this reaction to proceed, two key conditions must be met:
-
The ring must be "activated" by at least one potent electron-withdrawing group (EWG), such as -NO₂.[1][17]
-
There must be a good leaving group (e.g., Cl, Br, NO₂) on the ring.
The regioselectivity in SNAr is not about directing an incoming group to a vacant C-H position. Instead, it's determined by the position of the leaving group relative to the activating EWG. The reaction proceeds via a negatively charged Meisenheimer complex, which is most effectively stabilized when the EWG is positioned ortho or para to the leaving group.[17][18] Attack at the meta position does not allow the negative charge to be delocalized onto the EWG and is therefore significantly slower.[17]
Caption: Regioselectivity in nucleophilic aromatic substitution (SNAr).
Performance Comparison for SNAr Fluorination
The "Halex" (halogen exchange) process is a common industrial application of SNAr for producing fluoroaromatics.[1]
| Substrate | Fluoride Source | Conditions | Product | Yield | Purity | Reference |
| 4-Chloronitrobenzene | Anhydrous KF | DMSO, 150-250 °C | 1-Fluoro-4-nitrobenzene | 85-95% | >99% | [1][19] |
| 2,4-Dinitrochlorobenzene | KF | DMSO | 1-Fluoro-2,4-dinitrobenzene | High | High | [17] |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | - | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | High | High | [20] |
Causality Behind Experimental Choices:
-
Fluoride Source and Solvent: Anhydrous potassium fluoride (KF) is a common, cost-effective fluoride source.[1] The reaction requires a polar aprotic solvent like DMSO or DMF to solvate the potassium cation, leaving a "naked," highly nucleophilic fluoride anion.[1]
-
Anhydrous Conditions: Water must be rigorously excluded as it will solvate the fluoride ion, drastically reducing its nucleophilicity.[1]
-
Temperature: High temperatures are typically required to overcome the activation energy of the reaction.[1]
Validated Protocol: Nucleophilic Aromatic Fluorination (Halex Process)
This protocol is adapted for the synthesis of 1-fluoro-4-nitrobenzene.
Materials:
-
4-Chloronitrobenzene
-
Potassium Fluoride (KF), spray-dried or anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phase-transfer catalyst (e.g., tetramethylammonium chloride), optional
-
Standard glassware for high-temperature reactions
Procedure:
-
In a flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium fluoride (1.5 - 2.0 eq) and anhydrous DMSO.
-
Heat the mixture to the reaction temperature (e.g., 160 °C) with vigorous stirring.
-
Add 4-chloronitrobenzene (1.0 eq) to the mixture. A phase-transfer catalyst can be added to improve reaction rates.[19]
-
Maintain the reaction at high temperature for several hours, monitoring by GC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable solvent like toluene or diethyl ether.
-
Wash the organic layer with water to remove residual DMSO, dry over a drying agent, and remove the solvent under vacuum.
-
The product can be further purified by distillation or recrystallization.
Pillar 3: Transition Metal-Catalyzed Fluorination - A Modern Approach to Regiocontrol
For substrates that are not amenable to classical EAS or SNAr conditions, or when a different regioselectivity is required, palladium-catalyzed cross-coupling reactions (a type of Buchwald-Hartwig amination analogue) have emerged as a powerful alternative.[21]
In this approach, the regioselectivity is predetermined by the position of a pre-installed functional group, typically an aryl bromide or triflate.[22][23] The palladium catalyst facilitates the coupling of this electrophilic partner with a nucleophilic fluoride source.
Key Advantages:
-
Predictable Regioselectivity: The fluorine atom is installed precisely where the leaving group was located.[21]
-
Mild Conditions: These reactions often proceed at much lower temperatures than SNAr reactions, sometimes even at room temperature.[21][22]
-
Broad Scope: A wide variety of functional groups are tolerated, making this method suitable for late-stage fluorination of complex molecules.
A significant challenge has been suppressing side reactions, but the development of specialized ligands, such as the fluorinated biaryl monophosphine ligand AlPhos, has enabled high regioselectivity even on substrates prone to forming isomeric mixtures.[21]
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- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Polyfluorinated Aromatic Compounds: Benchmarking for Enhanced Research and Development
For researchers, scientists, and professionals in drug development and material science, understanding the stability of polyfluorinated aromatic compounds (PFACs) is paramount. The strategic incorporation of fluorine into aromatic systems can dramatically alter a molecule's properties, offering enhanced thermal resistance, chemical inertness, and metabolic stability. However, the extent of these improvements is highly dependent on the specific fluorination pattern and the molecular context. This guide provides an in-depth comparison of the stability of different PFACs, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.
The Foundational Role of the Carbon-Fluorine Bond in PFAC Stability
The remarkable stability of polyfluorinated aromatic compounds is fundamentally rooted in the unique properties of the carbon-fluorine (C-F) bond. As the most electronegative element, fluorine forms a highly polarized and exceptionally strong covalent bond with carbon.[1][2] This bond is characterized by a high bond dissociation energy, making it resistant to cleavage.[1][2] The strength of the C-F bond generally increases with the number of fluorine atoms attached to the same carbon, a phenomenon that contributes to the enhanced stability of polyfluorinated systems.[2]
However, it is a common misconception that this inherent bond strength is the sole determinant of a PFAC's stability. The overall stability is a complex interplay of the C-F bond's strength, the degree and pattern of fluorination, and the presence of other functional groups within the molecule. These other functionalities can serve as "weak points" for initiating degradation.[3][4] This guide will dissect the nuances of thermal, chemical, and metabolic stability to provide a comprehensive understanding.
Benchmarking Thermal Stability: Resistance to Heat-Induced Degradation
The ability of a PFAC to withstand high temperatures without decomposing is a critical parameter in many applications, from high-performance polymers to thermally stable lubricants.
Factors Influencing Thermal Stability
The thermal stability of PFACs is primarily influenced by:
-
Degree of Fluorination: Generally, a higher degree of fluorination correlates with increased thermal stability.
-
Presence of Non-Fluorinated Moieties: The thermal decomposition of PFACs often initiates at non-fluorinated functional groups, which are typically the least stable parts of the molecule.[5]
-
Molecular Structure: The overall molecular architecture, including the presence of ether linkages or other heteroatoms, can impact thermal stability. For instance, perfluoroether carboxylic acids have been found to be more readily decomposed than perfluoroalkyl carboxylic acids (PFCAs) with the same number of fluorinated carbons, indicating that ether bonds can weaken the molecule.[5]
Comparative Thermal Decomposition Data
| Compound Class | Typical Decomposition Temperature Range (°C) | Key Observations |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | 200 - 400 (on GAC)[6] | Decomposition temperature increases with the length of the perfluorinated carbon chain.[5][6] |
| Perfluoroalkyl Sulfonic Acids (PFSAs) | ≥ 450[6] | Generally more thermally stable than PFCAs.[5] |
| Perfluoroether Carboxylic Acids (PFECAs) | More readily decomposed than PFCAs[5] | The ether linkage is a point of relative weakness. |
Note: Decomposition temperatures can be influenced by the matrix in which the compound is present, such as on granular activated carbon (GAC).
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of PFACs.
Objective: To determine the temperature at which a PFAC begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the PFAC sample (typically 1-10 mg) into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Select the desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen).
-
Program the temperature profile, which typically involves an initial isothermal period followed by a linear temperature ramp (e.g., 10 °C/min) to the desired final temperature.
-
-
Data Acquisition: Initiate the TGA run. The instrument will continuously measure the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.
-
The temperature at which a certain percentage of mass loss occurs (e.g., T5% for 5% mass loss) can be used as a comparative stability metric.
-
Self-Validation: The TGA instrument should be calibrated using standard reference materials with known decomposition temperatures. Running a blank crucible is also recommended to ensure a stable baseline.
Visualization: Thermal Decomposition Workflow
Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).
Chemical Stability: Resistance to Reactive Environments
The chemical inertness of PFACs is a key attribute for their use in harsh chemical environments.
Factors Influencing Chemical Stability
-
C-F Bond Strength: The inherent strength of the C-F bond provides significant resistance to attack by many chemical reagents, including acids, bases, and oxidizing agents.[1]
-
Solvent Effects: While generally stable in aqueous and protic solvents, some poly- and perfluoroalkyl ether acids (PFEAs) have been shown to degrade in polar aprotic solvents such as acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[7][8] This degradation is structure-dependent, with monoethers having a carboxylic acid group adjacent to a tertiary carbon being more susceptible.[7][8]
-
Aromatic System Substitution: The electron-withdrawing nature of fluorine atoms can influence the reactivity of the aromatic ring, making it more or less susceptible to nucleophilic or electrophilic attack.
Experimental Protocol: Solvent Stability Assay
Objective: To assess the stability of a PFAC in various organic solvents over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the PFAC in a stable solvent (e.g., methanol).
-
Incubation Setup:
-
In separate vials, add a known volume of the test solvents (e.g., acetonitrile, DMSO, acetone, methanol, water).
-
Spike each vial with the PFAC stock solution to a final concentration of 1 µM.
-
Include a control vial with a stable solvent.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Quench any potential reaction by diluting the aliquot in a stable solvent mixture (e.g., 50:50 acetonitrile:water) containing an internal standard.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent PFAC.
-
Data Analysis:
-
Plot the percentage of the initial PFAC concentration remaining versus time for each solvent.
-
Calculate the degradation half-life (t½) in each solvent.
-
Self-Validation: The LC-MS/MS method should be validated for linearity, accuracy, and precision. The use of an internal standard helps to correct for variations in sample preparation and instrument response.
Visualization: Factors Influencing Chemical Stability
Caption: Key factors influencing the chemical stability of polyfluorinated aromatic compounds.
Metabolic Stability: Resistance to Biological Transformation
In drug discovery and development, enhancing metabolic stability is a primary reason for incorporating fluorine into aromatic scaffolds. Fluorination can block sites of metabolism, thereby increasing a drug's half-life and bioavailability.[9][10]
The Role of Fluorine in Enhancing Metabolic Stability
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of many drugs.[11] Fluorine substitution is often used to block metabolically labile C-H bonds, preventing oxidative metabolism by CYP enzymes.[10] However, the success of this strategy is not guaranteed and is highly dependent on the position of fluorination and the specific CYP isozymes involved.[12]
Comparative Metabolic Stability Data
The following table provides examples of how fluorination has impacted the metabolic stability of certain drug candidates.
| Parent Compound | Fluorinated Analog | Change in Metabolic Stability | Reference |
| Risperidone | 9-Fluororisperidone | 16x more stable | [13] |
| Celecoxib | 4'-Fluorocelecoxib | 4x more stable | [13] |
| Midazolam | 1'-Fluoromidazolam | More stable in CYP3A5 | [13] |
| 3N-ethyl-7-PPyQ | Monofluorinated 7-phenyl ring | No improvement | [12] |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a PFAC in the presence of human liver microsomes.[11][13]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the PFAC in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of HLM in phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the PFAC working solution (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Course Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent PFAC.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of PFAC remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[11]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[11]
-
Self-Validation: The assay should include positive control compounds with known metabolic liabilities to ensure the activity of the HLM and the NADPH regenerating system. A negative control incubation without the NADPH regenerating system should also be included to assess for non-enzymatic degradation.
Visualization: Metabolic Stability Assay Workflow
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Cross-Validation of Characterization Data for Novel Fluorinated Aromatics: The Case of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated aromatic compounds, in particular, are of significant interest due to their unique physicochemical properties that can enhance biological activity and material performance.[1] This guide provides a comprehensive framework for the cross-validation of characterization data for a complex, novel molecule: 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene .
Given the absence of publicly available experimental data for this specific molecule, this guide will take a proactive, predictive approach. We will establish a robust, self-validating analytical workflow and compare the expected characterization data of our target compound with known data from structurally related molecules. This comparative methodology underscores the importance of rigorous, multi-technique analysis in confirming the identity and purity of newly synthesized compounds.
The Critical Role of Orthogonal Analytical Techniques
The characterization of a novel compound should never rely on a single analytical method. Instead, a suite of orthogonal techniques, each providing a different piece of the structural puzzle, is essential for unambiguous confirmation. For a molecule like 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, the primary analytical pillars are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their connectivity (through spin-spin coupling), and their electronic environment.
Expected ¹H NMR Data for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| CH₃ (on ethyl group) | 1.8 - 2.2 | Triplet of triplets (tt) | Coupling to the two geminal fluorine atoms of the ethyl group and potentially a smaller coupling to the aromatic fluorine. |
| CH₃ (on benzene ring) | 2.2 - 2.5 | Singlet (or very fine multiplet) | Shielded by the aromatic ring, with potential small long-range couplings to fluorine atoms. |
| Aromatic CH | 7.0 - 7.5 | Complex multiplet | Deshielded by the aromatic ring and influenced by the electronic effects of the four fluorine substituents. |
Comparative ¹H NMR Data for Structurally Similar Compounds:
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| 1-Ethyl-4-methylbenzene | Ethyl-CH₃ | ~1.2 | Triplet |
| Methyl | ~2.3 | Singlet | |
| Aromatic | 7.0 - 7.3 | Multiplet | |
| (1,1-Difluoroethyl)benzene | Ethyl-CH₃ | ~1.9 | Triplet |
| Aromatic | 7.3 - 7.5 | Multiplet |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides a map of the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Expected ¹³C NMR Data for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene:
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| CH₃ (on ethyl group) | 20 - 30 | Quartet (due to C-F coupling) | Aliphatic carbon shifted downfield by fluorine atoms. |
| C(F₂) (on ethyl group) | 120 - 130 | Triplet (due to C-F coupling) | Highly deshielded due to direct attachment of two fluorine atoms. |
| CH₃ (on benzene ring) | 15 - 25 | Singlet | Typical range for a methyl group on an aromatic ring. |
| Aromatic C-H | 110 - 130 | Doublet (due to C-H coupling) | Chemical shifts influenced by fluorine substituents. |
| Aromatic C-F | 150 - 170 | Doublet (due to C-F coupling) | Significantly deshielded by the directly attached fluorine. |
| Aromatic C-C | 120 - 140 | Singlet or complex multiplet | Quaternary carbons with varied electronic environments. |
Comparative ¹³C NMR Data for Structurally Similar Compounds:
| Compound | Carbon | Chemical Shift (ppm) |
| Methylbenzene (Toluene) | Methyl | ~21 |
| Aromatic | 125 - 138 | |
| (1,1-Difluoroethyl)benzene | Ethyl-CH₃ | ~25 |
| Ethyl-CF₂ | ~124 | |
| Aromatic | 125 - 130 |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is a highly sensitive technique that provides a unique "fingerprint" for fluorinated molecules due to its wide chemical shift range and large coupling constants.[2]
Expected ¹⁹F NMR Data for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene:
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| CH₂F₂ | -90 to -110 | Quartet (coupling to CH₃) | Typical range for a geminal difluoroethyl group. |
| Aromatic F (at C-2) | -130 to -150 | Multiplet | Influenced by the adjacent fluorine and the difluoroethyl group. |
| Aromatic F (at C-3) | -140 to -160 | Multiplet | Influenced by the adjacent fluorine and the methyl group. |
Comparative ¹⁹F NMR Data for a Structurally Similar Compound:
| Compound | Fluorine | Chemical Shift (ppm) |
| 1,4-Difluorobenzene | Aromatic F | ~ -120 |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Expected Mass Spectrometry Data for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene:
-
Molecular Ion (M⁺): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈F₄.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-15 Da) from the ethyl or methyl substituent.
-
Loss of HF (-20 Da).
-
Loss of a difluoromethyl radical (•CHF₂) (-51 Da).
-
Cleavage of the C-C bond between the ethyl group and the aromatic ring.
-
Comparative Mass Spectrometry Data for Structurally Similar Compounds:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-Ethyl-4-methylbenzene | 120 | 105 (loss of CH₃), 91 (tropylium ion) |
| (1,1-Difluoroethyl)benzene | 142 | 127 (loss of CH₃), 109 (loss of HF and CH₃) |
| 1-Bromo-2,3-difluoro-4-methylbenzene | 206/208 (isotope pattern) | 127 (loss of Br), 107 (loss of Br and HF) |
Chromatography: Assessing Purity and Resolving Isomers
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating it from any isomers or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for volatile compounds like our target molecule. The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the stationary phase. The coupled mass spectrometer provides structural information for each separated component. The separation of regioisomers of fluorinated aromatic compounds can be challenging due to their similar physical properties.[3]
-
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale purification, reversed-phase HPLC can be employed. The choice of column and mobile phase will be critical for achieving good separation.
A key aspect of cross-validation is ensuring that a single peak in a chromatogram corresponds to a single, pure compound. This is achieved by confirming that the mass spectrum is consistent across the entire peak.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use a proton-decoupled sequence to simplify the spectrum.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The GC should be coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Method: Develop a temperature program that allows for the separation of the target compound from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) in electron ionization (EI) mode.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, emphasizing the interplay between different analytical techniques.
Caption: Workflow for the cross-validation of characterization data.
Conclusion
The rigorous characterization of novel chemical entities like 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is a multi-faceted process that demands a synergistic approach. By employing a combination of NMR spectroscopy, mass spectrometry, and chromatography, and by comparing the expected data with that of known, structurally related compounds, researchers can build a compelling and self-validating case for the structure and purity of their target molecule. This guide provides a foundational framework for this critical aspect of chemical research and development, emphasizing the causality behind experimental choices and the importance of a holistic analytical strategy.
References
-
D. O’Hagan, "Understanding organofluorine chemistry. An introduction to the C–F bond," Chemical Society Reviews, vol. 37, no. 2, pp. 308-319, 2008. [Link]
-
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
For the pioneering researchers and scientists in drug development, the synthesis of novel molecules is a daily pursuit. Yet, the lifecycle of these compounds extends beyond their creation and application; it culminates in their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a compound characteristic of modern fluorinated aromatics. Our focus is to empower you with the knowledge to manage this chemical waste stream effectively, ensuring the safety of your laboratory personnel and the protection of our environment.
The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene possesses a unique molecular architecture that dictates its handling and disposal. The presence of multiple fluorine atoms on both the benzene ring and the ethyl side chain significantly influences its chemical properties. The carbon-fluorine bond is exceptionally strong, rendering the molecule relatively stable.[1][2] This stability, while advantageous in many applications, presents a challenge for degradation and disposal.[1]
Fluorination can decrease the aromaticity of the benzene ring, affecting its reactivity.[3][4] Furthermore, as a halogenated organic compound, it falls under specific regulatory frameworks for hazardous waste.[5][6] Improper disposal can lead to persistent environmental contamination. Therefore, a dedicated and informed approach to its disposal is not just a matter of regulatory compliance, but of scientific responsibility.
Core Disposal Strategy: Segregation and Incineration
The primary and most recommended disposal route for 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is incineration at a licensed hazardous waste facility .[6] This method, when conducted at high temperatures and with sufficient residence times, can break the strong carbon-fluorine bonds.[1]
Key Principles for Safe Disposal
| Principle | Rationale | Best Practices |
| Waste Segregation | Prevents dangerous reactions and ensures proper disposal pathways. Halogenated and non-halogenated waste streams are treated differently and have varying disposal costs.[7] | Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste."[6][8][9] Never mix with acids, bases, or strong oxidizing agents.[7] |
| Proper Labeling | Ensures clear identification of the waste for safe handling and disposal by all personnel and waste management contractors. | Label the container with "Hazardous Waste," the full chemical name: "1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene," and any other components in the waste stream.[8] |
| Secure Storage | Minimizes the risk of spills, leaks, and exposure to personnel. | Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9] Ensure containers are tightly sealed when not in use.[8] |
| Use of a Licensed Disposal Vendor | Ensures compliance with all local, state, and federal regulations for the transportation and disposal of hazardous waste. | Contract with a reputable environmental services company that specializes in chemical waste management. |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, at a minimum, wear chemical splash goggles, a face shield if there is a risk of splashing, appropriate chemical-resistant gloves (consult manufacturer's compatibility charts), and a flame-resistant lab coat.[9]
-
Waste Collection:
-
Collect all waste containing 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, including residues from reaction vessels, contaminated solvents, and disposable equipment, in a designated "Halogenated Organic Waste" container.[6][8]
-
This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]
-
-
Labeling the Waste Container:
-
Temporary Storage in the Laboratory:
-
Arranging for Disposal:
-
Once the container is full, or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Decision Workflow
Caption: Decision workflow for the disposal of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
Alternative Disposal Considerations
While incineration is the preferred method, in some niche scenarios, chemical treatment might be considered as a pre-treatment step, though it is often more resource-intensive. One such method is the use of Fenton's reagent, which can break down halogenated and aromatic compounds through oxidation. However, this process is exothermic and requires careful control to prevent splashing or volatilization of the waste. Due to the complexity and safety considerations, this is typically not performed at the laboratory scale for routine waste disposal and is best left to specialized waste treatment facilities.
Regulatory Landscape
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and have stringent disposal requirements.[5] For instance, the land disposal of hazardous waste containing significant concentrations of halogenated organic compounds is prohibited.[10] It is imperative to be aware of and adhere to all national and local regulations governing hazardous waste disposal.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, a clear understanding of its chemical nature as a halogenated organic compound dictates a disposal strategy centered on segregation and high-temperature incineration. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship.
References
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Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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Jara-Cortés, J., Cárdenas-Jirón, G. I., & Zúñiga-Gutiérrez, V. (2017). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. The Journal of Organic Chemistry, 82(15), 7866–7874. [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. Chemical Reviews, 119(12), 7478–7528. [Link]
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CAS Common Chemistry. (n.d.). 1,4-Difluoro-2-methylbenzene. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The following protocols are based on established best practices for handling fluorinated organic compounds and information extrapolated from safety data sheets of structurally similar chemicals.[1][2][3][4] It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) for the compound once available and to conduct a site-specific risk assessment before commencing any work.
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
The core of a robust safety protocol is the "Hierarchy of Controls." This principle prioritizes control measures from most to least effective.
Caption: Hierarchy of Controls for risk reduction.
For handling 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene, elimination and substitution are often not feasible. Therefore, the focus is on robust engineering controls, stringent administrative procedures, and diligent use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for minimizing exposure to fluorinated organic compounds.[1] The following table summarizes the recommended PPE for handling 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and should always be worn in conjunction with goggles.[1] |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or butyl gloves are generally recommended for fluorinated compounds.[8] Always consult the glove manufacturer's compatibility chart. Double-gloving provides an extra layer of protection against potential tears or rapid permeation.[1] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | A flame-resistant lab coat should be worn at all times.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is necessary. |
| Respiratory | Use within a certified chemical fume hood. Respirator may be required for spills or emergencies. | All work with volatile fluorinated compounds must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] In the event of a spill or failure of engineering controls, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases (for potential HF release) should be used.[8] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for ensuring safety and experimental reproducibility.
3.1. Preparation and Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before introducing 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene into the fume hood.
-
Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before use.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review SDS (if available): If a specific SDS is available, review it thoroughly. In its absence, review the SDS for a closely related compound.
3.2. Handling Protocol:
Caption: Step-by-step handling workflow.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Work in Fume Hood: Conduct all manipulations of the compound within the sash of a certified chemical fume hood.
-
Dispensing: Use appropriate tools (e.g., pipette, spatula) to dispense the chemical. Avoid generating dust or aerosols.
-
Container Management: Keep the container of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene tightly sealed when not in use.
-
Reaction Monitoring: Monitor the reaction for any signs of unexpected changes (e.g., color change, gas evolution, temperature increase).
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene in a dedicated, properly labeled, and sealed waste container. The container should be compatible with the chemical and any solvents used.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled solid waste container.
-
Sharps: Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
4.2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name of all components and their approximate concentrations.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
4.3. Final Disposal:
-
Arrange for the pickup and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of chemical waste down the drain.
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's EHS department. |
References
- Benchchem.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
- Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-(1,1-difluoroethyl)benzene.
- Fisher Scientific.
- Matrix Scientific. 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene.
- Matrix Scientific. 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene.
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Central Drug House (P) Ltd.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
